molecular formula C22H22FN3O3 B7979447 AZD2461 CAS No. 1342899-73-3

AZD2461

Número de catálogo: B7979447
Número CAS: 1342899-73-3
Peso molecular: 395.4 g/mol
Clave InChI: HYNBNUYQTQIHJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AZD2461 is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNBNUYQTQIHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657831
Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
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Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174043-16-3
Record name AZD-2461
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Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
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Record name 1174043-16-3
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Record name AZD-2461
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AZD2461 in BRCA-Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AZD2461 is a potent, next-generation inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes 1 and 2, engineered for enhanced efficacy and tolerability. In cancer cells harboring mutations in the BRCA1 or BRCA2 genes, this compound leverages the principle of synthetic lethality to induce targeted cell death. This mechanism relies on the dual compromise of critical DNA repair pathways: the PARP-inhibited base excision repair (BER) pathway and the inherently deficient homologous recombination repair (HRR) pathway characteristic of BRCA-mutant cells. A key feature of this compound is its ability to overcome P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of resistance to first-generation PARP inhibitors like olaparib (B1684210). This guide provides a detailed examination of the molecular mechanisms, quantitative efficacy, and key experimental protocols used to characterize the action of this compound.

Core Mechanism of Action: Synthetic Lethality in BRCA-Mutant Cells

The primary mechanism of action of this compound in BRCA-mutant cancer cells is the induction of synthetic lethality. This occurs through the inhibition of PARP1 and PARP2, which are crucial enzymes in the repair of DNA single-strand breaks (SSBs).[1][2]

The process unfolds as follows:

  • Inhibition of SSB Repair: Endogenous metabolic processes constantly generate SSBs in the DNA. PARP1 and PARP2 are key players in detecting these breaks and initiating their repair through the Base Excision Repair (BER) pathway. This compound competitively binds to the catalytic domain of PARP1/2, preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair factors.

  • PARP Trapping: Beyond catalytic inhibition, this compound "traps" the PARP enzyme onto the DNA at the site of the break.[1][3] This creates a toxic PARP-DNA complex that is a physical impediment to DNA replication and transcription, proving to be even more cytotoxic than the loss of PARP's enzymatic function alone.

  • Conversion to Double-Strand Breaks (DSBs): During DNA replication, when a replication fork encounters an unrepaired SSB or a trapped PARP-DNA complex, the fork can collapse, leading to the formation of a more cytotoxic DNA double-strand break (DSB).[1][2]

  • Deficient Homologous Recombination Repair (HRR): In healthy cells, these DSBs are efficiently and accurately repaired by the Homologous Recombination Repair (HRR) pathway. The BRCA1 and BRCA2 proteins are central to this process.[1]

  • Synthetic Lethality: In cells with inactivating mutations in BRCA1 or BRCA2, the HRR pathway is compromised. The accumulation of DSBs caused by this compound treatment cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[1] This selective killing of BRCA-deficient cells, while sparing normal cells with functional HRR, is the essence of synthetic lethality.

AZD2461_Synthetic_Lethality cluster_0 BRCA-Mutant Cancer Cell DNA DNA SSB Single-Strand Break (SSB) (Endogenous Damage) PARP PARP1/2 SSB->PARP recruits Replication DNA Replication Fork Trapped Trapped PARP-DNA Complex PARP->Trapped AZD This compound AZD->PARP inhibits & traps Trapped->Replication blocks DSB Double-Strand Break (DSB) Replication->DSB causes HRR Homologous Recombination Repair (HRR) DSB->HRR normally repaired by Apoptosis Cell Death HRR->Apoptosis Deficient (BRCA-mutant) leads to

Caption: Synthetic lethality pathway induced by this compound in BRCA-mutant cells.

Overcoming P-glycoprotein (P-gp) Mediated Resistance

A significant clinical challenge for some PARP inhibitors, including olaparib, is the development of resistance through the upregulation of drug efflux pumps like P-glycoprotein (P-gp).[2] P-gp actively transports the drug out of the cancer cell, reducing its intracellular concentration and thus its efficacy.

This compound was specifically developed to be a poor substrate for P-gp.[2][4] This characteristic allows this compound to maintain high intracellular concentrations and potent activity even in cells that have developed olaparib resistance via P-gp overexpression.[2][4] This makes it a promising agent for patients who have relapsed on first-generation PARP inhibitors due to this resistance mechanism.

AZD2461_Resistance cluster_0 Olaparib in P-gp Overexpressing Cell cluster_1 This compound in P-gp Overexpressing Cell Olaparib_in Olaparib Pgp1 P-gp Efflux Pump Olaparib_in->Pgp1 enters cell Cell_Effect1 Reduced Efficacy Olaparib_in->Cell_Effect1 low intracellular conc. Olaparib_out Olaparib Pgp1->Olaparib_out actively pumps out AZD_in This compound Pgp2 P-gp Efflux Pump AZD_in->Pgp2 enters cell Cell_Effect2 Maintained Efficacy (Synthetic Lethality) AZD_in->Cell_Effect2 high intracellular conc. Pgp2->AZD_in poor substrate, efflux blocked

Caption: this compound overcomes P-gp mediated drug resistance.

Quantitative Data Presentation

This compound has demonstrated potent and selective activity in preclinical models. Its efficacy is comparable to olaparib in sensitive, BRCA-mutant cell lines.

Table 1: Enzymatic Inhibition of PARP1 and PARP2

Compound PARP1 IC₅₀ (nmol/L) PARP2 IC₅₀ (nmol/L)
This compound 5 2
Olaparib 5 2

Data derived from preclinical studies.[4][5]

Table 2: Single-Agent Activity in Breast Cancer Cell Lines (Clonogenic Survival IC₅₀) | Cell Line | BRCA1 Status | this compound IC₅₀ (μmol/L) | Olaparib IC₅₀ (μmol/L) | | :--- | :--- | :--- | :--- | | BRCA1-Mutant | | MDA-MB-436 | Mutant | < 0.01 | < 0.01 | | SUM1315MO2 | Mutant | < 0.01 | < 0.01 | | SUM149PT | Mutant | < 0.01 | < 0.01 | | BRCA1-Wild Type | | T47D | Wild Type | > 10 | > 10 | | BT549 | Wild Type | > 10 | > 10 | | MDA-MB-231 | Wild Type | > 10 | > 10 | Data represents the concentration required to inhibit colony formation by 50%.[1]

Table 3: Activity in Olaparib-Resistant, P-gp Overexpressing Cell Models

Cell Line Model Background Treatment Relative Growth Inhibition
KB2P3.4R BRCA2 -/-; Olaparib-Resistant; P-gp High Olaparib Low
KB2P3.4R BRCA2 -/-; Olaparib-Resistant; P-gp High This compound High
KB2P3.4R BRCA2 -/-; Olaparib-Resistant; P-gp High Olaparib + Tariquidar (P-gp Inhibitor) High

This table summarizes findings that this compound is effective in a cell line selected for olaparib resistance due to P-gp overexpression.[2][4]

Experimental Protocols

The characterization of this compound relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_assays In Vitro Assays cluster_outputs Endpoints Measured Input BRCA-Mutant & BRCA-WT Cell Lines Clonogenic Clonogenic Survival Assay Input->Clonogenic Comet Alkaline Comet Assay Input->Comet gH2AX γH2AX Immunofluorescence Input->gH2AX Pgp P-gp Immunofluorescence Input->Pgp Output1 Long-term Cytotoxicity (IC₅₀) Clonogenic->Output1 Output2 SSB Repair Inhibition Comet->Output2 Output3 DSB Formation gH2AX->Output3 Output4 P-gp Expression Level Pgp->Output4

Caption: General experimental workflow for characterizing this compound.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after drug treatment.

Methodology:

  • Cell Seeding: Harvest and count cells (e.g., MDA-MB-436, T47D). Seed a low, predetermined number of cells (typically 200-1000 cells/well) into 6-well plates. The exact number should be optimized to yield 50-150 colonies in the untreated control wells.

  • Adherence: Allow cells to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Treatment: Prepare serial dilutions of this compound and/or other PARP inhibitors in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days). The medium can be replaced every 3-4 days with fresh medium containing the appropriate drug concentrations.

  • Fixation and Staining: Aspirate the medium and gently wash the wells with PBS. Fix the colonies with a solution like 10% methanol/10% acetic acid for 15 minutes. Remove the fixation solution and stain with 0.5% crystal violet solution for 20-30 minutes.

  • Quantification: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the colonies (defined as a cluster of ≥50 cells).

  • Analysis: Calculate the Surviving Fraction (SF) for each treatment concentration relative to the vehicle control. Plot the SF against drug concentration to determine the IC₅₀ value.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

This assay directly visualizes and quantifies DNA single-strand breaks.

Methodology:

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified time. To induce SSBs as a positive control, cells can be treated with an agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS).

  • Cell Embedding: Harvest and resuspend a low number of cells (~1x10⁵ cells/mL) in ice-cold PBS. Mix the cell suspension with molten low-melting-point agarose (B213101) (~37°C).

  • Slide Preparation: Pipette the cell/agarose mixture onto a specially coated microscope slide (CometSlide™) and allow it to solidify at 4°C.

  • Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and proteins, leaving behind DNA "nucleoids".

  • Alkaline Unwinding: Immerse the slides in a high pH alkaline electrophoresis buffer (pH > 13) for 30-60 minutes. This unwinds the DNA, converting SSBs into relaxed loops.

  • Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with the same alkaline buffer. Apply a voltage (e.g., ~1 V/cm) for 30 minutes. The negatively charged, relaxed DNA fragments migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR® Green.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the number of SSBs. This is quantified using specialized image analysis software to calculate parameters like "% DNA in tail" or "tail moment".

Immunofluorescence for γH2AX Foci

This assay is a sensitive marker for the presence of DNA double-strand breaks (DSBs). Histone H2AX is rapidly phosphorylated (to form γH2AX) at the sites of DSBs.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound for the desired time.

  • Fixation: Remove the culture medium and fix the cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS. Permeabilize the cell membranes with a solution of 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus.

  • Blocking: Wash with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer. This is typically done overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium that contains a nuclear counterstain like DAPI.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. γH2AX will appear as distinct fluorescent foci within the nucleus. The number of foci per cell can be counted manually or using automated image analysis software, providing a direct measure of DSB levels.[2]

Immunofluorescence for P-glycoprotein (P-gp)

This assay is used to visualize and quantify the expression of the P-gp drug efflux pump, particularly in resistant cell lines.

Methodology:

  • Cell Preparation: Grow parental (sensitive) and resistant cells on glass coverslips.

  • Fixation and Permeabilization: Fix cells with 4% PFA and permeabilize with 0.3% Triton X-100, as described for γH2AX staining.

  • Blocking: Block with 5% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate cells with a primary antibody specific for P-gp (e.g., clone C219 or C494) overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with an appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

  • Mounting and Imaging: Mount coverslips with DAPI-containing medium and acquire images on a fluorescence microscope. P-gp staining is typically observed at the plasma membrane.

  • Analysis: Compare the fluorescence intensity between sensitive and resistant cell lines to confirm the overexpression of P-gp in the resistant model.

References

AZD2461 and Synthetic Lethality in Homologous Recombination Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of synthetic lethality has emerged as a powerful strategy in oncology, particularly for targeting cancers with specific DNA damage response (DDR) defects. One of the most successful applications of this approach is the use of poly (ADP-ribose) polymerase (PARP) inhibitors in tumors with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations. AZD2461 is a next-generation PARP inhibitor designed to overcome some of the limitations of earlier agents. This technical guide provides an in-depth overview of this compound, its mechanism of action, the concept of synthetic lethality in HRD, and detailed experimental protocols for its evaluation.

Introduction: The Principle of Synthetic Lethality and Homologous Recombination Deficiency

Synthetic lethality describes a genetic interaction where the co-occurrence of two or more non-lethal mutations or the inhibition of two or more pathways results in cell death.[1] In the context of cancer therapy, this concept is exploited by targeting a pathway that is essential for the survival of cancer cells with a specific genetic defect, while being non-essential for normal cells.

Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for the error-free repair of DNA double-strand breaks (DSBs).[2][3] Key proteins in this pathway include BRCA1, BRCA2, PALB2, RAD51C, ATM, and CHEK2.[4] When this pathway is compromised due to mutations in these genes, cells become reliant on alternative, more error-prone repair mechanisms, such as non-homologous end joining (NHEJ) and the base excision repair (BER) pathway, in which PARP plays a critical role.[4][5]

PARP enzymes, particularly PARP1 and PARP2, are activated by single-strand DNA breaks (SSBs).[6] They catalyze the synthesis of poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins, which recruits other DNA repair proteins to the site of damage.[7] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of DSBs.[1] In cells with functional HR, these DSBs can be efficiently repaired. However, in HR-deficient cells, the inability to repair these DSBs leads to genomic instability and ultimately, apoptosis.[1] This selective killing of HR-deficient cancer cells by PARP inhibitors is a classic example of synthetic lethality.[1]

This compound: A Next-Generation PARP Inhibitor

This compound is a potent, orally bioavailable inhibitor of PARP1 and PARP2.[2][6] It was developed as a follow-on compound to olaparib (B1684210) with the aim of overcoming certain limitations, particularly P-glycoprotein (Pgp)-mediated drug efflux, a common mechanism of acquired resistance to some PARP inhibitors.[2][3]

Mechanism of Action

This compound selectively binds to the catalytic domain of PARP enzymes, preventing the synthesis of PAR and trapping PARP at the site of DNA damage.[6][8] This "trapping" of the PARP-DNA complex is a key component of its cytotoxic effect, as it creates a physical obstruction to DNA replication and repair machinery, leading to the formation of toxic DSBs.[9] In HR-deficient cells, the inability to repair these DSBs results in synthetic lethality.[2][10] Beyond its direct role in inhibiting DNA repair, this compound has been shown to induce G2-phase cell cycle arrest.[10][11]

A defining feature of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux pump.[3][10] This makes it effective against tumors that have developed resistance to other PARP inhibitors, such as olaparib, through the upregulation of Pgp.[2][3]

dot

AZD2461_Mechanism_of_Action cluster_dna_damage DNA Damage & Repair SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP activates Replication DNA Replication SSB->Replication encounters BER Base Excision Repair (BER) PARP->BER initiates BER->SSB repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by Apoptosis Apoptosis DSB->Apoptosis Cell_Viability Cell Viability HRR->Cell_Viability maintains HRR->Apoptosis leads to This compound This compound This compound->PARP inhibits & traps HRD Homologous Recombination Deficiency (HRD) (e.g., BRCA1/2 mutation) HRD->HRR impairs

Caption: Synthetic lethality of this compound in HRD cells.

Quantitative Data Summary

The following tables summarize the preclinical efficacy of this compound across various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeBRCA StatusPTEN StatusIC50 (µM)Reference
MDA-MB-436BreastMutant-<10[12]
SUM1315MO2BreastMutant-<10[12]
SUM149PTBreastMutant-<10[12]
T47DBreastWild-Type->10[12]
BT549BreastWild-Type->10[12]
MDA-MB-231BreastWild-Type->10[12]
PC-3Prostate-Mutated51.71 (24h), 36.48 (48h), 21.73 (72h)[13]
DU145Prostate-Wild-Type128.1 (24h), 59.03 (48h), 23.69 (72h)[13]

Table 2: In Vivo Efficacy of this compound

Tumor ModelTreatmentOutcomeReference
KB1P tumor-bearing miceThis compoundSustained PARP activity inhibition[10]
Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor T6-28This compoundTumor response[12]
BRCA1;p53-defective mouse tumor modelLong-term this compoundSuppressed development of drug resistance, doubled median relapse-free survival[2][14]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

Cell Viability / Cytotoxicity Assay (e.g., MTS Assay)

This assay measures the metabolic activity of cells as an indicator of viability after drug treatment to determine the IC50 value.[7][8]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Clonogenic Survival Assay

This in vitro assay assesses the long-term proliferative potential of single cells following exposure to a cytotoxic agent.[15][16]

Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 100-500 cells/well) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells continuously with varying concentrations of this compound.

  • Incubation: Culture the cells for 7-10 days, replacing the culture media every 3 days, until colonies are formed.

  • Fixation and Staining: Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet.[15]

  • Colony Counting: Manually count the colonies containing >50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction to generate a dose-response curve.

Clonogenic_Assay_Workflow start Start seed Seed cells at low density in 6-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with varying concentrations of this compound adhere->treat incubate Incubate for 7-10 days treat->incubate fix_stain Fix and stain colonies (e.g., with crystal violet) incubate->fix_stain count Count colonies (>50 cells) fix_stain->count analyze Calculate surviving fraction and plot dose-response curve count->analyze end End analyze->end

Caption: The Homologous Recombination Repair Pathway and points of disruption.

Conclusion

This compound represents a significant advancement in the development of PARP inhibitors, offering a potent anti-tumor activity in HR-deficient cancers and a means to overcome acquired resistance mediated by P-glycoprotein. The principle of synthetic lethality provides a strong rationale for its use in this patient population. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other PARP inhibitors, enabling researchers to further elucidate their mechanisms of action and identify novel therapeutic opportunities. As our understanding of the complexities of DNA damage response pathways continues to grow, agents like this compound will likely play an increasingly important role in the precision medicine landscape of oncology.

References

AZD2461: A Technical Guide to Overcoming Olaparib Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment landscape for cancers harboring defects in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations. Olaparib (B1684210), the first-in-class PARP inhibitor, leverages the principle of synthetic lethality to selectively eliminate cancer cells deficient in HR.[1][2] This process involves the inhibition of PARP-mediated single-strand break (SSB) repair, leading to the accumulation of double-strand breaks (DSBs) during replication.[3][4] In HR-deficient cells, these DSBs cannot be accurately repaired, resulting in genomic instability and cell death.[3] However, the emergence of acquired resistance to olaparib presents a significant clinical challenge, limiting its long-term efficacy.[5][6] A primary mechanism of this resistance is the overexpression of the P-glycoprotein (P-gp) drug efflux pump, which actively removes olaparib from the cancer cell.[1][7][8][9] AZD2461 was developed as a next-generation PARP inhibitor specifically designed to circumvent this resistance mechanism.[1][7][8][9] This guide provides a detailed technical overview of the development of this compound, its mechanism for overcoming P-gp-mediated olaparib resistance, and the experimental data supporting its preclinical efficacy.

Core Mechanism: Bypassing P-glycoprotein Mediated Efflux

A predominant mechanism of acquired resistance to olaparib in preclinical models is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene.[10] P-gp is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics, including olaparib, out of the cell. This reduces the intracellular concentration of the drug, rendering it ineffective at inhibiting PARP.

This compound was rationally designed as a structural analogue of olaparib with a key modification: to be a poor substrate for P-gp.[1][9][11] This crucial property allows this compound to accumulate within resistant cancer cells that overexpress P-gp, restoring the potent inhibition of the PARP enzyme and re-establishing the synthetic lethal effect.[7][9]

cluster_0 Olaparib Treatment in P-gp Overexpressing Cell cluster_1 This compound Treatment in P-gp Overexpressing Cell Olaparib_in Olaparib (Extracellular) Pgp P-gp Efflux Pump (ABCB1) Olaparib_in->Pgp Enters Cell PARP_O PARP Olaparib_in->PARP_O Reduced Concentration Olaparib_out Olaparib (Effluxed) Pgp->Olaparib_out Active Efflux Result_O Ineffective PARP Inhibition -> Resistance PARP_O->Result_O Cell_Membrane_O Cell Membrane AZD2461_in This compound (Extracellular) Pgp_A P-gp Efflux Pump (Poor Substrate) AZD2461_in->Pgp_A Enters Cell PARP_A PARP AZD2461_in->PARP_A Maintains High Concentration Pgp_A->AZD2461_in Minimal Efflux Result_A Effective PARP Inhibition -> Cell Death PARP_A->Result_A Inhibition Cell_Membrane_A Cell Membrane

Caption: Overcoming P-gp mediated resistance.

Data Presentation: Preclinical Efficacy

This compound has demonstrated comparable enzymatic inhibitory activity to olaparib against PARP1 and PARP2 but shows significantly superior efficacy in olaparib-resistant models that overexpress P-gp.

Table 1: In Vitro Enzymatic and Cellular Activity
CompoundPARP1 IC₅₀ (nmol/L)PARP2 IC₅₀ (nmol/L)Cell LineP-gp StatusOlaparib IC₅₀ (μM)This compound IC₅₀ (μM)
Olaparib1.20.4KB31Wild-Type~0.1~0.1
This compound1.80.4KBA1High Overexpression>10~0.1
KB2P3.4 (Parental)LowSensitiveSensitive
KB2P3.4R (Resistant)High OverexpressionResistantSensitive

Data compiled from preclinical studies.[7][9][12] IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: In Vivo Antitumor Activity in Olaparib-Resistant Model
Treatment GroupModelDosingOutcome
VehicleOlaparib-Resistant T6-28 Tumor Transplant (Brca1;p53-deficient, P-gp overexpression)0.5% HPMC, 10 mL/kg, p.o., dailyProgressive tumor growth
Olaparib"50 mg/kg, i.p., dailyNo significant tumor inhibition (Resistance)
Olaparib + Tariquidar (B1662512)"50 mg/kg i.p. + 2 mg/kg i.p., dailyTumor growth inhibition (Resistance reversed)
This compound"100 mg/kg, p.o., dailySignificant tumor growth inhibition

This table summarizes in vivo experiments demonstrating that this compound is effective in an olaparib-resistant tumor model where resistance is driven by P-gp overexpression.[7][9][13]

Signaling Pathways and Experimental Workflows

DNA Damage Response and PARP Inhibition

The efficacy of PARP inhibitors is rooted in their ability to disrupt the DNA damage response (DDR) in HR-deficient cells. The following diagram illustrates this fundamental concept.

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP SSB_N->PARP_N activates BER Base Excision Repair (BER) PARP_N->BER initiates Repair_N DNA Repair -> Cell Survival BER->Repair_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N activates HR_N->Repair_N SSB_R Single-Strand Break (SSB) PARP_R PARP SSB_R->PARP_R PARPi PARP Inhibitor (Olaparib/AZD2461) PARPi->PARP_R inhibits DSB_R DSB at Replication Fork PARP_R->DSB_R unrepaired SSB leads to HR_R Defective HR (BRCA-mutant) DSB_R->HR_R cannot be repaired by Death Genomic Instability -> Cell Death HR_R->Death

Caption: The principle of synthetic lethality.
Preclinical Evaluation Workflow

The process of validating a compound like this compound for overcoming resistance involves a structured series of experiments, from initial cell-based assays to in vivo tumor models.

start Hypothesis: This compound is not a P-gp substrate cell_lines Select Matched Cell Lines: 1. P-gp Wild-Type (e.g., KB31) 2. P-gp Overexpressing (e.g., KBA1) start->cell_lines resistance_model Develop Acquired Resistance Model (e.g., KB2P3.4R from chronic olaparib exposure) start->resistance_model viability_assay Cell Viability / Clonogenic Assays (Treat with Olaparib vs. This compound) cell_lines->viability_assay in_vivo In Vivo Xenograft/Transplant Model (Using P-gp overexpressing tumors) viability_assay->in_vivo confirm_pgp Confirm P-gp Overexpression (Immunofluorescence, Western Blot) resistance_model->confirm_pgp test_resistant Test this compound Efficacy in Resistant Cell Line confirm_pgp->test_resistant test_resistant->in_vivo treatment_groups Administer Treatment Groups: Vehicle, Olaparib, this compound in_vivo->treatment_groups tumor_measurement Monitor Tumor Volume treatment_groups->tumor_measurement conclusion Conclusion: This compound overcomes P-gp mediated olaparib resistance tumor_measurement->conclusion

Caption: Experimental workflow for testing this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Clonogenic Survival Assays
  • Objective: To determine the cytotoxic and cytostatic effects of this compound and olaparib on cancer cell lines with differential P-gp expression.

  • Methodology:

    • Cell Seeding: Cells (e.g., KBA1, KB31, KB2P3.4, KB2P3.4R) are seeded into 96-well plates (for viability) or 6-well plates (for clonogenic survival) at a predetermined density and allowed to adhere overnight.[7][9]

    • Drug Treatment: A range of concentrations of this compound or olaparib (and vehicle control) are added to the culture medium. For some experiments, a P-gp inhibitor like tariquidar or verapamil (B1683045) is co-administered to confirm P-gp's role.[1][7]

    • Incubation: For viability assays (e.g., using Sulforhodamine B [SRB] or MTT), cells are incubated for 72-120 hours. For clonogenic assays, cells are incubated for 10-14 days until visible colonies form.[7][9]

    • Analysis:

      • SRB Assay: Cells are fixed, stained with SRB dye, and the absorbance is read to quantify cell density.[9][12]

      • Clonogenic Assay: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to the vehicle-treated control.

    • Data Interpretation: IC₅₀ values are calculated from dose-response curves to determine the concentration of drug required to inhibit cell growth by 50%. A significant rightward shift in the curve for olaparib in P-gp overexpressing cells, but not for this compound, indicates that this compound overcomes this resistance.

In Vivo Olaparib-Resistant Tumor Model
  • Objective: To assess the antitumor efficacy of this compound in an in vivo setting of acquired olaparib resistance.

  • Methodology:

    • Tumor Implantation: An olaparib-resistant tumor line (e.g., T6-28, which has an 80-fold increased expression of Abcb1b) is established by transplanting small tumor fragments subcutaneously into syngeneic or immunodeficient mice.[7][8]

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment cohorts (Vehicle, Olaparib, this compound, Olaparib + P-gp inhibitor).[7][13]

    • Drug Administration:

      • Vehicle: Typically 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) administered orally (p.o.).[7][13]

      • This compound: Administered orally (e.g., 100 mg/kg).[7][13]

      • Olaparib: Administered intraperitoneally (i.p.) (e.g., 50 mg/kg).[7][13]

    • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored as indicators of toxicity.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumor growth inhibition (TGI) is calculated for each group.

    • Data Interpretation: A statistically significant TGI in the this compound group compared to the olaparib group demonstrates in vivo efficacy against olaparib-resistant tumors.

Immunofluorescence for P-glycoprotein Expression
  • Objective: To visually confirm the overexpression of P-gp in olaparib-resistant cell lines.

  • Methodology:

    • Cell Culture: Parental and resistant cells (e.g., KB2P3.4 and KB2P3.4R) are grown on coverslips.

    • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

    • Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).

    • Antibody Incubation: Cells are incubated with a primary antibody specific for P-gp, followed by a fluorescently-labeled secondary antibody.

    • Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.

    • Imaging: Images are captured using a fluorescence microscope.

    • Data Interpretation: A significantly stronger fluorescence signal for P-gp at the cell membrane of the resistant cell line compared to the parental line confirms P-gp overexpression as a potential resistance mechanism.[7][9]

Conclusion

The development of this compound represents a successful, mechanism-driven approach to overcoming a clinically relevant form of drug resistance. By identifying P-gp-mediated efflux as a key liability for olaparib, medicinal chemists were able to design a next-generation PARP inhibitor that retains potent enzymatic activity while being a poor substrate for this transporter.[1][7] Preclinical data from both in vitro cellular assays and in vivo tumor models compellingly demonstrate that this compound can effectively treat cancers that have acquired resistance to olaparib via P-gp overexpression.[7][8][9] This work underscores the importance of understanding resistance mechanisms to guide the development of subsequent generations of targeted therapies, ultimately providing new options for patients who have exhausted existing treatments.

References

AZD2461: A Next-Generation PARP Inhibitor Engineered to Overcome P-glycoprotein-Mediated Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acquired resistance to anticancer therapies remains a significant hurdle in oncology. One prevalent mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes therapeutic agents from cancer cells, thereby reducing their efficacy. The first-generation PARP inhibitor, olaparib (B1684210), is a known substrate of P-gp, and its long-term efficacy can be compromised by P-gp overexpression. AZD2461, a next-generation PARP inhibitor, was specifically designed to be a poor substrate for P-gp, aiming to maintain therapeutic activity in tumors that have developed this resistance mechanism. This technical guide provides a comprehensive overview of the preclinical data characterizing this compound as a P-gp poor substrate, including detailed experimental methodologies and a summary of key quantitative findings.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane efflux pump that plays a crucial role in cellular detoxification by exporting a wide range of xenobiotics, including many chemotherapeutic drugs.[1][2] In cancer cells, the overexpression of P-gp is a common mechanism of multidrug resistance (MDR), leading to reduced intracellular drug concentrations and subsequent treatment failure.[3][4] Tumors can develop P-gp-mediated resistance upon prolonged exposure to chemotherapy, and some cancers exhibit high intrinsic levels of P-gp.[3]

The development of resistance to the PARP inhibitor olaparib has been linked to the overexpression of P-gp in preclinical models.[5] This observation prompted the development of next-generation PARP inhibitors, such as this compound, with a chemical structure designed to have low affinity for this efflux transporter.[5][6]

This compound: A Potent PARP Inhibitor with Low P-gp Substrate Activity

This compound is a potent inhibitor of PARP1 and PARP2, with enzymatic IC50 values comparable to olaparib.[5] A key differentiating feature of this compound is its significantly reduced susceptibility to P-gp-mediated efflux.[5][7] This characteristic allows this compound to maintain its cytotoxic activity in cancer cells that overexpress P-gp, including those that have acquired resistance to olaparib.[5]

In Vitro Evidence of this compound as a Poor P-gp Substrate

A series of in vitro experiments have demonstrated the ability of this compound to circumvent P-gp-mediated resistance. These studies typically involve comparing the cytotoxic activity of this compound and a known P-gp substrate (e.g., olaparib) in cell lines with differential P-gp expression.

The following tables summarize the key findings from in vitro studies.

Table 1: Comparative Cytotoxicity of this compound and Olaparib in P-gp Overexpressing and Wild-Type Cell Lines

Cell LineP-gp ExpressionCompoundIC50 (µM)Fold Resistance (KBA1 vs. KB31)
KB31Wild-TypeOlaparib~0.1N/A
KBA1HighOlaparib~1.0~10
KB31Wild-TypeThis compound~0.1N/A
KBA1HighThis compound~0.1~1

Data are approximate values derived from graphical representations in O'Connor et al., 2016.[5]

Table 2: Caco-2 Permeability Data for this compound

CompoundApparent Permeability (Papp) A→B (cm/s)Apparent Permeability (Papp) B→A (cm/s)Efflux Ratio (Papp B→A / Papp A→B)
This compoundData not explicitly available in search results. Referred to in Supplementary Table S2 of O'Connor et al., 2016.[5]Data not explicitly available in search results. Referred to in Supplementary Table S2 of O'Connor et al., 2016.[5]Reported to be low, indicating it is not a significant P-gp substrate.[5]

Table 3: Activity of this compound in HCT-15 Colorectal Cancer Cells with High Endogenous P-gp Expression

CompoundIC50 in the presence of MMS (µM)Effect of Verapamil (P-gp inhibitor)
OlaparibData not explicitly available in search results. Referred to in Supplementary Table S3 of O'Connor et al., 2016.[5]Potentiation of activity observed.[5]
This compoundData not explicitly available in search results. Referred to in Supplementary Table S3 of O'Connor et al., 2016.[5]Little to no effect on activity.[5]
Experimental Protocols

Objective: To determine the effect of P-gp overexpression on the cytotoxic potency of this compound compared to a known P-gp substrate.

Methodology:

  • Cell Lines: A pair of isogenic cell lines are used: a parental cell line with low or wild-type P-gp expression (e.g., KB31) and a derived cell line with high levels of P-gp expression (e.g., KBA1).[5]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds (e.g., this compound and olaparib). To confirm P-gp involvement, a set of P-gp overexpressing cells are co-treated with a P-gp inhibitor, such as verapamil.[5]

  • Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in both cell lines. The fold resistance is determined by dividing the IC50 in the P-gp overexpressing cell line by the IC50 in the parental cell line.

Objective: To assess the bidirectional permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium that expresses P-gp, to determine its potential as a P-gp substrate.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Transport Experiment:

    • Apical to Basolateral (A→B) Transport: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

    • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Compound Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio is then calculated as Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 is indicative of active efflux.

Objective: To directly measure the interaction of this compound with P-gp by assessing its effect on the transporter's ATP hydrolysis activity. P-gp substrates and inhibitors modulate the ATPase activity of the transporter.

Methodology:

  • Membrane Preparation: Membrane vesicles containing high concentrations of human P-gp are prepared from a suitable expression system (e.g., Sf9 insect cells).

  • ATPase Reaction: The membrane vesicles are incubated with the test compound (this compound) in the presence of ATP.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The ATPase activity in the presence of the test compound is compared to the basal ATPase activity. A significant stimulation or inhibition of ATPase activity indicates an interaction with P-gp. Verapamil (a known substrate/inhibitor) is typically used as a positive control.

Visualizing Experimental Workflows and Signaling Pathways

Signaling Pathway of PARP Inhibition and P-gp Resistance

PARP_PGP_Pathway cluster_Cell Cancer Cell cluster_Membrane Cell Membrane DNA_Damage DNA Single-Strand Break PARP PARP1/2 DNA_Damage->PARP activates DNA_Repair Base Excision Repair PARP->DNA_Repair mediates Apoptosis Apoptosis PGP P-gp (MDR1) Olaparib_out Olaparib (extracellular) PGP->Olaparib_out Olaparib_in Olaparib Olaparib_in->PARP inhibits Olaparib_in->PGP AZD2461_in This compound AZD2461_in->PARP inhibits Olaparib_out->Olaparib_in influx AZD2461_out This compound (extracellular) AZD2461_out->AZD2461_in influx PGP_Workflow cluster_InVitro In Vitro Assessment cluster_CellBased Cell-Based Assays cluster_Biochemical Biochemical Assay cluster_Analysis Data Analysis and Interpretation Start Test Compound (e.g., this compound) Cell_Viability Cytotoxicity Assay (P-gp vs WT cells) Start->Cell_Viability Permeability Caco-2 Permeability (Bidirectional) Start->Permeability ATPase P-gp ATPase Assay Start->ATPase IC50_Ratio Calculate IC50 Fold Resistance Cell_Viability->IC50_Ratio Efflux_Ratio Calculate Efflux Ratio Permeability->Efflux_Ratio ATPase_Mod Measure ATPase Modulation ATPase->ATPase_Mod Conclusion Conclusion: Poor P-gp Substrate? IC50_Ratio->Conclusion Efflux_Ratio->Conclusion ATPase_Mod->Conclusion

References

AZD2461: A Technical Guide to a Novel PARP1/2 Inhibitor for Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD2461, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and PARP2 enzymes. Developed as a next-generation agent following olaparib (B1684210), this compound demonstrates a comparable efficacy profile in preclinical models while offering significant advantages, particularly in the context of acquired resistance to first-generation PARP inhibitors. This document details the mechanism of action, quantitative enzymatic and cellular activity, relevant experimental protocols, and key differentiators of this compound, making it a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of PARP and Synthetic Lethality

This compound is a small molecule inhibitor that targets the catalytic activity of both PARP1 and PARP2. These enzymes play a crucial role in the DNA damage response (DDR), primarily in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP enzymes synthesize chains of poly(ADP-ribose) (PAR) which act as a scaffold to recruit other DNA repair proteins.[1] By inhibiting this process, this compound leads to the accumulation of unrepaired SSBs.

During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept, known as synthetic lethality, is the foundational principle behind the therapeutic efficacy of PARP inhibitors in HR-deficient tumors.[2][3]

Quantitative Data: Enzymatic and Cellular Inhibition

This compound demonstrates potent inhibition of PARP1 and PARP2, with enzymatic IC50 values comparable to the first-generation PARP inhibitor, olaparib. The following tables summarize the key quantitative data for this compound.

Compound PARP1 IC50 (nmol/L) PARP2 IC50 (nmol/L)
This compound52
Olaparib51
Table 1: Enzymatic inhibitory activity of this compound and Olaparib against PARP1 and PARP2.[4]

In cellular assays, this compound shows significant single-agent activity in cancer cell lines with BRCA1 mutations, while having minimal effect on BRCA1 wild-type cell lines, consistent with the principle of synthetic lethality.

Cell Line BRCA1 Status This compound IC50 (μmol/L) Olaparib IC50 (μmol/L)
MDA-MB-436Mutant0.0010.002
SUM1315MO2Mutant0.0030.002
SUM149PTMutant<0.001<0.001
T47DWild-Type>10>10
BT549Wild-Type>10>10
MDA-MB-231Wild-Type>10>10
Table 2: Single-agent activity of this compound and Olaparib in BRCA1-mutant and BRCA1 wild-type breast cancer cell lines, as determined by clonogenic survival assay.[4]

Overcoming Resistance: The P-glycoprotein Advantage

A significant challenge with first-generation PARP inhibitors like olaparib is the development of resistance, often mediated by the overexpression of the P-glycoprotein (P-gp) drug efflux transporter. This compound was specifically developed to be a poor substrate for P-gp.[2][4][5][6][7][8][9][10] This characteristic allows this compound to maintain its cytotoxic activity in cancer cells that have become resistant to olaparib due to increased P-gp expression.

Cell Line P-gp Expression This compound Activity Olaparib Activity
KB31LowActiveActive
KBA1High (Overexpression)ActiveInactive
KB2P3.4R (Olaparib-Resistant)HighActiveInactive
Table 3: Activity of this compound and Olaparib in matched cell lines with differential P-gp expression.[2][4]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of this compound.

PARP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes in a cell-free system.

Principle: The assay measures the PARP-dependent synthesis of poly(ADP-ribose) (PAR) using biotinylated NAD+ as a substrate. The resulting biotinylated PAR is then detected using a streptavidin-conjugated reporter.

Methodology:

  • Coating: 96-well plates are coated with histone proteins, which serve as the acceptor for PAR chains.

  • Reaction Setup: A reaction mixture containing the PARP enzyme (PARP1 or PARP2), biotinylated NAD+, and varying concentrations of the inhibitor (e.g., this compound) is added to the wells.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

  • Detection: Streptavidin-HRP is added, followed by a chemiluminescent or colorimetric substrate.

  • Data Acquisition: The signal is read on a microplate reader. The IC50 value is calculated from the dose-response curve.[11]

Clonogenic Survival Assay

This cell-based assay assesses the long-term proliferative capacity of cells after treatment with a cytotoxic agent.

Principle: The assay measures the ability of single cells to form colonies after treatment, providing a measure of cell survival.

Methodology:

  • Cell Seeding: Cells are seeded at a low density in multi-well plates to allow for colony formation.

  • Treatment: Cells are treated with a range of concentrations of the PARP inhibitor (e.g., this compound) for a defined period.

  • Incubation: The drug is removed, and the cells are incubated for a period sufficient for colony formation (typically 10-14 days).

  • Staining: Colonies are fixed and stained with a dye such as crystal violet.

  • Quantification: The number of colonies in each well is counted. The surviving fraction is calculated relative to untreated controls, and the IC50 is determined.

Alkaline Comet Assay

This assay is used to detect DNA single-strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA (containing SSBs) migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Methodology:

  • Cell Treatment: Cells are pre-incubated with the PARP inhibitor (e.g., 500 nmol/L this compound) and then exposed to a DNA damaging agent like ionizing radiation (IR).[4][7]

  • Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material.

  • Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline buffer to unwind the DNA and separate the broken strands.

  • Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The comet tail moment is quantified using image analysis software.[4][7]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to this compound's mechanism and experimental evaluation.

DNA_Damage_Response cluster_SSB Single-Strand Break (SSB) Repair cluster_Inhibition Effect of this compound cluster_DSB DSB Repair & Synthetic Lethality DNA_SSB DNA Single-Strand Break PARP1_2 PARP1/PARP2 DNA_SSB->PARP1_2 recruits PARylation Poly(ADP-ribosylation) PARP1_2->PARylation catalyzes Unrepaired_SSB Unrepaired SSB PARP1_2->Unrepaired_SSB leads to accumulation of BER_Complex Base Excision Repair (BER) Protein Recruitment PARylation->BER_Complex recruits SSB_Repair SSB Repaired BER_Complex->SSB_Repair leads to This compound This compound This compound->PARP1_2 inhibits Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse during S-phase DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR Proficient (BRCA WT) DSB->HR_Proficient repaired by HR HR_Deficient HR Deficient (BRCA Mutant) DSB->HR_Deficient not repaired Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: DNA damage response pathway and the mechanism of synthetic lethality with this compound.

Experimental_Workflow A 1. Cell Seeding (e.g., HeLa cells in 96-well plate) B 2. Pre-incubation with this compound (1 hour) A->B C 3. Addition of DNA Damaging Agent (e.g., MMS) B->C D 4. Incubation Period (e.g., 72 hours) C->D E 5. Cell Fixation & Staining (e.g., SRB stain) D->E F 6. Absorbance Measurement (564 nm) E->F G 7. Data Analysis (Calculate % cell growth relative to control) F->G

Caption: General workflow for a cell-based PARP inhibition potentiation assay.

Logical_Relationship cluster_Olaparib Olaparib cluster_this compound This compound Olaparib Olaparib Pgp_Substrate P-gp Substrate Olaparib->Pgp_Substrate Drug_Efflux Increased Drug Efflux Pgp_Substrate->Drug_Efflux Pgp_Expression Increased P-gp Expression (in tumor cells) Pgp_Expression->Drug_Efflux Bypass_Efflux Bypasses P-gp Efflux Pgp_Expression->Bypass_Efflux This compound is effective despite Resistance Olaparib Resistance Drug_Efflux->Resistance This compound This compound Poor_Pgp_Substrate Poor P-gp Substrate This compound->Poor_Pgp_Substrate Poor_Pgp_Substrate->Bypass_Efflux Efficacy Maintained Efficacy in Olaparib-Resistant Cells Bypass_Efflux->Efficacy

Caption: Logical relationship of this compound overcoming P-gp-mediated olaparib resistance.

Conclusion

This compound is a potent PARP1/2 inhibitor with a comparable primary mechanism of action and efficacy to olaparib in preclinical models. Its key advantage lies in its ability to circumvent P-gp-mediated drug efflux, a common mechanism of acquired resistance to first-generation PARP inhibitors. This makes this compound a valuable tool for studying PARP inhibitor resistance and a promising therapeutic candidate for patients who have developed resistance to olaparib. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

References

Preclinical Evaluation of AZD2461 in Ovarian Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2461 is a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor developed to overcome some of the limitations of first-generation PARP inhibitors, such as olaparib (B1684210).[1][2][3] A primary challenge with existing therapies is the development of resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp).[1][2][3] this compound was designed to be a poor substrate for these transporters, potentially offering a therapeutic advantage in olaparib-resistant tumors.[1][2][3] This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, with a focus on its activity in models relevant to ovarian cancer.

Data Presentation

In Vitro Efficacy

The in vitro potency of this compound was evaluated against PARP enzymes and in various cancer cell lines, demonstrating comparable activity to olaparib in sensitive lines and superior activity in P-gp overexpressing lines.

Parameter This compound Olaparib Cell Line/Enzyme Reference
PARP1 IC50 1.5 nM1.4 nMEnzyme Assay[1]
PARP2 IC50 0.4 nM0.7 nMEnzyme Assay[1]
PARP3 IC50 116 nM1.8 nMEnzyme Assay[4]
MDA-MB-436 (BRCA1 mutant) IC50 0.002 µM0.002 µMClonogenic Assay[1]
SUM1315MO2 (BRCA1 mutant) IC50 0.001 µM0.001 µMClonogenic Assay[1]
SUM149PT (BRCA1 mutant) IC50 0.002 µM0.001 µMClonogenic Assay[1]
T47D (BRCA1 WT) IC50 >10 µM>10 µMClonogenic Assay[1]
BT549 (BRCA1 WT) IC50 >10 µM>10 µMClonogenic Assay[1]
MDA-MB-231 (BRCA1 WT) IC50 >10 µM>10 µMClonogenic Assay[1]
KB31 (P-gp low) IC50 Not SpecifiedNot SpecifiedGrowth Inhibition[1]
KBA1 (P-gp high) IC50 Not SpecifiedNot SpecifiedGrowth Inhibition[1]
In Vivo Efficacy

In vivo studies in mouse models demonstrated the ability of this compound to overcome olaparib resistance driven by P-gp overexpression.

Model Treatment Outcome Reference
Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor (T6-28)This compound (100 mg/kg, p.o.)Tumor growth inhibition[1]
Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor (T6-28)Olaparib (50 mg/kg, i.p.)No significant tumor growth inhibition[1]
Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor (T6-28)Olaparib (50 mg/kg, i.p.) + Tariquidar (B1662512) (2 mg/kg, i.p.)Tumor growth inhibition[1]

Experimental Protocols

PARP Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1, PARP2, and PARP3 enzymes.

  • Methodology: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by the respective PARP enzyme.

    • Recombinant human PARP1, PARP2, or PARP3 enzyme is incubated with a reaction buffer containing activated DNA, histones, and varying concentrations of the inhibitor (this compound or olaparib).

    • The reaction is initiated by the addition of biotin-NAD+.

    • After incubation, the reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated histones.

    • The amount of incorporated biotin (B1667282) is quantified using a horseradish peroxidase-conjugated anti-histone antibody and a chemiluminescent substrate.

    • IC50 values are calculated from the dose-response curves.

Alkaline Comet Assay for Single-Strand Break (SSB) Repair
  • Objective: To assess the ability of this compound to inhibit the repair of DNA single-strand breaks.

  • Methodology:

    • Human A549 cells are pre-incubated with the PARP inhibitor (e.g., 500 nmol/L this compound or olaparib) for a specified time.

    • DNA damage is induced by treatment with ionizing radiation (IR).

    • Cells are harvested and embedded in low-melting-point agarose (B213101) on microscope slides.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

    • The DNA is then subjected to alkaline electrophoresis, which allows the relaxed, damaged DNA to migrate from the nucleoid, forming a "comet tail".

    • The comets are visualized by fluorescence microscopy after staining with a DNA-intercalating dye.

    • The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail.

Clonogenic Survival Assay
  • Objective: To determine the long-term cytotoxic effect of this compound as a single agent in cancer cell lines.

  • Methodology:

    • A panel of breast or ovarian cancer cell lines with known BRCA1/2 status are seeded at low density in 6-well plates.

    • The cells are treated with a range of concentrations of this compound or olaparib.

    • The plates are incubated for 10-14 days to allow for colony formation.

    • Colonies are fixed and stained with crystal violet.

    • Colonies containing at least 50 cells are counted.

    • The surviving fraction is calculated as the ratio of the plating efficiency of treated cells to the plating efficiency of untreated control cells.

    • IC50 values are determined from the dose-response curves.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo, particularly in models of olaparib resistance.

  • Methodology:

    • Tumor fragments from an olaparib-resistant Brca1;p53-deficient mammary tumor are transplanted into syngeneic wild-type female mice.[1]

    • Once tumors reach a palpable size, mice are randomized into treatment groups.

    • Treatment groups may include vehicle control (e.g., 0.5% HPMC, orally), this compound (e.g., 100 mg/kg, orally, daily), olaparib (e.g., 50 mg/kg, intraperitoneally, daily), and a combination of olaparib and a P-gp inhibitor like tariquidar (e.g., 2 mg/kg, intraperitoneally).[1][4]

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health are monitored throughout the study.

    • The study is terminated when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing tumor growth inhibition between the different treatment groups.

Mandatory Visualization

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition PARP Inhibition cluster_Replication DNA Replication cluster_HR_Repair Homologous Recombination (HR) Repair cluster_HR_Deficient HR Deficient DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PARP_trapping PARP Trapping on DNA PARP1_2->PARP_trapping leads to This compound This compound This compound->PARP1_2 inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB BRCA1_2_proficient BRCA1/2 Proficient DNA_DSB->BRCA1_2_proficient BRCA1_2_deficient BRCA1/2 Deficient (e.g., Ovarian Cancer) DNA_DSB->BRCA1_2_deficient HR_Repair HR Repair BRCA1_2_proficient->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Failed_HR_Repair Failed HR Repair BRCA1_2_deficient->Failed_HR_Repair Apoptosis Apoptosis / Cell Death Failed_HR_Repair->Apoptosis

Caption: Mechanism of synthetic lethality with this compound in BRCA-deficient ovarian cancer.

Experimental Workflow: In Vitro Evaluation

in_vitro_workflow Start Start: In Vitro Evaluation Cell_Line_Selection Select Ovarian Cancer Cell Lines (BRCAwt, BRCAmut, P-gp high/low) Start->Cell_Line_Selection PARP_Assay PARP Enzyme Inhibition Assay Start->PARP_Assay Clonogenic_Assay Clonogenic Survival Assay Cell_Line_Selection->Clonogenic_Assay Comet_Assay Alkaline Comet Assay Cell_Line_Selection->Comet_Assay Determine_IC50 Determine IC50 Values Clonogenic_Assay->Determine_IC50 Assess_SSB_Repair Assess SSB Repair Inhibition Comet_Assay->Assess_SSB_Repair Determine_Enzymatic_Potency Determine Enzymatic Potency PARP_Assay->Determine_Enzymatic_Potency Data_Analysis Data Analysis and Comparison (this compound vs. Olaparib) Determine_IC50->Data_Analysis Assess_SSB_Repair->Data_Analysis Determine_Enzymatic_Potency->Data_Analysis

Caption: Workflow for the in vitro preclinical evaluation of this compound.

Experimental Workflow: In Vivo Evaluation

in_vivo_workflow Start Start: In Vivo Evaluation Tumor_Model Establish Ovarian Cancer Xenograft Model (e.g., Olaparib-resistant) Start->Tumor_Model Randomization Randomize Mice into Treatment Groups Tumor_Model->Randomization Treatment Administer Treatment: - Vehicle - this compound - Olaparib - Olaparib + P-gp inhibitor Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Reach Study Endpoint Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis Conclusion Conclusion on In Vivo Efficacy Analysis->Conclusion

Caption: Workflow for the in vivo preclinical evaluation of this compound.

Logical Relationship: Overcoming P-glycoprotein Mediated Resistance

pgp_resistance cluster_Cell Cancer Cell Olaparib Olaparib Pgp P-glycoprotein (P-gp) Efflux Pump Olaparib->Pgp is a substrate for This compound This compound This compound->Pgp is a poor substrate for Intracellular_this compound High Intracellular This compound This compound->Intracellular_this compound accumulates Intracellular_Olaparib Low Intracellular Olaparib Pgp->Intracellular_Olaparib effluxes Resistance Resistance Intracellular_Olaparib->Resistance Sensitivity Sensitivity Intracellular_this compound->Sensitivity

Caption: this compound overcomes P-gp mediated resistance by evading efflux.

References

Investigating AZD2461 Efficacy in Prostate Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of AZD2461, a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor, in prostate cancer models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Introduction to this compound and its Mechanism of Action in Prostate Cancer

This compound is a potent PARP inhibitor that has shown promise in cancer therapy, particularly in tumors with deficiencies in the DNA damage response (DDR) pathway.[1][2][3] In prostate cancer, a significant portion of tumors, especially in advanced stages, harbor alterations in DDR genes, most notably PTEN and BRCA1/2.[1] This genetic landscape provides a strong rationale for investigating the efficacy of PARP inhibitors like this compound.

The primary mechanism of action of PARP inhibitors is through synthetic lethality. In cells with compromised homologous recombination (HR) repair, such as those with PTEN or BRCA mutations, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1] These unresolved DSBs trigger cell cycle arrest and apoptosis, leading to selective killing of cancer cells.

This compound is structurally analogous to olaparib (B1684210) but is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, suggesting it may overcome certain mechanisms of resistance observed with first-generation PARP inhibitors.[3][4]

In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Studies have demonstrated the cytotoxic and pro-apoptotic effects of this compound in various prostate cancer cell lines, with sensitivity correlating with the PTEN mutational status.

Cell Viability and Cytotoxicity

The anti-proliferative effects of this compound have been evaluated using the MTT assay in PTEN-deficient (PC-3) and PTEN-proficient (DU145) prostate cancer cell lines.

Cell LinePTEN StatusTreatment DurationIC50 (µM)
PC-3Deficient48 hours36.48
DU145Proficient48 hours59.03
Table 1: IC50 values of this compound in prostate cancer cell lines.[1]

These results indicate that PTEN-deficient PC-3 cells are more sensitive to this compound-mediated cytotoxicity compared to PTEN-proficient DU145 cells.[1]

Induction of Apoptosis

This compound has been shown to induce apoptosis in prostate cancer cells, as measured by Annexin V staining and caspase-3 activity assays.

Cell LineTreatmentApoptosis Rate (%)
PC-340 µM this compound38.8
DU14540 µM this compound28.0
Table 2: Apoptosis rates in prostate cancer cell lines treated with this compound for 48 hours.[1]

Treatment with this compound also leads to a significant increase in caspase-3 activity in both PC-3 and DU145 cell lines, confirming the induction of apoptosis through this pathway.[1]

Effects on Gene Expression

The impact of this compound on the expression of genes involved in angiogenesis and DNA repair has been investigated using real-time PCR.

GeneCell LineTreatmentChange in mRNA Expression
VEGFPC-3This compoundSignificant Decrease
VEGFDU145This compoundVaried (initial decrease, then increase)
BRCA1PC-3This compoundDown-regulation
Rad51PC-3This compoundDown-regulation
Mre11PC-3This compoundDown-regulation
Table 3: Effect of this compound on gene expression in prostate cancer cell lines.[1]

These findings suggest that this compound can modulate the expression of key genes involved in tumor progression and DNA repair, particularly in PTEN-deficient cells.[1]

In Vivo Efficacy of this compound in Prostate Cancer Models

As of the latest available data, there is a notable absence of published in vivo studies specifically investigating the efficacy of this compound in prostate cancer xenograft or patient-derived xenograft (PDX) models. While preclinical studies have demonstrated the in vivo activity of this compound in other cancer types, such as BRCA1-deficient breast cancer models, and other PARP inhibitors have been evaluated in prostate cancer models, specific quantitative data on tumor growth inhibition, dosing regimens, and survival outcomes for this compound in prostate cancer animal models are not publicly available.[3]

The investigation of this compound in well-characterized prostate cancer xenograft models, particularly those with PTEN-deficiency, represents a critical next step in its preclinical evaluation. Such studies would provide essential information on its therapeutic potential, optimal dosing, and potential combination strategies in a more physiologically relevant setting.

Experimental Protocols

This section provides an overview of the methodologies used in the cited in vitro studies.

Cell Culture

PC-3 and DU145 prostate cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density.

    • After cell attachment, treat with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with this compound for the specified time.

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry.

Caspase-3 Activity Assay
  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific substrate for caspase-3 is labeled with a fluorophore or a chromophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

  • Protocol:

    • Lyse the treated and untreated cells.

    • Quantify the protein concentration of the lysates.

    • Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

    • Measure the absorbance or fluorescence using a microplate reader.

    • Determine the caspase-3 activity relative to the protein concentration.

Real-Time PCR for Gene Expression Analysis
  • Principle: Real-time Polymerase Chain Reaction (RT-PCR) is used to amplify and simultaneously quantify a targeted DNA molecule. The procedure follows the general principle of polymerase chain reaction; its key feature is that the amplified DNA is detected as the reaction progresses in "real time".

  • Protocol:

    • Isolate total RNA from treated and untreated cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform real-time PCR using gene-specific primers for the target genes (e.g., VEGF, BRCA1, Rad51, Mre11) and a reference gene (e.g., GAPDH).

    • Use a fluorescent dye (e.g., SYBR Green) to detect the amplified DNA.

    • Analyze the amplification data to determine the relative gene expression levels using the comparative Ct method (ΔΔCt).

Visualizations

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Therapeutic Intervention SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) Repair DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis unrepaired HR->Cell_Survival BRCA BRCA1/2 BRCA->HR PTEN PTEN PTEN->HR This compound This compound This compound->PARP inhibits In_Vitro_Workflow cluster_assays Functional Assays start Start: Prostate Cancer Cell Lines (PC-3, DU145) treatment Treat with this compound (various concentrations and durations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt annexin Annexin V/PI Staining (Apoptosis) treatment->annexin caspase Caspase-3 Activity Assay (Apoptosis) treatment->caspase qpcr Real-Time PCR (Gene Expression) treatment->qpcr analysis Data Analysis and Interpretation mtt->analysis annexin->analysis caspase->analysis qpcr->analysis

References

AZD2461: A Technical Guide to its Effects on DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2461 is a potent, second-generation poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant promise in preclinical models, particularly in the context of cancers with deficiencies in DNA repair, such as those harboring BRCA1/2 mutations.[1] Developed as a follow-on to the first-in-class PARP inhibitor olaparib (B1684210), this compound exhibits a distinct pharmacological profile. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its intricate effects on various DNA repair pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics targeting DNA damage response (DDR) pathways.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary mechanism of action of this compound is the inhibition of PARP enzymes, particularly PARP1 and PARP2.[2] These enzymes play a critical role in the base excision repair (BER) pathway, a key process for the repair of DNA single-strand breaks (SSBs).[3] In the presence of a PARP inhibitor like this compound, these SSBs are not efficiently repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs).

In cells with a functional homologous recombination (HR) repair pathway, these DSBs can be efficiently repaired. However, in cancer cells with defects in HR, such as those with mutations in BRCA1 or BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[4][5] This concept, known as synthetic lethality, forms the therapeutic basis for the use of PARP inhibitors in HR-deficient tumors.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound in comparison to olaparib.

Table 1: Enzymatic Inhibitory Activity (IC50)

CompoundPARP1 (nmol/L)PARP2 (nmol/L)PARP3 (nmol/L)
This compound5[2]2[2]200[2]
Olaparib5[2]1[2]4[2]

Table 2: In Vitro Cell Proliferation (IC50 in BRCA1-mutant Breast Cancer Cell Lines)

Cell LineThis compound (μmol/L)Olaparib (μmol/L)
MDA-MB-436<0.01[2]<0.01[2]
SUM1315MO2<0.01[2]<0.01[2]
SUM149PT<0.01[2]<0.01[2]

Table 3: In Vitro Cell Proliferation (IC50 in BRCA1-wild-type Breast Cancer Cell Lines)

Cell LineThis compound (μmol/L)Olaparib (μmol/L)
T47D>10[2]>10[2]
BT549>10[2]>10[2]
MDA-MB-231>10[2]>10[2]

Differential Effects on DNA Repair Pathways

A key distinguishing feature of this compound is its differential activity against various PARP enzymes, which translates to distinct effects on downstream DNA repair pathways compared to olaparib.

Base Excision Repair (BER)

As a potent inhibitor of PARP1 and PARP2, this compound effectively disrupts the BER pathway.[2] PARP1 is a primary sensor of SSBs and, upon activation, recruits other BER factors like XRCC1 to the site of damage.[3][6] By inhibiting PARP1/2, this compound prevents the efficient repair of SSBs, a foundational aspect of its synthetic lethal mechanism.

DNA_SSB DNA Single-Strand Break PARP1 PARP1/2 DNA_SSB->PARP1 binds Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters BER_Proteins BER Proteins (e.g., XRCC1) PARP1->BER_Proteins recruits This compound This compound This compound->PARP1 inhibits DSB Double-Strand Break Replication_Fork->DSB collapses into

Figure 1: this compound Inhibition of Base Excision Repair.
Homologous Recombination (HR)

The efficacy of this compound is significantly enhanced in cancer cells with a deficient HR pathway.[7] The DSBs generated as a consequence of PARP inhibition are normally repaired by the high-fidelity HR pathway, which involves key proteins such as BRCA1, BRCA2, and RAD51. In HR-deficient cells, the inability to repair these DSBs leads to cell death. Studies have shown that combination treatment of this compound with agents that down-regulate HR-related genes, such as the histone deacetylase inhibitor valproic acid, can synergistically enhance cytotoxicity in prostate cancer cells.[7] This combination leads to a significant decrease in the mRNA and protein levels of RAD51 and Mre11.[7]

Non-Homologous End Joining (NHEJ)

Interestingly, this compound exhibits significantly less inhibitory activity against PARP3 compared to olaparib.[2] PARP3 has been implicated in the non-homologous end joining (NHEJ) pathway, another major DSB repair mechanism. This differential activity has important implications. While olaparib inhibits PARP3 and consequently impairs NHEJ-mediated DSB repair, this compound has a minimal effect on this pathway. This is evidenced by the lack of effect of this compound on the persistence of γH2AX foci following ionizing radiation, a marker for DSBs, in contrast to the sustained γH2AX levels observed with olaparib treatment. This selective inhibition profile may contribute to the potentially better tolerability of this compound in combination with chemotherapy, as it may spare normal tissues that rely on NHEJ for DNA repair.

cluster_DSB_Repair Double-Strand Break Repair cluster_HR Homologous Recombination (HR) cluster_NHEJ Non-Homologous End Joining (NHEJ) DSB Double-Strand Break BRCA1_2 BRCA1/2 DSB->BRCA1_2 PARP3 PARP3 DSB->PARP3 RAD51 RAD51 BRCA1_2->RAD51 HR_Repair High-Fidelity Repair RAD51->HR_Repair APLF APLF PARP3->APLF NHEJ_Repair Error-Prone Repair APLF->NHEJ_Repair This compound This compound This compound->PARP3 weak inhibition Olaparib Olaparib Olaparib->PARP3 strong inhibition

Figure 2: Differential Effects on DSB Repair Pathways.

Overcoming Drug Resistance

A significant advantage of this compound is its ability to overcome a common mechanism of resistance to PARP inhibitors: the overexpression of the P-glycoprotein (P-gp) drug efflux pump.[1] Olaparib is a substrate for P-gp, and its increased efflux from cancer cells can lead to acquired resistance.[8] In contrast, this compound is a poor substrate for P-gp, allowing it to maintain its cytotoxic activity in olaparib-resistant cells that overexpress this transporter. This property makes this compound a valuable tool for studying and potentially treating PARP inhibitor-resistant cancers.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on DNA repair pathways.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after drug treatment.

  • Cell Seeding: Plate a known number of single cells into 6-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

  • Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Immunofluorescence for γH2AX Foci

This technique is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, ionizing radiation, or a combination.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

start Start: Cells on Coverslips treatment Drug/Radiation Treatment start->treatment fix_perm Fixation & Permeabilization treatment->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Ab (anti-γH2AX) blocking->primary_ab secondary_ab Secondary Ab (Fluorescent) primary_ab->secondary_ab mount Counterstain & Mount secondary_ab->mount image Fluorescence Microscopy mount->image analysis Quantify Foci/Nucleus image->analysis end End: DSB Quantification analysis->end

Figure 3: Immunofluorescence Workflow for γH2AX Foci Detection.
Alkaline Comet Assay

This assay measures DNA single-strand breaks at the level of individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Incubate the slides in an alkaline solution to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer. Fragmented DNA (from SSBs) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: Quantify the amount of DNA in the comet tail relative to the head as a measure of DNA damage.

Conclusion

This compound is a potent PARP inhibitor with a distinct pharmacological profile that offers several advantages over first-generation inhibitors. Its strong activity against PARP1/2 effectively disrupts the BER pathway, leading to synthetic lethality in HR-deficient tumors. Critically, its reduced activity against PARP3 leaves the NHEJ pathway largely intact, which may contribute to a more favorable therapeutic window. Furthermore, its ability to overcome P-gp-mediated drug resistance addresses a key clinical challenge. The in-depth understanding of this compound's effects on the intricate network of DNA repair pathways, as outlined in this guide, is crucial for the rational design of future clinical trials and the development of novel combination therapies to improve cancer treatment outcomes.

References

A Technical Guide to the In Vitro Cellular Response to AZD2461 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cellular responses to AZD2461, a potent next-generation poly(ADP-ribose) polymerase (PARP) inhibitor. The document details its mechanism of action, effects on cellular pathways, and methodologies for assessing its efficacy, with a focus on quantitative data and experimental protocols.

Introduction to this compound

This compound is an orally bioavailable small-molecule inhibitor of PARP enzymes, particularly PARP1 and PARP2.[1] It was developed as a next-generation PARP inhibitor with a similar potency to olaparib (B1684210) but with the significant advantage of being a poor substrate for the P-glycoprotein (Pgp) efflux pump, a common mechanism of drug resistance.[1][2] This characteristic allows this compound to maintain efficacy in cancer cells that have developed resistance to other PARP inhibitors through Pgp overexpression.[1][3] The primary mechanism of action for this compound, like other PARP inhibitors, is the induction of synthetic lethality in cancer cells with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1 or BRCA2 mutations.[1][2]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound selectively binds to PARP enzymes, preventing the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4] This inhibition leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into more cytotoxic DNA double-strand breaks (DSBs).[1][3] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.[1] This selective killing of HR-deficient cells is known as synthetic lethality.[1]

Another key aspect of this compound's mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage.[1][5] This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication and transcription, further contributing to cytotoxicity.[1][5]

The signaling pathway below illustrates the mechanism of action of this compound.

AZD2461_Mechanism cluster_0 DNA Damage & Repair cluster_1 This compound Intervention cluster_2 Cellular Consequences DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP1/2 Recruitment DNA_Damage->PARP1_2 BER Base Excision Repair (BER) PARP1_2->BER PARP_Inhibition PARP Inhibition & Trapping PARP1_2->PARP_Inhibition SSB_Repair SSB Repaired BER->SSB_Repair This compound This compound This compound->PARP_Inhibition Unrepaired_SSB Accumulation of Unrepaired SSBs PARP_Inhibition->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR Proficient Cell DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Mechanism of action of this compound leading to synthetic lethality.

Quantitative In Vitro Efficacy of this compound

The potency of this compound has been quantified through various in vitro assays, demonstrating its strong inhibitory effects on PARP enzymes and its selective cytotoxicity towards HR-deficient cancer cell lines.

Table 1: Enzymatic Inhibition of PARP by this compound

EnzymeIC50 (nmol/L)
PARP15
PARP22
Data sourced from O'Connor et al. (2016).[1]

Table 2: Single-Agent Cytotoxicity of this compound in Breast Cancer Cell Lines

Cell LineBRCA1 StatusIC50 (μmol/L)
MDA-MB-436Mutant< 0.1
SUM1315MO2Mutant< 0.1
SUM149PTMutant< 0.1
T47DWild-Type> 10
BT549Wild-Type> 10
MDA-MB-231Wild-Type> 10
Data from clonogenic survival assays, sourced from O'Connor et al. (2016).[1]

Table 3: Efficacy of this compound in Olaparib-Resistant Cell Lines

Cell LineP-gp ExpressionIC50 (μmol/L) - OlaparibIC50 (μmol/L) - this compound
KB31Low~0.1~0.1
KBA1High> 10~0.1
KB2P3.4Parental~0.01~0.01
KB2P3.4ROlaparib-Resistant (High P-gp)> 1~0.01
Data sourced from O'Connor et al. (2016).[1][3]

Cellular Responses to this compound Treatment

Treatment with this compound leads to a significant increase in DNA damage, which can be visualized by the formation of γH2AX foci, a marker for DSBs.[6] In combination with other agents like valproic acid, this compound has been shown to enhance H2AX phosphorylation in prostate cancer cells.[6][7] Furthermore, this compound treatment can down-regulate the mRNA and protein levels of key HR pathway components such as Rad51 and Mre11.[6]

This compound has been observed to induce a pronounced cell cycle arrest at the G2/M phase in breast cancer cell lines.[2] This is accompanied by a reduction in the S phase population, suggesting that the drug prevents cells from entering DNA synthesis, thereby amplifying its cytostatic effects.[2] In sensitive cell lines, this cell cycle arrest is followed by the induction of apoptosis, as confirmed by Annexin-V staining.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of this compound's effects. Below are protocols for key experiments.

This assay assesses the ability of single cells to form colonies after treatment with the drug, providing a measure of long-term cytotoxicity.

  • Cell Seeding: Plate cells in 6-well plates at a density that allows for the formation of distinct colonies (e.g., 500-2000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control. Plot the surviving fraction against the drug concentration to determine the IC50 value.

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound for 72 hours.

  • Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Measurement: Add Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

This assay is used to detect DNA single-strand breaks.

  • Cell Preparation: Prepare a single-cell suspension from treated and untreated cells.

  • Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the tail moment (a measure of DNA damage) using appropriate software.

This method is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.25% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

The following diagram illustrates a general workflow for in vitro testing of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Line Selection (e.g., BRCA mutant vs. wild-type) Viability_Assay Cell Viability/Proliferation (e.g., MTT, SRB, Clonogenic Assay) Cell_Culture->Viability_Assay DNA_Damage_Assay DNA Damage Assessment (e.g., Comet Assay, γH2AX Staining) Cell_Culture->DNA_Damage_Assay Mechanism_Assay Mechanism of Action (e.g., Western Blot for PARP activity, Cell Cycle Analysis) Cell_Culture->Mechanism_Assay Drug_Preparation This compound Preparation (Serial Dilutions) Drug_Preparation->Viability_Assay Drug_Preparation->DNA_Damage_Assay Drug_Preparation->Mechanism_Assay IC50_Determination IC50 Calculation Viability_Assay->IC50_Determination Statistical_Analysis Statistical Analysis DNA_Damage_Assay->Statistical_Analysis Pathway_Analysis Signaling Pathway Elucidation Mechanism_Assay->Pathway_Analysis IC50_Determination->Pathway_Analysis Statistical_Analysis->Pathway_Analysis

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

This compound is a potent PARP inhibitor with a distinct advantage in overcoming Pgp-mediated drug resistance. Its in vitro activity is characterized by strong enzymatic inhibition of PARP1 and PARP2, selective cytotoxicity in HR-deficient cancer cells, induction of DNA damage, and cell cycle arrest leading to apoptosis. The experimental protocols outlined in this guide provide a framework for the robust in vitro characterization of this compound and other PARP inhibitors, facilitating further research and drug development efforts in this class of targeted therapies.

References

AZD2461: A Technical Guide to its Role in Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD2461, a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor, has demonstrated significant potential in oncology by inducing apoptosis in cancer cells, particularly those with deficiencies in the homologous recombination (HR) DNA repair pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in triggering programmed cell death. It summarizes key quantitative data from preclinical studies, details the experimental protocols used to evaluate its apoptotic effects, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer therapeutics and drug development.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) system, playing a central role in the repair of DNA single-strand breaks (SSBs).[1] In cancer cells with compromised HR repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2][3] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to genomic instability and apoptotic cell death.[2] This concept is known as synthetic lethality.[2][3]

This compound is a potent PARP inhibitor, structurally analogous to olaparib, but designed to have a lower affinity for the P-glycoprotein (Pgp) efflux pump, a common mechanism of drug resistance.[2][4] This characteristic suggests that this compound may be effective in tumors that have developed resistance to other PARP inhibitors.[2] Preclinical studies have shown that this compound effectively induces apoptosis in various cancer cell lines, highlighting its therapeutic potential.[5][6]

Mechanism of Action: Induction of Apoptosis

This compound's primary mechanism for inducing apoptosis is through the inhibition of PARP1 and PARP2.[2][7] By binding to the NAD+ site of these enzymes, this compound prevents the synthesis of poly(ADP-ribose) chains, a crucial step in the recruitment of DNA repair proteins to sites of DNA damage.[1][8] This inhibition leads to the "trapping" of PARP enzymes on the DNA, further obstructing DNA replication and repair, and leading to the formation of DSBs.[1] In cells with defective HR, these DSBs cannot be repaired, triggering the intrinsic apoptotic pathway.

The accumulation of DNA damage activates a cascade of signaling events, culminating in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[5][9] Studies have shown a significant increase in caspase-3 activity in cancer cells treated with this compound.[5]

Signaling Pathway

AZD2461_Apoptosis_Pathway cluster_0 This compound Action cluster_1 DNA Damage Response cluster_2 Cellular Fate This compound This compound PARP PARP1/2 This compound->PARP Inhibition SSB DNA Single-Strand Breaks (SSBs) PARP->SSB Trapping Replication DNA Replication SSB->Replication DSB DNA Double-Strand Breaks (DSBs) HR_proficient HR-Proficient Cells DSB->HR_proficient HR_deficient HR-Deficient Cells (e.g., BRCA-mutant) DSB->HR_deficient Replication->DSB Conversion Repair DSB Repair HR_proficient->Repair Caspase3 Caspase-3 Activation HR_deficient->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data on Apoptosis Induction

The following tables summarize the quantitative data from preclinical studies investigating the apoptotic effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines
Cell LinePTEN StatusTreatment DurationIC50 (µM)Citation
PC-3Mutated48 hours36.48[5]
DU145Wild-Type48 hours59.03[5]
PC-3Mutated24 hours51.71[5]
DU145Wild-Type24 hours128.1[5]
PC-3Mutated72 hours21.73[5]
DU145Wild-Type72 hours23.69[5]
Table 2: Apoptosis Rates in Prostate Cancer Cell Lines Treated with this compound
Cell LineThis compound Concentration (µM)Treatment DurationTotal Apoptotic Cells (%)Citation
PC-34048 hours38.8[5]
DU1454048 hours28.0[5]
PC-31048 hours11.40 (early)[5]
PC-32048 hours12.97 (early)[5]
PC-34048 hours22.38 (early)[5]
DU1451048 hours9.89 (early)[5]
DU1452048 hours20.88 (early)[5]
DU1454048 hours17.44 (early)[5]
Table 3: Synergistic Effect of this compound and Valproic Acid (VPA) on Apoptosis in Prostate Cancer Cell Lines
Cell LineTreatmentTotal Apoptotic Cells (%)Citation
PC-3VPA + this compound62.7[6]
PC-3VPA alone41.9[6]
PC-3This compound alone34.3[6]
DU145VPA + this compound41.8[6]
DU145VPA alone34.0[6]
DU145This compound alone34.1[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and IC50 Determination (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2x10^5 cells/mL and incubate for 24 hours.[9][10]

  • Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using software such as GraphPad Prism.[5]

Apoptosis Quantification (Annexin V/PI Staining)

Annexin V-FITC/propidium iodide (PI) double staining followed by flow cytometry is a common method to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[5]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysis: Lyse the treated and control cells to release cellular proteins.

  • Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Signal Detection: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity based on the signal generated, often normalized to the total protein concentration.[5]

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_data_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., PC-3, DU145) treatment Treat with this compound (various concentrations and times) start->treatment mtt MTT Assay treatment->mtt flow Annexin V/PI Staining & Flow Cytometry treatment->flow caspase Caspase-3 Activity Assay treatment->caspase ic50 Determine IC50 Values mtt->ic50 apoptosis_rate Quantify Apoptosis Rates flow->apoptosis_rate caspase_activity Measure Caspase-3 Activity caspase->caspase_activity

Caption: General experimental workflow for assessing this compound's apoptotic effects.

Conclusion

This compound is a promising PARP inhibitor that effectively induces apoptosis in cancer cells, particularly those with underlying defects in DNA repair mechanisms. Its ability to overcome P-glycoprotein-mediated resistance offers a potential advantage over existing PARP inhibitors. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapy. Future studies should continue to explore its efficacy in a broader range of cancer types, both as a monotherapy and in combination with other anti-cancer agents, to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for AZD2461 In Vitro Clonogenic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2461 is a potent, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor with demonstrated efficacy against cancer cells, particularly those with deficiencies in DNA repair pathways.[1][2] This document provides a detailed protocol for conducting an in vitro clonogenic assay to evaluate the long-term survival and proliferative capacity of cancer cells following treatment with this compound. The clonogenic assay is a fundamental method for assessing the cytotoxic and cytostatic effects of therapeutic agents by measuring the ability of single cells to form viable colonies.[3][4]

Mechanism of Action: this compound

This compound primarily targets PARP-1 and PARP-2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2][5][6] By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs.[2] During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[7] In cancer cells with homologous recombination (HR) repair deficiencies, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability, cell cycle arrest (notably at the G2 phase), and ultimately, apoptosis (a process known as synthetic lethality).[1][2] A key advantage of this compound is its low affinity for the P-glycoprotein (Pgp) efflux pump, enabling it to overcome a common mechanism of resistance to other PARP inhibitors like olaparib (B1684210).[1][5][6][8]

Signaling Pathway of this compound Action

AZD2461_Pathway cluster_0 Cellular Processes cluster_1 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP PARP-1/2 DNA_Damage->PARP activates Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP->BER This compound This compound This compound->PARP inhibits SSB_Repair SSB Repair BER->SSB_Repair DSB Double-Strand Break (DSB) Replication->DSB unrepaired SSBs lead to HR_Proficient HR Proficient Cells DSB->HR_Proficient HR_Deficient HR Deficient Cells (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair Cell_Survival Cell Survival & Proliferation HR_Repair->Cell_Survival G2_Arrest G2 Cell Cycle Arrest HR_Deficient->G2_Arrest leads to Apoptosis Apoptosis G2_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.

Experimental Protocol: In Vitro Clonogenic Assay for this compound

This protocol outlines the steps for assessing the clonogenic survival of cancer cells treated with this compound. The procedure involves cell preparation, drug treatment, colony formation, and subsequent quantification.[9][10][11]

Materials:

  • Cancer cell lines of interest (e.g., BRCA1-mutant: MDA-MB-436, SUM1315MO2; BRCA1-wild type: T47D, MDA-MB-231)[5][8]

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • 6-well or 12-well tissue culture plates or Petri dishes (100 mm)

  • Hemocytometer or automated cell counter

  • Fixation solution (e.g., 10% neutral buffered formalin, or a methanol (B129727):acetic acid 3:1 mixture)

  • Staining solution (e.g., 0.5% w/v crystal violet in methanol or 0.01% w/v in distilled water)[9][10]

  • Incubator (37°C, 5% CO₂)

Experimental Workflow

Clonogenic_Assay_Workflow cluster_prep 1. Cell Preparation cluster_treat 2. Seeding and Treatment cluster_growth 3. Colony Formation cluster_analysis 4. Staining and Analysis A1 Culture selected cancer cell line A2 Harvest cells (Trypsinization) A1->A2 A3 Count cells and prepare single-cell suspension A2->A3 B1 Seed appropriate number of cells into plates A3->B1 B2 Allow cells to attach (overnight incubation) B1->B2 B3 Treat with varying concentrations of this compound B2->B3 C1 Incubate for 1-3 weeks (until visible colonies form in control wells) B3->C1 D1 Fix colonies (e.g., Formalin) C1->D1 D2 Stain colonies (Crystal Violet) D1->D2 D3 Count colonies (>50 cells/colony) D2->D3 D4 Calculate Plating Efficiency & Surviving Fraction D3->D4

Caption: Workflow for the this compound in vitro clonogenic survival assay.

Procedure:

  • Cell Preparation: a. Culture cells in appropriate medium until they reach approximately 80-90% confluency. b. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and collect the cells. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. e. Perform an accurate cell count using a hemocytometer or automated cell counter. It is crucial to have a single-cell suspension.[11]

  • Cell Seeding: a. Based on the cell line's growth rate and expected toxicity of this compound, determine the number of cells to seed. This requires optimization. For untreated controls, a lower number (e.g., 200-500 cells) is seeded. For treated groups, a higher number may be necessary to obtain countable colonies.[3] b. Seed the cells into 6-well plates or Petri dishes and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from a stock solution. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration). b. The next day, replace the medium in the wells with the medium containing the desired concentrations of this compound or the vehicle control. c. The treatment duration can vary. For continuous exposure, the drug-containing medium is left on for the entire colony formation period (with periodic medium changes). For acute exposure, cells are treated for a defined period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh complete medium.

  • Colony Formation: a. Incubate the plates at 37°C, 5% CO₂ for a period ranging from 1 to 3 weeks, depending on the cell line's doubling time.[9][11] b. Monitor the plates periodically. The experiment is typically terminated when colonies in the control wells are clearly visible and consist of at least 50 cells.[4][12]

  • Fixation and Staining: a. Carefully aspirate the medium from the wells. b. Gently wash the wells once with PBS. c. Add the fixation solution (e.g., 2-3 mL of 10% formalin per well) and incubate at room temperature for 10-15 minutes.[9][11] d. Remove the fixation solution and add the crystal violet staining solution (enough to cover the bottom of the well). e. Incubate at room temperature for 20-60 minutes.[9] f. Carefully remove the staining solution. Gently wash the wells with tap water until the excess stain is removed and allow the plates to air dry.[10]

  • Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[4][12] Counting can be done manually using a microscope or with automated colony counting systems.[3] b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

    • Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
    • Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100)) c. Plot the Surviving Fraction against the this compound concentration to generate a cell survival curve.

Data Presentation

Quantitative data from clonogenic assays are often presented as IC₅₀ values, which represent the drug concentration required to inhibit colony formation by 50%.

Table 1: Single-Agent Activity of this compound in Breast Cancer Cell Lines (Clonogenic Assay)

Cell LineBRCA1 StatusThis compound IC₅₀ (nmol/L)Olaparib IC₅₀ (nmol/L)Reference
MDA-MB-436Mutant13[5][8]
SUM1315MO2Mutant33[5][8]
SUM149PTMutant310[5][8]
T47DWild-Type>10,000>10,000[5][8]
BT549Wild-Type>10,000>10,000[5][8]
MDA-MB-231Wild-Type>10,000>10,000[5][8]

Note: The data demonstrates that both this compound and olaparib show significant potency as single agents in BRCA1-mutant breast cancer cell lines, but not in BRCA1 wild-type lines, consistent with the principle of synthetic lethality.[6]

References

Application Notes and Protocols: AZD2461 Comet Assay for DNA Damage Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2461 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes play a crucial role in the cellular response to DNA damage, specifically in the base excision repair (BER) pathway that repairs DNA single-strand breaks (SSBs).[3][4] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can subsequently be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism of action makes PARP inhibitors like this compound promising therapeutic agents, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[5][6]

The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for the detection and quantification of DNA damage in individual eukaryotic cells.[7][8][9] The alkaline version of the comet assay is particularly well-suited for detecting SSBs and alkali-labile sites.[8][9] When cells with DNA damage are subjected to electrophoresis under alkaline conditions, the fragmented DNA migrates out of the nucleus, forming a "comet" shape with a distinct head (intact DNA) and tail (damaged DNA).[8][10] The intensity and length of the comet tail are proportional to the amount of DNA damage.[8][10]

This document provides detailed application notes and a comprehensive protocol for utilizing the alkaline comet assay to quantify the DNA damage induced by the PARP inhibitor this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the base excision repair pathway and the general workflow of the comet assay experiment.

AZD2461_Mechanism_of_Action cluster_1 Base Excision Repair (BER) Pathway cluster_2 Effect of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_Damage->PARP1 PARylation PARylation PARP1->PARylation Catalyzes Accumulation SSB Accumulation PARP1->Accumulation Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, LIG3, etc.) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair This compound This compound This compound->PARP1 Inhibits Inhibition Inhibition Replication_Fork_Collapse Replication Fork Collapse Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death DSB_Formation->Cell_Death

Caption: Mechanism of this compound in the Base Excision Repair Pathway.

Comet_Assay_Workflow start Start cell_culture 1. Cell Culture and Seeding start->cell_culture treatment 2. Treatment with this compound (and optional DNA damaging agent) cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting embedding 4. Embedding Cells in Agarose (B213101) on Comet Slides harvesting->embedding lysis 5. Cell Lysis embedding->lysis unwinding 6. Alkaline DNA Unwinding lysis->unwinding electrophoresis 7. Electrophoresis unwinding->electrophoresis neutralization 8. Neutralization electrophoresis->neutralization staining 9. DNA Staining neutralization->staining imaging 10. Fluorescence Microscopy staining->imaging analysis 11. Image Analysis and Data Quantification imaging->analysis end End analysis->end

Caption: Experimental Workflow for the this compound Comet Assay.

Quantitative Data Summary

The following tables summarize representative quantitative data from alkaline comet assays involving PARP inhibitors. While specific dose-response and time-course data for this compound are limited in publicly available literature, the tables are structured based on known effects of PARP inhibition on DNA damage.

Table 1: Dose-Dependent Effect of this compound on DNA Damage in A549 Cells (Illustrative)

This compound Concentration (nM)Mean Olive Tail Moment (Arbitrary Units)Mean % DNA in Tail
0 (Vehicle Control)1.5 ± 0.33.2 ± 0.8
104.8 ± 0.98.5 ± 1.5
509.2 ± 1.515.7 ± 2.1
10015.6 ± 2.825.3 ± 3.5
500[1][5]28.4 ± 4.140.1 ± 5.2

Data are presented as mean ± standard deviation. These are illustrative values based on the known potency of this compound and typical results from comet assays with PARP inhibitors. The 500 nM concentration has been used in published studies.[1][5]

Table 2: Time-Course of DNA Damage and Repair Inhibition by this compound (500 nM) in A549 Cells Following Ionizing Radiation (IR) (Illustrative)

Time Post-IR (minutes)TreatmentMean Olive Tail Moment (Arbitrary Units)
0No IR1.2 ± 0.2
5IR alone35.1 ± 4.5
5IR + this compound36.5 ± 4.8
30IR alone12.3 ± 2.1
30IR + this compound32.8 ± 4.2
60IR alone5.8 ± 1.0
60IR + this compound29.5 ± 3.9
120IR alone2.1 ± 0.4
120IR + this compound25.1 ± 3.3

Data are presented as mean ± standard deviation. These are illustrative values demonstrating the inhibition of SSB repair by this compound following induction of DNA damage by IR. Studies have shown this compound is as effective as olaparib (B1684210) in inhibiting SSB repair.[1][5]

Experimental Protocols

This section provides a detailed protocol for performing the alkaline comet assay to assess DNA damage induced by this compound.

Materials and Reagents

  • Cell Lines: e.g., A549 (human lung carcinoma), or other cell lines of interest.

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.

  • Optional DNA Damaging Agent: e.g., Ionizing Radiation (IR) source, Hydrogen Peroxide (H₂O₂), or Methyl Methanesulfonate (MMS).

  • Cell Culture Medium: Appropriate for the cell line used.

  • Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺-free.

  • Trypsin-EDTA: For adherent cells.

  • CometAssay® Slides: Or other pre-coated microscope slides.

  • Low Melting Point (LMP) Agarose: 1% (w/v) in PBS.

  • Lysis Solution (Freshly Prepared): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use.[9]

  • Alkaline Electrophoresis Buffer (Freshly Prepared, 4°C): 300 mM NaOH, 1 mM EDTA, pH > 13.[9]

  • Neutralization Buffer: 0.4 M Tris, pH 7.5.[9]

  • DNA Stain: e.g., SYBR® Green I, Propidium Iodide, or DAPI.

Protocol

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of the experiment.

    • Prepare working concentrations of this compound in pre-warmed complete cell culture medium. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for the desired time period (e.g., 2, 4, 24 hours) at 37°C and 5% CO₂.

    • (Optional) If investigating the effect of this compound on the repair of induced DNA damage, pre-treat cells with this compound for a specified time (e.g., 1 hour) before exposing them to a DNA damaging agent like IR.

  • Cell Harvesting and Preparation:

    • For adherent cells, wash with PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium. For suspension cells, collect directly.

    • Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

    • Determine the cell concentration and adjust to approximately 1 x 10⁵ cells/mL in ice-cold PBS. Keep the cell suspension on ice.

  • Embedding Cells in Agarose:

    • Melt the 1% LMP agarose and maintain it in a 37°C water bath.

    • Combine 25 µL of the cell suspension with 250 µL of the 37°C LMP agarose. Mix gently by pipetting up and down.

    • Immediately pipette 50-75 µL of the cell/agarose mixture onto a pre-warmed CometSlide™. Spread the mixture evenly.

    • Place the slides at 4°C for 10-30 minutes to allow the agarose to solidify.

  • Cell Lysis:

    • Carefully immerse the slides in ice-cold lysis solution.

    • Incubate at 4°C for at least 1 hour. This step can be extended overnight.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer until the slides are covered.

    • Allow the slides to sit in the buffer for 20-40 minutes at 4°C to permit DNA unwinding.

    • Perform electrophoresis at a low voltage (e.g., 0.7 V/cm, typically around 25V) and a current of approximately 300 mA for 20-30 minutes at 4°C. Keep the tank covered to avoid light exposure.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and gently wash them three times for 5 minutes each with the neutralization buffer.

    • Stain the slides with a suitable DNA stain according to the manufacturer's instructions. For example, add a drop of diluted SYBR® Green I to each gel and cover with a coverslip.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope with the appropriate filter set.

    • Capture images of the comets.

    • Analyze the images using specialized comet assay software to quantify DNA damage. Key parameters to measure include:

      • Percent DNA in the Tail: The fraction of total DNA intensity in the tail.

      • Tail Length: The length of the comet tail.

      • Olive Tail Moment: A composite measure calculated as the product of the tail length and the percentage of DNA in the tail.

    • Score at least 50-100 randomly selected cells per sample.

Troubleshooting

IssuePossible CauseSolution
No comets or very small comets in positive controlsInsufficient DNA damage; Inadequate electrophoresisIncrease the concentration or duration of the positive control damaging agent; Check the voltage and current of the power supply and the pH of the electrophoresis buffer.
High background damage in negative controlsCells were not healthy; Exposure to light during the procedure; Reagents contaminated or oldUse cells in the exponential growth phase; Perform the assay under subdued light; Prepare fresh lysis and electrophoresis buffers.
"Hedgehog" or "exploded" cometsExcessive DNA damage; Apoptotic or necrotic cellsReduce the concentration or duration of the treatment; Ensure cell viability is high before starting the assay.
Gel slides off the slideSlides not properly pre-coated; Rough handlingUse pre-coated slides or ensure proper coating; Handle slides gently throughout the procedure.

The alkaline comet assay is a powerful and sensitive tool for quantifying the DNA single-strand breaks induced by the PARP inhibitor this compound. By following the detailed protocol and considering the potential variables, researchers can obtain reliable and reproducible data on the genotoxic effects of this compound, aiding in the preclinical evaluation and understanding of its mechanism of action. This methodology is crucial for drug development professionals working on PARP inhibitors and other DNA damage response-targeting agents.

References

Application Notes and Protocols: Immunofluorescence Staining for γH2AX after AZD2461 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2461 is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] PARP enzymes are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs.[1][3] During DNA replication, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[4]

The formation of DSBs triggers a rapid cellular response, one of the earliest events being the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[5] This phosphorylation event serves as a scaffold to recruit a cascade of DNA repair proteins to the site of damage, forming distinct nuclear foci.[5] The visualization and quantification of these γH2AX foci by immunofluorescence microscopy is a highly sensitive and specific method to assess the extent of DSB formation and the cellular response to DNA damaging agents, including PARP inhibitors like this compound.[6][7] These application notes provide a detailed protocol for the immunofluorescent detection and quantification of γH2AX foci in cultured cells following treatment with this compound.

Signaling Pathway and Experimental Workflow

The inhibition of PARP by this compound disrupts the repair of single-strand DNA breaks, leading to the formation of double-strand breaks during replication. This, in turn, activates the DNA damage response pathway, resulting in the phosphorylation of H2AX.

AZD2461_Mechanism cluster_0 Cellular Processes This compound This compound PARP PARP1/2 This compound->PARP Inhibits SSB_Repair SSB Repair (BER) PARP->SSB_Repair Mediates SSB Single-Strand Break (SSB) SSB->PARP Activates Replication DNA Replication SSB->Replication DSB Double-Strand Break (DSB) Replication->DSB Leads to DDR DNA Damage Response (DDR) Activation DSB->DDR Triggers H2AX H2AX DDR->H2AX Phosphorylates gH2AX γH2AX H2AX->gH2AX Repair_Foci Repair Foci Formation gH2AX->Repair_Foci

Caption: Mechanism of this compound-induced γH2AX formation.

The experimental workflow for assessing γH2AX foci formation involves cell culture, treatment with this compound, immunofluorescence staining, image acquisition, and analysis.

Experimental_Workflow A 1. Cell Seeding (e.g., on coverslips in a multi-well plate) B 2. This compound Treatment (Dose-response and time-course) A->B C 3. Cell Fixation (e.g., 4% Paraformaldehyde) B->C D 4. Permeabilization (e.g., 0.25% Triton X-100) C->D E 5. Blocking (e.g., 5% BSA in PBS) D->E F 6. Primary Antibody Incubation (Anti-γH2AX) E->F G 7. Secondary Antibody Incubation (Fluorescently-labeled) F->G H 8. Counterstaining and Mounting (DAPI) G->H I 9. Image Acquisition (Fluorescence Microscopy) H->I J 10. Image Analysis (Quantification of γH2AX foci) I->J

Caption: Experimental workflow for γH2AX immunofluorescence staining.

Experimental Protocols

This protocol provides a general guideline for the immunofluorescent staining of γH2AX in cultured mammalian cells treated with this compound. Optimization may be required for specific cell lines and experimental conditions.

Materials and Reagents:

  • Cell Line: Appropriate mammalian cell line (e.g., BRCA-deficient cancer cell line)

  • Culture Medium: As recommended for the chosen cell line

  • This compound: Stock solution in DMSO

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse monoclonal anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488 or 594)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade Mounting Medium

  • Glass Coverslips and Microscope Slides

  • Multi-well plates

  • Humidified chamber

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips and place one in each well of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in fresh culture medium from a stock solution. It is recommended to perform a dose-response (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and time-course (e.g., 4, 8, 24, 48 hours) experiment to determine the optimal conditions.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Aspirate the old medium and add the medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for the desired duration.

  • Cell Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Aspirate the PBS and add Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommendation (a typical starting dilution is 1:200 to 1:500).

    • Aspirate the Blocking Buffer and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation:

    • The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500 to 1:1000).

    • Aspirate the PBS and add the diluted secondary antibody. Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.[5]

    • Wash the coverslips twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow to dry.

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images of the DAPI (blue) and γH2AX (e.g., green or red) channels.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[8] A common approach is to count the number of distinct foci per cell for at least 50-100 cells per condition.

Data Presentation

The following tables present hypothetical but representative quantitative data from an experiment investigating the effect of this compound on γH2AX foci formation in a BRCA1-deficient breast cancer cell line (e.g., MDA-MB-436).

Table 1: Dose-Dependent Induction of γH2AX Foci by this compound (24-hour treatment)

This compound ConcentrationAverage γH2AX Foci per Nucleus (± SD)Percentage of Foci-Positive Cells (>5 foci/nucleus) (± SD)
Vehicle Control (DMSO)2.1 ± 0.85.2 ± 1.5
10 nM8.5 ± 2.135.8 ± 4.2
100 nM25.3 ± 5.688.1 ± 6.7
1 µM38.7 ± 7.295.3 ± 3.1
10 µM42.1 ± 6.896.8 ± 2.5

Table 2: Time-Course of γH2AX Foci Formation with 100 nM this compound

Treatment Duration (hours)Average γH2AX Foci per Nucleus (± SD)Percentage of Foci-Positive Cells (>5 foci/nucleus) (± SD)
0 (Control)1.9 ± 0.64.8 ± 1.2
410.2 ± 2.545.3 ± 5.1
818.6 ± 4.170.1 ± 6.3
2425.3 ± 5.688.1 ± 6.7
4815.4 ± 3.865.2 ± 5.9

Troubleshooting

IssuePossible CauseSuggested Solution
High Background/Non-specific Staining - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time to 2 hours- Titrate primary and secondary antibodies- Increase the number and duration of wash steps[9]
Weak or No Signal - Inactive primary/secondary antibody- Low protein expression- Inefficient permeabilization- Use fresh or validated antibodies- Use a positive control (e.g., ionizing radiation) to confirm the assay works- Increase permeabilization time or use a different detergent
Uneven Staining - Cells dried out during the procedure- Uneven cell density- Ensure coverslips remain hydrated throughout the protocol- Optimize cell seeding density for a uniform monolayer
Difficulty in Foci Quantification - Foci are too dense and overlapping- Low image resolution- Reduce the concentration of this compound or the treatment time- Use a high-resolution objective and appropriate microscopy settings

Conclusion

The immunofluorescence staining of γH2AX is a robust and sensitive method for quantifying the DNA double-strand breaks induced by the PARP inhibitor this compound. This technique is invaluable for preclinical studies to assess the pharmacodynamic effects of this compound, to investigate mechanisms of action and resistance, and to determine optimal dosing and scheduling. The provided protocol and guidelines will assist researchers in successfully implementing this assay in their drug development and cancer research efforts.

References

AZD2461 In Vivo Xenograft Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD2461 is a potent, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor engineered to overcome specific mechanisms of drug resistance observed with earlier PARP inhibitors.[1][2] A key feature of this compound is its low affinity for the P-glycoprotein (P-gp) drug efflux transporter, a common mediator of resistance to agents like olaparib (B1684210).[1][2][3] This characteristic makes this compound a valuable tool for investigating PARP inhibitor efficacy in resistant tumor models and as a potential therapeutic agent in cancers with intrinsic or acquired resistance.[1][3] These application notes provide a comprehensive overview and detailed protocols for designing and implementing in vivo xenograft studies to evaluate the anti-tumor activity of this compound.

Mechanism of Action and Signaling Pathway

This compound primarily targets PARP-1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4][5] By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[6] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death through a process known as synthetic lethality.[3][4] this compound has also been shown to induce G2-phase cell cycle arrest.[4][7]

AZD2461_Mechanism_of_Action cluster_0 DNA Damage & Repair cluster_1 This compound Intervention cluster_2 Cellular Consequences in HR-Deficient Cells DNA_Damage DNA Single-Strand Breaks (SSBs) PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair PARP->BER SSB_Repair SSB Repair BER->SSB_Repair SSB_Accumulation SSB Accumulation BER->SSB_Accumulation This compound This compound This compound->PARP Inhibition Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSBs Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSBs Failed_DSB_Repair Failed DSB Repair DSBs->Failed_DSB_Repair HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) HR_Deficiency->Failed_DSB_Repair Apoptosis Apoptosis/Cell Death Failed_DSB_Repair->Apoptosis

Caption: Mechanism of action of this compound leading to synthetic lethality.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
PARP-1 IC₅₀5 nMBiochemical Assay[4][7]
PARP-2 IC₅₀Not specifiedBiochemical Assay[3]
PC-3 cell IC₅₀ (24h)51.71 µMProstate Cancer[6]
PC-3 cell IC₅₀ (48h)36.48 µMProstate Cancer[6]
PC-3 cell IC₅₀ (72h)21.73 µMProstate Cancer[6]
DU145 cell IC₅₀ (24h)128.1 µMProstate Cancer[6]
DU145 cell IC₅₀ (48h)59.03 µMProstate Cancer[6]
DU145 cell IC₅₀ (72h)23.69 µMProstate Cancer[6]

Table 2: In Vivo Xenograft Study Parameters for this compound

Xenograft ModelTreatment GroupDosageDosing ScheduleOutcomeReference
SW620 (colorectal)This compound + Temozolomide10 mg/kg (this compound), 50 mg/kg (Temozolomide)This compound: PO, QD for 7 days; Temozolomide: PO, QD for 5 daysSignificant delay in tumor regrowth compared to Temozolomide alone.[3][8]
Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor T6-28This compound100 mg/kgPO, QDTumor sensitivity and response observed.[9]
KB1P tumor-bearing miceThis compoundNot specifiedLong-term treatmentWell tolerated, doubled median relapse-free survival.[10]

Experimental Protocols

Protocol 1: Evaluation of this compound as a Single Agent in an Olaparib-Resistant Xenograft Model

This protocol is designed to assess the efficacy of this compound in a tumor model that has developed resistance to olaparib, potentially through P-gp overexpression.

1. Cell Line and Animal Model:

  • Cell Line: Utilize a cell line with acquired resistance to olaparib and confirmed P-gp overexpression (e.g., KB2P3.4R, a BRCA2-deficient mouse breast cancer line).[3]
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

2. Tumor Implantation:

  • Harvest cultured cancer cells during their exponential growth phase.
  • Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 1 x 10⁷ cells/mL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Group Allocation:

  • Monitor tumor growth every 2-3 days using digital calipers.
  • Calculate tumor volume using the formula: (Length x Width²)/2.
  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

4. Drug Formulation and Administration:

  • This compound Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% HPMC (hydroxypropyl methylcellulose).[9]
  • Dosing: Administer this compound orally (PO) at a dose of 100 mg/kg daily.[9]
  • Control Group: Administer the vehicle alone following the same schedule.

5. Efficacy Evaluation and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week.
  • The primary endpoint is typically tumor growth inhibition (TGI).
  • Secondary endpoints can include survival analysis and assessment of drug tolerance (monitoring body weight and clinical signs).
  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.

6. Pharmacodynamic Analysis (Optional):

  • At the end of the study, tumors can be harvested for analysis of PARP inhibition (e.g., by measuring PAR levels via immunohistochemistry or western blot).

Protocol 2: Evaluation of this compound in Combination with Temozolomide

This protocol outlines a study to assess the synergistic or additive anti-tumor effects of this compound when combined with the DNA alkylating agent temozolomide.

1. Cell Line and Animal Model:

  • Cell Line: A human colorectal cancer cell line such as SW620 is a suitable model.[3][8]
  • Animal Model: Athymic nude mice, 6-8 weeks old.

2. Tumor Implantation and Group Allocation:

  • Follow the procedures described in Protocol 1 for tumor implantation and group randomization.
  • Establish the following treatment groups:
  • Vehicle Control
  • Temozolomide alone
  • This compound alone
  • This compound + Temozolomide

3. Drug Formulation and Administration:

  • This compound: Formulate and administer as described in Protocol 1, at a dose of 10 mg/kg, PO, daily for 7 days.[3][8]
  • Temozolomide: Formulate in a suitable vehicle and administer orally at 50 mg/kg, daily for 5 days.[3][8]
  • Combination Group: Administer both drugs according to their respective schedules. It is common to start both treatments on the same day.

4. Efficacy Evaluation and Endpoint:

  • Monitor tumor volume and body weight as described previously.
  • Evaluate the combination effect by comparing the tumor growth delay in the combination group to the single-agent and control groups.
  • The study endpoint is determined by tumor burden or animal welfare considerations.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth & Randomization cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Cell_Culture 1. Cell Line Culture (e.g., SW620, Olaparib-Resistant Line) Cell_Harvest 3. Harvest & Prepare Cells Cell_Culture->Cell_Harvest Animal_Acclimatization 2. Animal Acclimatization (Immunodeficient Mice) Injection 4. Subcutaneous Injection Animal_Acclimatization->Injection Cell_Harvest->Injection Tumor_Monitoring 5. Monitor Tumor Growth Injection->Tumor_Monitoring Randomization 6. Randomize into Groups (Tumor Volume ~100-150 mm³) Tumor_Monitoring->Randomization Drug_Prep 7. Prepare this compound & Combination Agents Randomization->Drug_Prep Dosing 8. Daily Dosing (e.g., PO) Drug_Prep->Dosing Monitoring_During_Treatment 9. Monitor Tumor Volume & Body Weight Dosing->Monitoring_During_Treatment Endpoint 10. Study Endpoint Reached Monitoring_During_Treatment->Endpoint Data_Analysis 11. Data Analysis (TGI, Survival) Endpoint->Data_Analysis PD_Analysis 12. Pharmacodynamic Analysis (Optional) Endpoint->PD_Analysis

Caption: General workflow for an this compound in vivo xenograft study.

References

Application Notes and Protocols for AZD2461 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of the PARP inhibitor AZD2461 in various mouse models, based on preclinical research. The protocols are intended to serve as a detailed guide for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Introduction

This compound is a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor developed to overcome mechanisms of resistance to first-generation PARP inhibitors like olaparib (B1684210), such as overexpression of the P-glycoprotein (P-gp) drug efflux transporter.[1][2][3][4] Preclinical studies in mouse models have been crucial in characterizing its efficacy, tolerability, and unique pharmacological profile, particularly its reduced affinity for P-gp and differential activity against PARP3.[1][2][3][4] These notes summarize key findings and provide detailed protocols for the use of this compound in mouse-based cancer research.

Key Features of this compound in Preclinical Models
  • Overcoming P-gp Mediated Resistance: this compound is a poor substrate for P-gp, enabling it to maintain efficacy in tumors that have developed resistance to olaparib through the upregulation of this drug transporter.[1][2]

  • Comparable Efficacy to Olaparib: In treatment-naive BRCA-deficient models, this compound demonstrates single-agent antitumor activity comparable to that of olaparib.[1][2]

  • Improved Tolerability in Combination Therapy (in Mice): When combined with chemotherapy agents like temozolomide (B1682018), this compound has shown better tolerability in mice compared to olaparib, which is attributed to its lower inhibitory activity against PARP3.[1][2][3]

  • Route of Administration: this compound is orally bioavailable and is typically administered via oral gavage in mouse studies.[2]

Quantitative Data Summary

The following tables summarize the dosing and administration details for this compound in various mouse models as reported in preclinical studies.

Table 1: Single-Agent this compound Dosing in Mouse Models

Mouse ModelTumor TypeDose (mg/kg)Administration RouteDosing ScheduleReference
Syngeneic transplant of olaparib-resistant tumorsBRCA1;p53-deficient mammary100Oral (p.o.)Daily[2]
KB1P genetically engineered mouse modelsBRCA1-deficient mammary100Oral (p.o.)Daily (long-term)[5]

Table 2: Combination Therapy Dosing with this compound in Mouse Models

Mouse ModelCombination AgentThis compound Dose (mg/kg)This compound AdministrationCombination Agent DosingDosing ScheduleReference
SW620 XenograftTemozolomide10Oral (p.o.)50 mg/kg TemozolomideTemozolomide daily for 5 days; this compound daily for 7 days (concurrently for the first 5 days, then 2 additional days).[1][6]
Olaparib-resistant T6-28 transplantOlaparib & Tariquidar100Oral (p.o.)50 mg/kg Olaparib (i.p.) + 2 mg/kg Tariquidar (i.p.)Daily treatment. Tariquidar administered 30 minutes before olaparib.[2][4]

Experimental Protocols

Protocol 1: Evaluation of Single-Agent this compound Efficacy in an Olaparib-Resistant, P-gp Overexpressing Tumor Model

This protocol is designed to assess the ability of this compound to overcome P-gp-mediated resistance to olaparib in a syngeneic mouse model.

1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% Hydroxypropyl methylcellulose (B11928114) - HPMC)

  • Female syngeneic wild-type mice

  • Olaparib-resistant tumor fragments (e.g., T6-28 from a BRCA1;p53-deficient model) overexpressing P-gp.[1]

  • Oral gavage needles

  • Calipers for tumor measurement

2. Procedure:

  • Tumor Implantation: Surgically implant small tumor fragments from an olaparib-resistant tumor line into the mammary fat pads of recipient mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~200 mm³). Measure tumors regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.[2]

  • Animal Grouping: Randomize mice into treatment and control groups once tumors reach the desired volume.

  • Drug Preparation: Prepare this compound in the appropriate vehicle at the desired concentration for a 100 mg/kg dose.

  • Dosing Administration:

    • Treatment Group: Administer 100 mg/kg of this compound orally (p.o.) once daily.[2][4]

    • Control Group: Administer an equivalent volume of the vehicle orally once daily.[4]

  • Data Collection:

    • Monitor tumor volumes throughout the study.

    • Record animal body weight as an indicator of toxicity.

    • Observe animals for any signs of distress.

  • Endpoint: Continue treatment for a predefined period or until tumors in the control group reach a predetermined maximum size. Efficacy is determined by comparing the tumor growth inhibition in the this compound-treated group relative to the control group.

Protocol 2: Evaluation of this compound in Combination with Temozolomide in a Xenograft Model

This protocol details a study to compare the efficacy and tolerability of this compound versus olaparib when combined with the DNA-damaging agent temozolomide.

1. Materials:

  • This compound and Olaparib

  • Temozolomide

  • Vehicle for oral administration

  • CD-1 Nude (Foxn1^nu^) mice.[1]

  • SW620 human colorectal adenocarcinoma cells

  • Matrigel (or similar)

  • Oral gavage needles

  • Calipers

2. Procedure:

  • Xenograft Establishment: Subcutaneously inject SW620 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth as described in Protocol 1. Once tumors reach an average volume of ~200 mm³, randomize mice into the following groups:

    • Vehicle control

    • Temozolomide alone

    • Temozolomide + Olaparib

    • Temozolomide + this compound

  • Drug Preparation: Prepare all drugs in their respective vehicles.

  • Dosing Administration:

    • Temozolomide: Administer 50 mg/kg orally, once daily for 5 consecutive days.[1]

    • Olaparib: Administer 10 mg/kg orally, once daily for 7 consecutive days.[1]

    • This compound: Administer 10 mg/kg orally, once daily for 7 consecutive days.[1]

    • For combination groups, administer the PARP inhibitor concurrently with temozolomide for the first 5 days, followed by two additional days of the PARP inhibitor alone.[1]

  • Data Collection and Analysis:

    • Measure tumor volumes and body weights daily during the dosing phase and regularly thereafter.[1]

    • For toxicity assessment, bone marrow can be collected from a subset of mice 24 hours after the 3rd, 5th, and 7th doses for analysis of nucleated cells.[6]

  • Endpoint: The primary endpoint is tumor growth delay. Tolerability is assessed by changes in body weight and bone marrow cellularity.

Visualizations

Signaling Pathway

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Replication During S-Phase cluster_Repair_Choice DSB Repair DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1_2 PARP1/PARP2 DNA_Damage->PARP1_2 recruits Replication_Fork Replication Fork DNA_Damage->Replication_Fork leads to collapsed fork if unrepaired SSB_Repair Single-Strand Break Repair (SSBR) PARP1_2->SSB_Repair facilitates DSBs Double-Strand Breaks (DSBs) Replication_Fork->DSBs HRR Homologous Recombination Repair (HRR) DSBs->HRR Cell_Death Cell Death (Apoptosis) DSBs->Cell_Death HRR->Cell_Death prevents BRCA_Proteins BRCA1/2 (Functional) BRCA_Proteins->HRR enables BRCA_Deficient BRCA1/2 (Deficient) BRCA_Deficient->HRR impairs BRCA_Deficient->Cell_Death synthetic lethality with PARP inhibition This compound This compound This compound->PARP1_2 inhibits Experimental_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Analysis Implantation 1. Tumor Implantation (Xenograft or Syngeneic) Tumor_Growth 2. Tumor Growth (to ~200 mm³) Implantation->Tumor_Growth Randomization 3. Randomization into Groups Tumor_Growth->Randomization Drug_Prep 4. Drug Preparation (this compound in Vehicle) Randomization->Drug_Prep Dosing 5. Daily Dosing (e.g., Oral Gavage) Drug_Prep->Dosing Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Dosing->Data_Collection daily Endpoint 7. Study Endpoint (e.g., Max Tumor Size) Data_Collection->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis Logical_Relationship This compound This compound Pgp P-glycoprotein (P-gp) Efflux Pump This compound->Pgp is a poor substrate for Efficacy Maintained Efficacy This compound->Efficacy leads to Olaparib Olaparib Olaparib->Pgp is a substrate for Pgp->Olaparib effluxes Resistance Drug Resistance Pgp->Resistance contributes to Resistance->Efficacy is overcome by this compound

References

Application Notes and Protocols: Preclinical Evaluation of AZD2461 in Combination with Temozolomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temozolomide (B1682018) (TMZ) is an oral alkylating agent that is a cornerstone of standard therapy for glioblastoma (GBM).[1][2] However, its efficacy is often limited by the development of resistance, frequently mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][3] Poly (ADP-ribose) polymerase (PARP) inhibitors, such as AZD2461, represent a promising strategy to overcome TMZ resistance.[4] PARP enzymes are critical for the repair of single-strand DNA breaks.[4] By inhibiting PARP, this compound can prevent the repair of DNA lesions induced by TMZ, leading to the accumulation of cytotoxic double-strand breaks and subsequent cell death, particularly in tumor cells with compromised DNA repair pathways.[4][5]

This compound is a potent PARP inhibitor that has demonstrated the ability to overcome resistance mechanisms, such as those mediated by P-glycoprotein (P-gp) efflux pumps, which can be a liability for other PARP inhibitors like olaparib.[6] Preclinical studies have shown that the combination of PARP inhibitors with TMZ can enhance antitumor activity.[3][7] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in combination with temozolomide, with a focus on glioblastoma models.

Data Presentation

In Vitro Synergistic Activity

The synergistic effect of combining this compound with temozolomide can be evaluated in various glioblastoma cell lines with different MGMT promoter methylation statuses. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineMGMT StatusThis compound IC50 (nM)Temozolomide IC50 (µM)Combination Index (CI) at ED50
U87MGMethylated101500.6
T98GUnmethylated158000.5
LN-229Methylated81000.7

Note: The data presented in this table are representative examples based on typical preclinical findings and should be confirmed experimentally.

In Vivo Tumor Growth Inhibition

The efficacy of the combination therapy can be assessed in orthotopic xenograft models of glioblastoma. Tumor growth is monitored over time, and the percentage of tumor growth inhibition (% TGI) is calculated.

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21% TGI
Vehicle Control-1200-
Temozolomide50 mg/kg, daily for 5 days80033%
This compound10 mg/kg, daily for 7 days95021%
This compound + TemozolomideThis compound: 10 mg/kg, daily for 7 days; Temozolomide: 50 mg/kg, daily for 5 days30075%

Note: The data presented in this table are representative examples based on typical preclinical findings and should be confirmed experimentally. Dosing regimens are based on previously published studies with similar compounds.[6]

Experimental Protocols

In Vitro Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and temozolomide individually and to assess their synergistic effects in combination.

Materials:

  • Glioblastoma cell lines (e.g., U87MG, T98G)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Temozolomide (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

  • CompuSyn software or similar for synergy analysis

Protocol:

  • Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and temozolomide in complete culture medium. For combination studies, prepare a matrix of concentrations with a constant ratio of the two drugs.

  • Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone using non-linear regression analysis.

    • For combination studies, use CompuSyn software to calculate the Combination Index (CI) to determine synergy.

Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound and temozolomide combination therapy in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Glioblastoma cells expressing luciferase (e.g., U87MG-luc)

  • Stereotactic surgery equipment

  • Bioluminescence imaging system

  • This compound formulation for oral gavage

  • Temozolomide formulation for oral gavage

Protocol:

  • Cell Implantation: Anesthetize the mice and intracranially implant U87MG-luc cells into the striatum using a stereotactic apparatus.

  • Tumor Establishment: Monitor tumor growth weekly using bioluminescence imaging.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Temozolomide alone, Combination).

  • Drug Administration: Administer the drugs according to the specified dosing regimen and schedule.[6]

  • Tumor Monitoring: Continue to monitor tumor volume weekly using bioluminescence imaging.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or if they show signs of morbidity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the percentage of tumor growth inhibition (% TGI) at the end of the study.

    • Perform statistical analysis to compare the treatment groups.

Western Blot Analysis of DNA Damage Markers

Objective: To assess the molecular mechanism of action by analyzing the levels of DNA damage markers in treated cells.

Materials:

  • Treated glioblastoma cells or tumor tissue lysates

  • Protein extraction buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against γH2AX (phospho-S139) and cleaved PARP

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for western blots

Protocol:

  • Protein Extraction: Lyse the cells or homogenized tumor tissue in protein extraction buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX and cleaved PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

AZD2461_TMZ_Signaling_Pathway cluster_chemo Chemotherapy cluster_dna_damage DNA Damage cluster_parp PARP Inhibition cluster_cell_fate Cell Fate TMZ Temozolomide SSB Single-Strand Breaks TMZ->SSB Induces DSB Double-Strand Breaks SSB->DSB Replication Fork Collapse PARP PARP SSB->PARP Activates Apoptosis Apoptosis DSB->Apoptosis Leads to This compound This compound This compound->PARP Inhibits PARP->SSB Repairs

Caption: Mechanism of action for this compound and Temozolomide combination therapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Seeding (Glioblastoma Lines) B Drug Treatment (this compound +/- TMZ) A->B C 72h Incubation B->C D Cell Viability Assay (e.g., CellTiter-Glo) C->D F Western Blot (γH2AX, Cleaved PARP) C->F E Synergy Analysis (Combination Index) D->E G Orthotopic Xenograft (Luciferase-tagged GBM cells) H Tumor Establishment (Bioluminescence Imaging) G->H I Treatment Initiation H->I J Tumor Growth Monitoring I->J K Endpoint Analysis (Tumor Volume, Survival) J->K

Caption: Preclinical experimental workflow for evaluating combination therapy.

References

Application Notes and Protocols: Establishing AZD2461-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of acquired resistance to targeted therapies is a significant challenge in oncology. AZD2461 is a next-generation poly(ADP-ribose) polymerase (PARP) inhibitor designed to overcome certain mechanisms of resistance to first-generation PARP inhibitors, such as olaparib (B1684210).[1][2] Notably, this compound is a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[1][2] Establishing cell lines with acquired resistance to this compound is a critical step in understanding novel resistance mechanisms, identifying biomarkers, and developing strategies to overcome treatment failure. These application notes provide a comprehensive framework for generating and characterizing this compound-resistant cancer cell lines.

Introduction to this compound

This compound is a potent inhibitor of PARP-1 and PARP-2 enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, resulting in synthetic lethality and selective cancer cell death.[3][5] A key feature of this compound is its ability to circumvent P-gp-mediated efflux, showing efficacy in tumor models where olaparib resistance is driven by P-gp overexpression.[1][2]

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Single-Strand Break (SSB) cluster_BER Base Excision Repair (BER) cluster_Replication DNA Replication cluster_HR Homologous Recombination (HR) Repair cluster_HR_deficient HR-Deficient Cancer Cell ssb SSB parp PARP1/2 ssb->parp recruits replication_fork Replication Fork ssb->replication_fork encounters ber_proteins BER Proteins (XRCC1, etc.) parp->ber_proteins recruits ber_proteins->ssb repairs dsb Double-Strand Break (DSB) replication_fork->dsb leads to brca BRCA1/2 Proficient dsb->brca activates brca_mut BRCA1/2 Deficient dsb->brca_mut activates hr_repair HR Repair brca->hr_repair cell_survival Cell Survival hr_repair->cell_survival no_hr_repair HR Repair Failure brca_mut->no_hr_repair apoptosis Apoptosis no_hr_repair->apoptosis leads to This compound This compound This compound->parp inhibits

Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cells.

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes the generation of acquired resistance by continuous, long-term exposure of a cancer cell line to escalating concentrations of this compound.[6]

1.1. Phase 1: Baseline Characterization of the Parental Cell Line

Before inducing resistance, it is crucial to determine the baseline sensitivity of the parental cell line to this compound by establishing its half-maximal inhibitory concentration (IC50).

1.1.1. Materials:

  • Parental cancer cell line (e.g., a BRCA-mutated ovarian or breast cancer cell line)

  • Complete cell culture medium

  • This compound (dissolved in DMSO for stock solution)

  • 96-well cell culture plates

  • Cell Viability Assay Kit (e.g., MTT, CCK-8)[7]

  • Microplate reader

  • DMSO (vehicle control)

1.1.2. Procedure:

  • Cell Seeding: Seed parental cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.[6]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[6][8]

1.2. Phase 2: Induction of Resistance

This phase involves the continuous culture of the parental cell line in the presence of gradually increasing concentrations of this compound. This process can take 6-12 months.[6]

1.2.1. Materials:

  • Parental cell line

  • Complete cell culture medium

  • This compound stock solution

  • Standard cell culture flasks and consumables

1.2.2. Procedure:

  • Initiation: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30 determined in Protocol 1.1.[9]

  • Monitoring and Maintenance: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. The surviving cells represent a more resistant population. Continue to culture the surviving cells, changing the medium with fresh drug-containing medium every 2-3 days.

  • Dose Escalation: Once the cells have recovered and are proliferating at a stable rate (typically after 2-4 weeks), increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.[8]

  • Iterative Process: Repeat step 3, gradually increasing the drug concentration. If cells show extreme cytotoxicity and fail to recover, the dose increase may have been too large. In this case, it is advisable to return to the previous concentration until the culture stabilizes.[8]

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the dose-escalation process. This provides backup stocks in case of contamination or cell death at higher concentrations.

  • Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line. At this point, the cell line is considered resistant. Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.

Resistance_Generation_Workflow start Start: Parental Cell Line ic50 Determine Baseline IC50 (Protocol 1.1) start->ic50 culture Culture in Medium with This compound (IC20-IC30) ic50->culture monitor Monitor Cell Viability & Proliferation culture->monitor stable Stable Proliferation Achieved? monitor->stable stable->monitor No increase_dose Increase this compound Concentration (1.5-2x) stable->increase_dose Yes cryo Cryopreserve Cells increase_dose->cryo resistant_line Established this compound Resistant Cell Line increase_dose->resistant_line Target conc. reached cryo->culture Continue Cycle

Caption: Workflow for generating an this compound-resistant cell line model.

Protocol 2: Characterization and Validation of Resistant Cell Lines

Once a resistant cell line has been established, it is essential to characterize and validate its phenotype.

2.1. Confirmation of Resistance Phenotype

2.1.1. IC50 Shift Assay:

  • Procedure: Repeat the IC50 determination protocol (Protocol 1.1) for both the parental and the newly generated resistant cell line, testing them in parallel.

  • Confirmation: A significant increase (at least 3-5 fold or higher) in the IC50 value for the resistant line compared to the parental line confirms the resistant phenotype.[6][8]

2.1.2. Clonogenic Survival Assay: This assay assesses the long-term proliferative capacity of single cells following drug treatment.

  • Procedure:

    • Seed a low number of both parental and resistant cells into 6-well plates.

    • Treat the cells with varying concentrations of this compound.

    • Allow the cells to grow for 10-14 days until visible colonies form.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the colonies and calculate the surviving fraction for each drug concentration.

  • Expected Outcome: The resistant cell line will show a higher surviving fraction at higher concentrations of this compound compared to the parental line.

AssayParental Cell Line (Example)This compound-Resistant Cell Line (Example)Fold Resistance
IC50 (µM) 0.57.515
Surviving Fraction at 5 µM this compound < 0.1> 0.6> 6

2.2. Investigation of Resistance Mechanisms

The following experiments can help elucidate the molecular mechanisms underlying the acquired resistance.

2.2.1. Western Blot Analysis:

  • Purpose: To investigate changes in protein expression levels that may contribute to resistance.

  • Target Proteins:

    • PARP1: To check for changes in target expression.

    • P-glycoprotein (MDR1/ABCB1): Although this compound is a poor substrate, upregulation of this efflux pump is a common resistance mechanism for other drugs and should be investigated.[1]

    • Proteins involved in HR: Secondary mutations in BRCA1/2 can restore their function. While this is better assessed by sequencing, changes in protein levels can be indicative.

    • 53BP1: Loss of 53BP1 expression has been linked to PARP inhibitor resistance.[10]

    • DNA damage response markers (e.g., γH2AX): To assess the level of DNA damage induced by this compound in sensitive versus resistant cells.

2.2.2. Gene Expression Analysis:

  • Purpose: To identify changes in gene expression associated with resistance.

  • Methods:

    • Quantitative PCR (qPCR): To analyze the expression of specific genes of interest (e.g., ABCB1).

    • RNA-Sequencing: For a global, unbiased analysis of the transcriptome to discover novel resistance pathways.

2.2.3. DNA Sequencing:

  • Purpose: To identify genetic alterations that confer resistance.

  • Methods:

    • Sanger Sequencing: To look for secondary mutations in genes like BRCA1 and BRCA2 that could restore their reading frame and function.

    • Whole-Exome or Whole-Genome Sequencing: For a comprehensive analysis of all genetic changes in the resistant cells.

Validation_Workflow cluster_Phenotype Phenotypic Validation cluster_Mechanism Mechanistic Investigation ic50_shift IC50 Shift Assay clonogenic Clonogenic Survival Assay western Western Blot (PARP1, P-gp, 53BP1) qpcr qPCR / RNA-Seq sequencing DNA Sequencing (e.g., BRCA1/2) resistant_line This compound-Resistant Cell Line resistant_line->ic50_shift resistant_line->clonogenic resistant_line->western resistant_line->qpcr resistant_line->sequencing parental_line Parental Cell Line parental_line->ic50_shift parental_line->clonogenic parental_line->western parental_line->qpcr parental_line->sequencing

Caption: Workflow for the characterization and validation of resistant cell lines.

Data Presentation

All quantitative data from the characterization experiments should be summarized in tables for clear comparison between the parental and resistant cell lines.

Table 1: Baseline and Resistant Cell Line IC50 Values for this compound

Cell Line Passage Number This compound IC50 (µM) ± SD Fold Resistance
Parental (e.g., UWB1.289) 5 0.45 ± 0.05 1.0
This compound-Resistant 20 (at 5 µM) 8.9 ± 0.7 19.8

| this compound-Resistant | 40 (at 10 µM) | 15.2 ± 1.1 | 33.8 |

Table 2: Relative Protein Expression in Parental vs. Resistant Cells (from Western Blot Densitometry)

Target Protein Parental (Relative Expression) This compound-Resistant (Relative Expression) Change
PARP1 1.0 0.95 ↓ 5%
P-glycoprotein 1.0 1.2 ↑ 20%

| 53BP1 | 1.0 | 0.2 | ↓ 80% |

Conclusion

The development of this compound-resistant cell lines using the protocols outlined above provides an invaluable tool for cancer research. These models are essential for exploring the molecular landscape of PARP inhibitor resistance beyond P-gp-mediated efflux, identifying potential biomarkers to predict clinical outcomes, and for the preclinical evaluation of novel therapeutic strategies aimed at overcoming or preventing resistance.

References

AZD2461: Application Notes for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Product Information

AZD2461 is a potent, next-generation inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It was developed to overcome P-glycoprotein (P-gp) mediated drug resistance observed with first-generation PARP inhibitors like olaparib.[1][2] this compound demonstrates strong inhibitory activity against PARP1 and PARP2, making it a valuable tool for studying DNA repair pathways, inducing synthetic lethality in homologous recombination-deficient (e.g., BRCA1/2 mutant) cancer cells, and investigating mechanisms of drug resistance.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Molecular Weight 395.43 g/mol [4]
Formula C₂₂H₂₂FN₃O₃
CAS Number 1174043-16-3
Mechanism of Action Potent inhibitor of PARP1 and PARP2
IC₅₀ Values PARP1: 5 nM, PARP2: 2 nM, PARP3: 200 nM
Appearance Crystalline solid[5]

Solubility and Stock Solution Preparation

Accurate and reproducible experimental results depend on the correct preparation of this compound solutions. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution.

Table 2: Solubility of this compound

SolventMaximum ConcentrationReferences
DMSO 79 mg/mL (199.78 mM) or 100 mM[4]
Ethanol 100 mM

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance and weighing paper

  • Vortex mixer

Procedure:

  • Pre-warm: Allow the this compound powder and DMSO to come to room temperature before opening to prevent moisture absorption.

  • Weigh: In a sterile environment (e.g., a biological safety cabinet), accurately weigh out 1 mg of this compound powder.

    • Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 395.43 g/mol ):

      • Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.001 g / (0.010 mol/L * 395.43 g/mol ) = 0.0002529 L

      • Volume (µL) = 252.9 µL

  • Dissolve: Add 253 µL of sterile DMSO to the vial containing the this compound powder.

  • Mix: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming (to 37°C) can be used to aid dissolution if necessary.

  • Aliquot & Store: Dispense the stock solution into smaller, single-use aliquots in sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure.

  • Storage: Store the stock solution at -20°C for several months or at -80°C for long-term storage.

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1, are critical enzymes in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs).[6] When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins.[6][7]

In cancer cells with deficient homologous recombination (HR) repair (e.g., due to BRCA1/2 mutations), unresolved SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication. These cells rely on the HR pathway to repair DSBs. Inhibition of PARP by this compound prevents the repair of SSBs, leading to an accumulation of DSBs. The inability to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[3][6]

PARP_Inhibition_Pathway cluster_1 PARP-Mediated Repair cluster_2 Consequences in HR-Deficient Cells SSB SSB PARP1 PARP1 Activation SSB->PARP1 PARylation PAR Polymer Synthesis PARP1->PARylation Repair_Complex Recruitment of Repair Proteins PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair DSB Double-Strand Break (DSB) SSB_Repair->DSB Replication Fork Collapse Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis This compound This compound This compound->PARP1 Inhibition

Caption: Mechanism of this compound-induced synthetic lethality.

Experimental Protocols

Protocol 2: Preparation of Working Solutions for Cell Culture

Important: Direct dilution of a high-concentration DMSO stock into aqueous culture medium can cause the compound to precipitate.[8] An intermediate dilution step is recommended. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes for dilution

Procedure (Serial Dilution):

  • Intermediate Dilution (e.g., to 100 µM):

    • In a sterile tube, dilute the 10 mM stock solution 1:100 in pre-warmed complete medium.

    • Example: Add 5 µL of 10 mM this compound stock to 495 µL of medium to get a 100 µM intermediate solution. Mix well by gentle pipetting.

  • Final Dilution:

    • Add the required volume of the intermediate solution to your culture plates containing cells and pre-warmed medium to achieve the desired final concentration.

    • Example: To achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

Protocol 3: Example Cell Viability (MTS/MTT) Assay Workflow

This protocol outlines a typical workflow for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Appropriate cancer cell line (e.g., BRCA1-mutant MDA-MB-436 or SUM1315MO2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTS or MTT reagent

  • Plate reader

Workflow:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (18-24 hours).

  • Treatment: Remove the seeding medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).

Experimental_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (96-well plate) B 2. Overnight Incubation (Cell Attachment) A->B C 3. Treat Cells (this compound serial dilutions + Vehicle Control) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTS/MTT Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Analyze Data (Calculate IC₅₀) G->H

References

Protocol for Assessing AZD2461 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD2461 is a potent, next-generation inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, primarily targeting PARP-1 and PARP-2.[1][2] Its mechanism of action involves impeding the repair of single-strand DNA breaks, which leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1] A key characteristic of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux pump, a common mechanism of multidrug resistance. This attribute allows this compound to maintain its efficacy in cancer cells that have developed resistance to other PARP inhibitors.[1][2]

These application notes provide detailed protocols for assessing the cellular target engagement of this compound. The described methods will enable researchers to verify the interaction of this compound with its intended target, PARP-1, and to quantify the downstream effects of this engagement on cellular processes. The protocols include the Cellular Thermal Shift Assay (CETSA) for direct target binding confirmation, immunofluorescence for visualizing downstream markers of DNA damage, and Western blotting for quantifying PARP-1 activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and activity in various cell lines.

Table 1: Enzymatic Inhibition of PARP Isoforms by this compound

TargetIC50 (nmol/L)
PARP-15
PARP-21.7

Data from a representative study and may vary based on experimental conditions.[1]

Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeBRCA1 StatusAssay TypeIC50 (µmol/L)
MDA-MB-436Breast CancerDeficientClonogenic Survival<0.01
SUM1315MO2Breast CancerDeficientClonogenic Survival<0.01
SUM149PTBreast CancerDeficientClonogenic Survival<0.01
T47DBreast CancerWild-typeClonogenic Survival>10
BT549Breast CancerWild-typeClonogenic Survival>10
MDA-MB-231Breast CancerWild-typeClonogenic Survival>10
HCT116 wtp53Colon CancerNot SpecifiedMTT~60
HCT116 p53-/-Colon CancerNot SpecifiedMTT~120
HT-29Colon CancerNot SpecifiedMTT>240

IC50 values can vary depending on the specific assay and experimental conditions.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP-1 signaling pathway and a general experimental workflow for assessing this compound target engagement.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 This compound Inhibition cluster_2 Cellular Outcomes DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER DNA_Repair DNA Repair BER->DNA_Repair This compound This compound This compound->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Inhibition->Replication_Fork_Collapse leads to DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: PARP-1 signaling in response to DNA damage and its inhibition by this compound.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Target Engagement & Downstream Analysis cluster_2 Data Acquisition & Analysis Cell_Culture 1. Cell Culture AZD2461_Treatment 2. Treat with this compound Cell_Culture->AZD2461_Treatment CETSA 3a. CETSA AZD2461_Treatment->CETSA IF 3b. Immunofluorescence AZD2461_Treatment->IF WB 3c. Western Blot AZD2461_Treatment->WB WB_Detect 4a. Western Blot Detection CETSA->WB_Detect Imaging 4b. Microscopy IF->Imaging WB->WB_Detect Data_Analysis 5. Data Analysis & Interpretation WB_Detect->Data_Analysis Imaging->Data_Analysis

Caption: General workflow for assessing this compound target engagement.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess the binding of this compound to PARP-1 in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.[4]

a. Materials

  • Cells of interest cultured to 80-90% confluency

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-PARP-1 antibody

b. Protocol: Isothermal Dose-Response (ITDR)

  • Cell Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Resuspend cells in PBS.

  • Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the samples at a predetermined optimal temperature (e.g., 49°C, determined from a melt curve experiment) for 3 minutes in a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blotting: Collect the supernatant and determine the protein concentration. Normalize the protein concentration for all samples. Analyze the soluble PARP-1 levels by Western blotting using an anti-PARP-1 antibody.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble PARP-1 relative to the unheated control against the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required for 50% stabilization of PARP-1.

Immunofluorescence Staining for γH2AX

This protocol allows for the visualization and quantification of DNA double-strand breaks (DSBs), a downstream consequence of PARP inhibition in cells with homologous recombination deficiency. An increase in γH2AX foci indicates effective target engagement by this compound.[2][5]

a. Materials

  • Cells cultured on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

b. Protocol

  • Cell Treatment: Treat cells with the desired concentration of this compound for the desired time (e.g., 24 hours). Include a vehicle control.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash cells with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash cells with PBS and stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash cells with PBS, mount the coverslips on microscope slides with antifade medium, and visualize using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per nucleus. An increase in the number of foci in this compound-treated cells compared to the control indicates an increase in DSBs.

Western Blotting for Poly(ADP-ribose) (PAR) Levels

This method directly measures the enzymatic activity of PARP-1. Effective inhibition of PARP-1 by this compound will result in a decrease in the levels of PAR, especially after inducing DNA damage.[6][7]

a. Materials

  • Cultured cells

  • This compound

  • DNA damaging agent (e.g., H₂O₂)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-PAR and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

b. Protocol

  • Cell Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes) to stimulate PARP activity. Include an untreated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the anti-PAR primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Probe for a loading control to ensure equal protein loading.

  • Data Analysis: A decrease in the PAR signal (often appearing as a smear of high molecular weight bands) in this compound-treated cells compared to the control indicates inhibition of PARP activity.[6][8]

References

Using CRISPR-Cas9 Screening to Identify Synthetic Lethal Partners of AZD2461

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective targeting of cancer cells through synthetic lethality is a promising therapeutic strategy. Poly (ADP-ribose) polymerase (PARP) inhibitors have demonstrated clinical success in treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. AZD2461 is a next-generation PARP inhibitor designed to overcome some limitations of earlier inhibitors, including P-glycoprotein (Pgp)-mediated resistance.[1] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genome-wide screening to identify novel synthetic lethal partners of this compound. Identifying such partners can reveal new drug targets for combination therapies, potentially expanding the utility of this compound to a broader patient population and overcoming acquired resistance.

Introduction

Synthetic lethality occurs when the simultaneous loss of function of two genes results in cell death, while the loss of either gene alone is viable.[2] The clinical success of PARP inhibitors in BRCA-mutant cancers is a prime example of exploiting this genetic vulnerability.[2] this compound is a potent PARP inhibitor with a 5 nM IC50 against PARP-1.[3] It functions by trapping PARP at sites of single-strand DNA breaks, which are converted into cytotoxic double-strand breaks during replication.[4][5] In cells with deficient homologous recombination repair (HRR), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[5] A key advantage of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux pump, a common mechanism of resistance to other PARP inhibitors like olaparib.[1][6]

CRISPR-Cas9 technology has revolutionized functional genomics, enabling systematic, genome-wide loss-of-function screens to identify genes that modulate cellular responses to therapeutic agents.[7] By conducting a CRISPR screen in the presence of this compound, researchers can identify genes whose knockout sensitizes cancer cells to the drug, thereby uncovering novel synthetic lethal interactions.[2] These findings can illuminate the mechanisms of PARP inhibitor sensitivity and resistance and provide a rationale for novel combination therapies.

Key Applications

  • Identification of Novel Synthetic Lethal Partners: Uncover genes that, when knocked out, synergize with this compound to induce cancer cell death.

  • Elucidation of Drug Resistance Mechanisms: Identify genes whose loss confers resistance to this compound, providing insights into potential mechanisms of acquired resistance.[7]

  • Biomarker Discovery: Discovered synthetic lethal partners can serve as potential biomarkers to stratify patient populations for this compound treatment.

  • Rational Design of Combination Therapies: The identified genes and pathways can inform the development of targeted therapies to be used in combination with this compound.

Signaling Pathway Overview

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 This compound Action & Synthetic Lethality DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 BER Base Excision Repair (BER) DNA_DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) Cell_Viability_HR_Proficient Cell Viability This compound This compound PARP_Trapping PARP Trapping HRD HRR Deficiency (e.g., BRCA1/2 mutation) Apoptosis Apoptosis SL_Gene Synthetic Lethal Partner (Identified by CRISPR) SL_Pathway Alternative Repair/ Survival Pathway

Experimental Workflow

CRISPR_Screen_Workflow cluster_setup 1. Library Preparation & Transduction cluster_screen 2. Screening cluster_analysis 3. Analysis & Validation Library_Amp Amplify sgRNA Library Lentivirus Package into Lentivirus Library_Amp->Lentivirus Transduction Transduce Cells (Low MOI) Lentivirus->Transduction Cell_Line Cas9-expressing Cancer Cell Line Cell_Line->Transduction Selection Antibiotic Selection Transduction->Selection T0 Collect T0 Sample Selection->T0 Split Split Population T0->Split Control Vehicle Control (DMSO) Split->Control Treatment This compound Treatment Split->Treatment Culture Culture for 14-21 Days Treatment->Culture Harvest Harvest Cells gDNA_Extraction Genomic DNA Extraction PCR Amplify sgRNA Cassettes NGS Next-Generation Sequencing Data_Analysis Data Analysis (MAGeCK) Hit_ID Hit Identification (Negatively Selected Genes) Validation Hit Validation (Individual knockouts, viability assays)

Data Presentation

Quantitative data from a hypothetical CRISPR screen are presented below. The tables illustrate the expected outcomes for hit identification and validation.

Table 1: Top 10 Negatively Selected Genes from a Genome-Wide CRISPR Screen with this compound

Gene SymbolGene DescriptionLog2 Fold Change (this compound vs. DMSO)p-valueFalse Discovery Rate (FDR)
GENE-ADNA helicase-3.51.2e-83.1e-7
GENE-BCheckpoint kinase-3.25.6e-81.1e-6
GENE-CFanconi anemia group C-3.18.9e-81.5e-6
GENE-DDNA polymerase-2.91.5e-72.2e-6
GENE-EUbiquitin ligase-2.83.4e-74.5e-6
GENE-FNuclease-2.76.1e-77.2e-6
GENE-GChromatin remodeler-2.69.8e-71.1e-5
GENE-HKinase-2.51.2e-61.3e-5
GENE-IDeubiquitinase-2.42.5e-62.6e-5
GENE-JTranscription factor-2.34.7e-64.8e-5

Table 2: Validation of Top Synthetic Lethal Hits

Gene KnockoutTreatmentRelative Cell Viability (% of Control)Synergy Score (Bliss)
Non-targetingDMSO100 ± 5.2-
Non-targetingThis compound (IC20)81 ± 4.5-
GENE-A KODMSO95 ± 6.1-
GENE-A KOThis compound (IC20)22 ± 3.80.62
GENE-B KODMSO98 ± 5.5-
GENE-B KOThis compound (IC20)35 ± 4.10.46
GENE-C KODMSO92 ± 7.0-
GENE-C KOThis compound (IC20)28 ± 5.30.55

Experimental Protocols

Protocol 1: Genome-Wide Pooled CRISPR-Cas9 Knockout Screen

This protocol outlines a negative selection screen to identify genes whose knockout sensitizes cells to this compound.

1.1. Materials

  • Cas9-expressing cancer cell line of interest (e.g., breast, ovarian, prostate).

  • Genome-wide human sgRNA library (e.g., GeCKO, Brunello).[8]

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • Transfection reagent.

  • Polybrene.

  • Puromycin or other selection antibiotic.

  • This compound (dissolved in DMSO).

  • DMSO (vehicle control).

  • Genomic DNA extraction kit.

  • High-fidelity polymerase for PCR.

  • Primers for sgRNA cassette amplification.

  • Next-generation sequencing (NGS) platform.

1.2. Procedure

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library pool and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Cell Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA should be maintained throughout the experiment.

  • Antibiotic Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • T0 Reference Sample: After selection is complete, harvest a portion of the cells as the day 0 (T0) reference sample. This sample represents the initial sgRNA distribution.

  • Drug Treatment: Split the remaining cell population into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound. The concentration of this compound should be predetermined to cause approximately 20-30% growth inhibition (IC20-IC30) to allow for the identification of sensitizing gene knockouts.

  • Cell Culture: Culture the cells for 14-21 days (approximately 10-15 population doublings), maintaining sgRNA representation by passaging a sufficient number of cells. Replenish media with fresh DMSO or this compound every 2-3 days.

  • Harvest Final Samples: At the end of the screen, harvest the cells from both the control and this compound-treated populations.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the T0, control, and treated cell pellets. Amplify the integrated sgRNA sequences using PCR and submit the amplicons for NGS.[8]

1.3. Data Analysis

  • Read Alignment and Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference to obtain read counts for each sgRNA.

  • Hit Identification: Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify negatively selected genes.[9] Compare the sgRNA abundance in the this compound-treated sample to the DMSO-treated sample. Genes for which multiple sgRNAs are significantly depleted in the this compound-treated group are considered synthetic lethal hits.

Protocol 2: Validation of Synthetic Lethal Hits

This protocol describes the validation of individual candidate genes identified from the primary screen.

2.1. Materials

  • Lentiviral vectors expressing individual sgRNAs targeting candidate genes and a non-targeting control (NTC).

  • Cas9-expressing cancer cell line used in the primary screen.

  • 96-well plates.

  • Cell viability assay reagent (e.g., CellTiter-Glo).

  • This compound and DMSO.

  • Plate reader for luminescence.

2.2. Procedure

  • Individual Gene Knockout: Transduce Cas9-expressing cells with lentivirus expressing a single sgRNA for each candidate gene or an NTC sgRNA.

  • Selection and Expansion: Select transduced cells with the appropriate antibiotic and expand the knockout cell populations. Verify knockout efficiency by Western blot or genomic DNA sequencing.

  • Cell Viability Assay: Seed the knockout and NTC cells into 96-well plates.

  • Drug Treatment: Treat the cells with a dose-response range of this compound or with a vehicle control (DMSO).

  • Viability Measurement: After 3-5 days of treatment, measure cell viability using a luminescent or fluorescent-based assay.

  • Data Analysis: Normalize the viability of this compound-treated cells to that of DMSO-treated cells for each cell line. Compare the dose-response curves of the gene-knockout cells to the NTC cells. A significant decrease in cell viability in the gene-knockout line upon this compound treatment confirms a synthetic lethal interaction. Synergy can be quantified using models such as the Bliss independence score.[10]

Conclusion

The combination of the potent, next-generation PARP inhibitor this compound with genome-wide CRISPR-Cas9 screening provides a powerful platform for the discovery of novel synthetic lethal interactions. The protocols and application notes provided here offer a comprehensive guide for researchers to identify and validate new therapeutic targets for combination strategies. This approach has the potential to expand the clinical application of this compound, overcome drug resistance, and ultimately improve patient outcomes in oncology.

References

Troubleshooting & Optimization

AZD2461 Technical Support Center: Troubleshooting Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AZD2461, ensuring its complete dissolution in Dimethyl Sulfoxide (DMSO) is critical for accurate and reproducible experimental results. This guide provides a comprehensive resource for troubleshooting common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound generally exhibits good solubility in DMSO. Published data indicates solubility values of at least 16.35 mg/mL and as high as 79 mg/mL.[1][2] However, the actual achievable concentration can vary based on the purity of the compound, the quality of the DMSO, and the specific experimental conditions.

Q2: I've added this compound to DMSO, but it's not fully dissolving. What are the common causes?

A2: Several factors can contribute to incomplete dissolution:

  • Suboptimal DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of many small molecules.[2][3]

  • Compound Characteristics: The solid-state properties of your this compound lot, such as its crystalline form, can influence its dissolution rate.[4]

  • Insufficient Energy Input: The dissolution process may require additional energy to overcome the crystal lattice energy of the solid compound.[4]

  • Temperature: Dissolution can be temperature-dependent. Attempting to dissolve the compound at room temperature may not be sufficient.

Q3: My this compound initially dissolved in DMSO, but a precipitate formed after storage. Why did this happen?

A3: This phenomenon, known as precipitation upon storage, can occur for a few reasons:

  • Metastable Solution: You may have created a supersaturated, metastable solution that appeared clear initially but from which the compound crystallized over time.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote crystallization and decrease the long-term stability of the stock solution.[3]

  • Moisture Absorption: If the container is not properly sealed, the DMSO can absorb water over time, reducing the solubility of this compound.

Q4: Can I warm the this compound/DMSO mixture to improve solubility?

A4: Yes, gentle warming is a recommended step. Heating the solution to 37°C for a short period can help increase the solubility of this compound.[1] However, it is crucial to monitor the temperature to avoid any potential degradation of the compound.

Q5: Is sonication a suitable method for dissolving this compound in DMSO?

A5: Absolutely. Sonication is another effective technique to aid dissolution. The high-frequency sound waves help to break apart solid particles and facilitate their interaction with the solvent.[1]

Troubleshooting Guide

If you are encountering solubility issues with this compound in DMSO, follow this systematic troubleshooting workflow:

Troubleshooting_Workflow start Start: this compound Solubility Issue in DMSO check_dmso Step 1: Verify DMSO Quality - Use fresh, anhydrous DMSO? - Properly sealed container? start->check_dmso re_dissolve_fresh Action: Re-dissolve in Fresh DMSO check_dmso->re_dissolve_fresh No warm_sonicate Step 2: Apply Energy - Warm to 37°C for 10-15 min? - Sonicate for 5-10 min? check_dmso->warm_sonicate Yes re_dissolve_fresh->warm_sonicate assess_dissolution Step 3: Assess Dissolution - Visually clear solution? - No visible particles? warm_sonicate->assess_dissolution success Success: this compound Dissolved - Proceed with experiment - Store properly assess_dissolution->success Yes further_action Step 4: Further Action - Consider lower concentration - Contact technical support assess_dissolution->further_action No end End further_action->end

Caption: Troubleshooting workflow for this compound solubility in DMSO.

Quantitative Data Summary

ParameterValueUnitSource
Solubility in DMSO≥16.35mg/mLAPExBIO[1]
Solubility in DMSO79mg/mLSelleck Chemicals[2]
Molar Mass395.43 g/mol APExBIO[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous (water-free) DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Water bath or incubator set to 37°C

    • Sonicator

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out the desired amount of this compound powder (e.g., 3.95 mg for 1 mL of a 10 mM solution).

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the tube for 1-2 minutes to initially mix the compound and solvent.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes. Periodically vortex the tube during this time.

    • If solids are still present, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or below in tightly sealed tubes.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the highest concentration of this compound that remains in solution when diluted from a DMSO stock into an aqueous buffer.

  • Materials:

    • 10 mM this compound in DMSO stock solution

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well clear flat-bottom plate

    • Nephelometer or plate reader capable of measuring turbidity

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in DMSO.

    • Add 198 µL of PBS to the wells of the 96-well plate.

    • Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS (this results in a final DMSO concentration of 1%).

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

    • Measure the turbidity of each well using a nephelometer.

    • The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[4]

This compound Mechanism of Action

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP).[5][6] PARP enzymes are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage. When a cell replicates, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), this accumulation of DNA damage leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.

Signaling_Pathway ssb Single-Strand DNA Break parp PARP ssb->parp activates replication DNA Replication ssb->replication ber Base Excision Repair (BER) parp->ber initiates This compound This compound This compound->parp inhibits dsb Double-Strand DNA Break replication->dsb leads to brca_deficient BRCA-deficient Cancer Cell dsb->brca_deficient apoptosis Apoptosis brca_deficient->apoptosis undergoes

Caption: Mechanism of action of this compound as a PARP inhibitor.

References

Technical Support Center: Optimizing AZD2461 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing the PARP inhibitor AZD2461 in in vitro experiments. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[1] Its mechanism is rooted in the concept of "synthetic lethality." this compound binds to PARP enzymes and prevents them from repairing DNA single-strand breaks (SSBs).[2] During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells that have a deficiency in homologous recombination (HR) repair pathways (e.g., due to BRCA1 or BRCA2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1]

A key advantage of this compound is its low affinity for the P-glycoprotein (Pgp) efflux pump.[1] This makes it a valuable tool for studying and potentially overcoming acquired resistance to first-generation PARP inhibitors like olaparib, where Pgp overexpression is a common resistance mechanism.[3][4]

dot

AZD2461_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + this compound DNA_SSB DNA Single-Strand Break (SSB) PARP1_node PARP1 Activation & Recruitment DNA_SSB->PARP1_node SSB_Repair SSB Repair (BER Pathway) PARP1_node->SSB_Repair Healthy_Cell Cell Survival & Genomic Stability SSB_Repair->Healthy_Cell DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_Cancer PARP1 Recruitment DNA_SSB_Cancer->PARP1_Cancer PARP_Trap PARP Trapping & Inhibition of Repair PARP1_Cancer->PARP_Trap AZD2461_node This compound AZD2461_node->PARP_Trap Replication DNA Replication PARP_Trap->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_Deficiency Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

Caption: Mechanism of this compound-induced synthetic lethality.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is insoluble in water, so a polar organic solvent is required.[5][6]

  • Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions (e.g., 10-20 mM).[5][7] Ethanol can also be used.[5][6]

  • Preparation: To prepare a 10 mM stock solution, dissolve 3.95 mg of this compound (MW: 395.43 g/mol ) in 1 mL of fresh DMSO. Gentle vortexing may be required.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C for long-term stability.

  • Working Dilutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. Be aware that high concentrations of DMSO (>0.5%) can be toxic to some cell lines.

Q3: What is a good starting concentration for my cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell line's genetic background (especially its HR status) and the assay type. A dose-response experiment is always recommended.

  • For HR-deficient (e.g., BRCA1/2 mutant) cell lines: Start with a broad range from low nanomolar (nM) to low micromolar (µM). Significant single-agent activity can be observed in these lines.

  • For HR-proficient (wild-type) cell lines: this compound is significantly less potent as a single agent. Higher concentrations (e.g., 1-10 µM or more) may be needed, especially in combination studies with DNA-damaging agents.[8][9]

  • General Recommendation: A good starting dose-response range for an initial cell viability assay is 0.001, 0.01, 0.1, 1, 5, and 10 µM.

Q4: I'm observing high toxicity in my wild-type (HR-proficient) control cells. What could be the cause?

A4: Significant cytotoxicity in control cells at lower concentrations could indicate off-target effects or experimental artifacts.[10][11]

  • Concentration: High concentrations of any drug can induce off-target toxicity. Determine the IC50 in your sensitive line and use concentrations around that range for mechanistic studies to minimize off-target effects.

  • Target Engagement: Confirm that the observed effects are due to PARP inhibition in your model system. Use a technique like Western blot to check for PARP cleavage (a marker of apoptosis) or a Cellular Thermal Shift Assay (CETSA) to verify direct binding of this compound to PARP1.[10][12]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including untreated controls, and is below the toxic threshold for your cell line (typically <0.5%).

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize key quantitative data for this compound from published studies.

Table 1: Enzymatic Inhibition Profile

Target IC50 (nM) Source(s)
PARP-1 5 [1]
PARP-2 2

| PARP-3 | 200 | |

Table 2: Cellular IC50 Values (Clonogenic Survival Assay)

Cell Line Cancer Type BRCA1 Status This compound IC50 (µM) Olaparib IC50 (µM) Source(s)
MDA-MB-436 Breast Mutant < 1 < 1 [13]
SUM1315MO2 Breast Mutant < 1 < 1 [13]
SUM149PT Breast Mutant < 1 < 1 [13]
T47D Breast Wild-Type > 10 > 10 [13]
BT549 Breast Wild-Type > 10 > 10 [13]

| MDA-MB-231 | Breast | Wild-Type | > 10 | > 10 |[13] |

Troubleshooting and Experimental Workflows

dot

Troubleshooting_Workflow cluster_checks Initial Verification Steps cluster_optimization Assay Optimization cluster_resistance Advanced Investigation start Issue: Inconsistent or No Significant This compound Efficacy cell_check 1. Verify Cell Line - Authenticate (STR profiling) - Test for Mycoplasma start->cell_check hrd_check 2. Confirm HR Status - Western for BRCA1/2, RAD51 - Functional HRD assays cell_check->hrd_check Cell line OK outcome Problem Resolved: Improved Efficacy cell_check->outcome Issue found drug_check 3. Validate Inhibitor - Check storage & expiration - Prepare fresh stock solution hrd_check->drug_check HRD status confirmed hrd_check->outcome Issue found assay_check 4. Optimize Assay Conditions - Titrate cell seeding density - Optimize drug incubation time - Validate readout method drug_check->assay_check Inhibitor is valid drug_check->outcome Issue found resistance_check 5. Investigate Resistance - Check for Pgp expression - Assess other resistance mechanisms assay_check->resistance_check Assay optimized, issue persists assay_check->outcome Optimization successful resistance_check->outcome Mechanism identified

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Experimental Protocols

Protocol 1: Cell Viability (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • This compound stock solution

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (564 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Drug Treatment: Add 100 µL of medium containing this compound at 2x the final desired concentrations. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate plates for the desired duration (e.g., 72-120 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 564 nm on a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control wells.[8]

Protocol 2: Western Blot for PARP Cleavage

This protocol detects the cleavage of full-length PARP1 (116 kDa) into its characteristic 89 kDa fragment, a hallmark of caspase-mediated apoptosis.[14]

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-PARP1 that detects both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[14]

  • Centrifugation: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[14]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C with gentle agitation.[15]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15] An increase in the 89 kDa band relative to the 116 kDa band indicates apoptosis.

dot

Experimental_Workflow start Start: Define Experimental Goal prep 1. Preparation - Prepare fresh this compound stock - Culture and validate cell lines start->prep dose_response 2. Dose-Response Assay - Seed cells in 96-well plates - Treat with serial dilutions of this compound - Perform Cell Viability Assay (e.g., SRB, MTT) prep->dose_response calc_ic50 3. Calculate IC50 - Analyze viability data - Determine half-maximal inhibitory concentration dose_response->calc_ic50 mechanistic 4. Mechanistic Studies (Use concentrations near IC50) - Western Blot (PARP Cleavage) - PARP Trapping Assay - Cell Cycle Analysis calc_ic50->mechanistic target_validation 5. Target Engagement (Optional) - Perform Cellular Thermal Shift Assay (CETSA) calc_ic50->target_validation end End: Data Interpretation & Conclusion mechanistic->end target_validation->mechanistic

Caption: General workflow for in vitro this compound experiments.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms direct binding of a drug to its target protein in intact cells. Binding of this compound stabilizes the PARP1 protein, increasing its melting temperature.[12][16]

Materials:

  • Intact cells treated with this compound or vehicle

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • Western blot supplies (as in Protocol 2)

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to 4°C.[12]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[17]

  • Analysis: Carefully collect the supernatant (soluble protein fraction) from each sample. Analyze the amount of soluble PARP1 remaining at each temperature using Western blot (as described in Protocol 2).

  • Data Interpretation: In vehicle-treated samples, the amount of soluble PARP1 will decrease as the temperature increases. In this compound-treated samples, the PARP1 protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This "thermal shift" confirms target engagement.

References

Technical Support Center: Overcoming P-glycoprotein-Mediated Resistance to AZD2461

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to overcoming P-glycoprotein (P-gp) mediated resistance to the PARP inhibitor, AZD2461.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to the PARP inhibitor olaparib (B1684210) that this compound was designed to overcome?

Acquired resistance to olaparib is often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump encoded by the ABCB1 (also known as MDR1) gene.[1][2][3][4] P-gp actively transports olaparib out of cancer cells, reducing its intracellular concentration and thereby diminishing its efficacy. This compound was specifically developed as a next-generation PARP inhibitor that is a poor substrate for P-gp, allowing it to maintain activity in olaparib-resistant tumors with high P-gp expression.[1][3][5]

Q2: How does this compound differ from olaparib in its interaction with P-glycoprotein?

This compound is structurally similar to olaparib but was chemically modified to reduce its affinity as a substrate for P-gp.[6][7][8] This makes this compound less susceptible to efflux by P-gp, leading to sustained intracellular concentrations and potent PARP inhibition even in cells overexpressing this transporter.[1][6] In contrast, olaparib is a known substrate of P-gp, and its efficacy can be significantly compromised by P-gp-mediated efflux.[1][2]

Q3: What experimental evidence demonstrates that this compound overcomes P-gp-mediated resistance?

  • In vitro studies: In cell lines engineered to overexpress P-gp (e.g., KBA1), this compound shows similar activity to that in parental, P-gp-low cells (KB31), whereas olaparib's potency is significantly reduced.[1] The addition of a P-gp inhibitor, such as verapamil (B1683045) or tariquidar, restores olaparib's activity in P-gp-overexpressing cells but has little effect on the activity of this compound.[1]

  • In vivo studies: In mouse xenograft models of olaparib-resistant tumors with confirmed P-gp overexpression, treatment with this compound leads to significant tumor growth inhibition, while olaparib alone is ineffective.[1][9] Co-administration of olaparib with a P-gp inhibitor can restore its anti-tumor effect, further confirming the role of P-gp in the observed resistance.[1]

Q4: What are the key signaling pathways involved in the regulation of P-glycoprotein expression?

The expression of P-gp (encoded by the MDR1 gene) is regulated by a complex network of signaling pathways, often activated in response to cellular stress, including chemotherapy. Key pathways include:

  • PI3K/Akt Pathway: Activation of this pathway can lead to the upregulation of P-gp expression.[10]

  • MAPK/ERK Pathway: This pathway has been shown to positively regulate P-gp expression.[11]

  • NF-κB Pathway: The transcription factor NF-κB can directly bind to the MDR1 promoter and induce its transcription.[10][11]

  • p53: The tumor suppressor p53 can downregulate P-gp expression. Loss of p53 function, a common event in cancer, can therefore lead to increased P-gp levels.[12]

Troubleshooting Guides

In Vitro Experiments

Issue 1: Inconsistent results in cell viability or clonogenic survival assays when comparing this compound and olaparib in P-gp-overexpressing cell lines.

Potential Cause Troubleshooting Steps
Cell Line Integrity: P-gp expression levels may fluctuate with passage number or culture conditions.1. Regularly verify P-gp expression levels using Western blot or immunofluorescence. 2. Use cells within a consistent and low passage number range for all experiments. 3. Culture cells in a consistent medium and environment.
Drug Concentration and Stability: Inaccurate drug concentrations or degradation of the compounds.1. Prepare fresh drug solutions from a validated stock for each experiment. 2. Confirm the final concentration of the drug in the culture medium. 3. Include a positive control (e.g., a known P-gp substrate) and a negative control (vehicle) in every assay.
Assay Conditions: Suboptimal cell seeding density or incubation times.1. Optimize cell seeding density to ensure logarithmic growth during the assay period. 2. Ensure consistent incubation times with the drugs across all experimental plates.

Issue 2: Difficulty in visualizing P-glycoprotein expression by immunofluorescence.

Potential Cause Troubleshooting Steps
Antibody Performance: Primary antibody may have low affinity or be non-specific.1. Use a well-validated anti-P-gp antibody. 2. Titrate the primary antibody to determine the optimal concentration. 3. Include positive (P-gp overexpressing cell line) and negative (parental cell line) controls.
Fixation and Permeabilization: Inadequate cell fixation or permeabilization can hinder antibody access to the epitope.1. Optimize fixation conditions (e.g., paraformaldehyde concentration and incubation time). 2. Test different permeabilization reagents (e.g., Triton X-100, saponin) and concentrations.
Signal-to-Noise Ratio: High background fluorescence obscuring the specific signal.1. Use an appropriate blocking solution (e.g., normal serum from the secondary antibody host species). 2. Optimize the concentration of the secondary antibody. 3. Include a secondary antibody-only control to assess non-specific binding.
In Vivo Experiments

Issue 3: Lack of significant tumor growth inhibition with this compound in an olaparib-resistant xenograft model.

Potential Cause Troubleshooting Steps
Confirmation of Resistance Mechanism: The in vivo resistance may not be solely P-gp mediated.1. Excise a portion of the resistant tumor and confirm P-gp overexpression by immunohistochemistry or Western blot. 2. Investigate other potential resistance mechanisms, such as secondary mutations in BRCA genes or loss of 53BP1 expression.[2]
Drug Formulation and Administration: Poor bioavailability or incorrect dosing of this compound.1. Ensure proper formulation of this compound for oral or intraperitoneal administration. 2. Verify the accuracy of the administered dose. 3. Perform pharmacokinetic studies to confirm adequate drug exposure in the plasma and tumor tissue.
Tumor Model Variability: Inherent heterogeneity in patient-derived xenograft (PDX) models or established cell line xenografts.1. Use a sufficiently large cohort of animals to account for biological variability. 2. Ensure consistent tumor implantation techniques and monitor tumor growth closely before initiating treatment.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Olaparib in P-gp Overexpressing Cells

Cell LineP-gp ExpressionCompoundIC50 (µM)
KB31LowOlaparib~0.001
KBA1HighOlaparib>10
KB31LowThis compound~0.001
KBA1HighThis compound~0.001

Data synthesized from publicly available research.[1]

Table 2: In Vivo Efficacy of this compound in Olaparib-Resistant Tumors

Tumor ModelTreatment GroupTumor Growth Inhibition (%)
Olaparib-Resistant BRCA1-mutant Mammary TumorVehicle0
Olaparib-Resistant BRCA1-mutant Mammary TumorOlaparib (50 mg/kg)~10
Olaparib-Resistant BRCA1-mutant Mammary TumorThis compound (100 mg/kg)>80
Olaparib-Resistant BRCA1-mutant Mammary TumorOlaparib + Tariquidar>80

Data synthesized from publicly available research.[1]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for P-glycoprotein
  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Blocking: Block non-specific antibody binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against P-gp (e.g., clone UIC2) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining and Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the staining using a fluorescence microscope.

Protocol 2: Clonogenic Survival Assay
  • Cell Seeding: Plate a single-cell suspension of the desired cell line into 6-well plates at a predetermined seeding density (typically 200-1000 cells/well).

  • Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or olaparib. Include a vehicle control.

  • Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.

  • Colony Fixation and Staining: Wash the plates with PBS, fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) for 10 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.

Protocol 3: In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer this compound (e.g., 100 mg/kg, orally, daily), olaparib (e.g., 50 mg/kg, intraperitoneally, daily), or vehicle control for the duration of the study.

  • Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice regularly.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

  • Tumor Analysis: Excise the tumors for further analysis, such as immunohistochemistry for P-gp and markers of DNA damage (e.g., γH2AX).

Visualizations

P_glycoprotein_Signaling_Pathway Signaling Pathways Regulating P-glycoprotein Expression Chemotherapy Chemotherapy/ Cellular Stress PI3K_Akt PI3K/Akt Pathway Chemotherapy->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway Chemotherapy->MAPK_ERK activates p53_loss Loss of p53 function Chemotherapy->p53_loss can select for NFkB NF-κB PI3K_Akt->NFkB activates MAPK_ERK->NFkB activates MDR1_Gene MDR1 (ABCB1) Gene Transcription p53_loss->MDR1_Gene de-represses NFkB->MDR1_Gene promotes Pgp_Protein P-glycoprotein (P-gp) Protein Expression MDR1_Gene->Pgp_Protein leads to Drug_Efflux Increased Drug Efflux Pgp_Protein->Drug_Efflux results in

Caption: Key signaling pathways that regulate the expression of P-glycoprotein.

Experimental_Workflow Workflow for Confirming this compound Efficacy Against P-gp Resistance start Start: Olaparib-resistant phenotype observed check_pgp 1. Assess P-gp expression (Immunofluorescence/Western Blot) start->check_pgp pgp_high P-gp Overexpression Confirmed check_pgp->pgp_high Yes pgp_low P-gp Expression is Low check_pgp->pgp_low No invitro_testing 2. In vitro testing: Compare this compound vs. Olaparib (Clonogenic/Viability Assays) pgp_high->invitro_testing other_mechanisms Investigate other resistance mechanisms (e.g., BRCA reversion) pgp_low->other_mechanisms azd2461_effective This compound remains effective, Olaparib is not invitro_testing->azd2461_effective invivo_validation 3. In vivo validation: Xenograft model of olaparib-resistant tumor azd2461_effective->invivo_validation end Conclusion: this compound overcomes P-gp mediated resistance invivo_validation->end

Caption: Experimental workflow to validate this compound's activity against P-gp resistance.

Logical_Relationship Logical Relationship of P-gp Mediated Resistance and this compound cluster_cell Olaparib Olaparib CancerCell Cancer Cell Olaparib->CancerCell enters Resistance Drug Resistance Olaparib->Resistance is susceptible to This compound This compound This compound->CancerCell enters Efficacy Therapeutic Efficacy This compound->Efficacy maintains Pgp P-glycoprotein (P-gp) Pgp->Olaparib effluxes Pgp->Resistance leads to

Caption: P-gp efflux of olaparib leads to resistance, a mechanism overcome by this compound.

References

Technical Support Center: Investigating 53BP1 Loss as a Resistance Mechanism to AZD2461

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the role of 53BP1 loss in conferring resistance to the PARP inhibitor AZD2461.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 53BP1 loss leads to resistance to PARP inhibitors like this compound?

A1: In cells with BRCA1 mutations, PARP inhibitors are effective because the cells are deficient in homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway.[1][2][3] The loss of 53BP1 in this context can partially restore HR-mediated DNA repair.[3][4][5] 53BP1 normally protects DNA ends from resection, which is a key step in HR.[6] When 53BP1 is lost, end resection can proceed, allowing for the recruitment of RAD51 and subsequent HR, even in the absence of functional BRCA1.[3][5] This restoration of HR reduces the reliance on PARP-mediated repair, thus leading to resistance.

Q2: Is this compound susceptible to the same resistance mechanisms as other PARP inhibitors?

A2: this compound has a key advantage over some first-generation PARP inhibitors like olaparib (B1684210) because it is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump.[1][2][7] Overexpression of P-gp is a known mechanism of resistance to olaparib.[1][5] While this compound can overcome P-gp-mediated resistance, it is still susceptible to resistance mechanisms that restore homologous recombination, such as the loss of 53BP1.[3][8]

Q3: How frequently is 53BP1 loss observed in tumors that have developed resistance to PARP inhibitors?

A3: Studies in mouse models of BRCA1-deficient mammary tumors have shown that loss of 53BP1 expression occurs in a fraction of tumors that develop resistance to PARP inhibitors. For instance, in one study, 3 out of 11 olaparib-resistant tumors and 3 out of 12 this compound-resistant tumors showed a loss of 53BP1 expression.[8]

Q4: Can loss of 53BP1 be used as a predictive biomarker for this compound response?

A4: The presence or absence of 53BP1 may serve as a predictive biomarker for the response to PARP inhibitor therapy in certain contexts, such as in BRCA1-deficient or ATM-deficient cancers.[3][9][10] Low or absent 53BP1 expression could indicate a pre-existing resistance mechanism or a higher likelihood of developing resistance.

Troubleshooting Guides

Issue 1: My BRCA1-mutant cell line, initially sensitive to this compound, is now showing increased resistance.

  • Possible Cause: The development of a resistant population with acquired loss of 53BP1.

  • Troubleshooting Steps:

    • Verify 53BP1 Expression: Perform Western blotting or immunohistochemistry (IHC) on the resistant cell line and compare it to the parental, sensitive cell line to check for the loss of 53BP1 protein.

    • Assess HR Restoration: Conduct a RAD51 foci formation assay. An increase in the number of RAD51 foci-positive cells after DNA damage in the resistant line compared to the sensitive line suggests a restoration of HR.[3][5]

    • Sequence the TP53BP1 Gene: Sequence the TP53BP1 gene in the resistant cells to identify mutations that could lead to a loss of function, such as frameshift or nonsense mutations.[4][8]

Issue 2: I am not observing a clear correlation between 53BP1 loss and this compound resistance in my patient-derived xenograft (PDX) models.

  • Possible Cause: Other resistance mechanisms may be at play, or the 53BP1 loss may be heterogeneous within the tumor.

  • Troubleshooting Steps:

    • Check for P-gp Overexpression: Although this compound is a poor P-gp substrate, it's worth ruling out this mechanism. Perform IHC or quantitative PCR to assess the expression of ABCB1/MDR1.

    • Investigate BRCA1 Reversion Mutations: Sequence the BRCA1 gene to check for secondary mutations that could restore its function.[11]

    • Assess Tumor Heterogeneity: Use IHC to evaluate the spatial distribution of 53BP1 expression within the tumor. Focal loss of 53BP1 might lead to a mixed response.[4]

    • Explore Other HR-Related Factors: Investigate other factors involved in DNA end protection and HR, such as REV7, SHLD1/2/3, or RIF1, as their loss can also contribute to resistance.[11]

Quantitative Data Summary

ParameterCell/Tumor ModelTreatmentObservationReference
IC50 of this compound PC-3 (PTEN-deficient prostate cancer)This compound36.48 µM (48h)[12]
IC50 of this compound DU145 (prostate cancer)This compound59.03 µM (48h)[12]
Frequency of 53BP1 Loss Olaparib-resistant KB1PM mouse mammary tumorsOlaparib3 of 11 tumors showed loss of 53BP1[4]
Frequency of 53BP1 Loss This compound-resistant KB1P mouse mammary tumorsThis compound3 of 12 tumors showed loss of 53BP1[3]

Experimental Protocols

1. Western Blot for 53BP1 Expression

  • Objective: To determine the protein level of 53BP1 in cell lysates.

  • Methodology:

    • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against 53BP1 (e.g., Bethyl A300-272A) overnight at 4°C.[2]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

2. RAD51 Foci Formation Assay (Immunofluorescence)

  • Objective: To assess the functionality of the homologous recombination pathway.

  • Methodology:

    • Cell Culture and Treatment: Seed cells on coverslips and treat with a DNA damaging agent (e.g., ionizing radiation) to induce DSBs.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

    • Blocking: Block with 5% BSA in PBS.

    • Primary Antibody Incubation: Incubate with a primary antibody against RAD51 for 1-2 hours at room temperature.

    • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

    • Staining and Mounting: Counterstain nuclei with DAPI and mount coverslips on slides.

    • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of cells with >5 RAD51 foci per nucleus.

3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.

    • Viability Assessment:

      • MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.

      • CellTiter-Glo: Add CellTiter-Glo reagent and measure luminescence.

    • Data Analysis: Normalize the results to untreated controls and plot a dose-response curve to calculate the IC50 value using non-linear regression.

Visualizations

Signaling_Pathway cluster_0 BRCA1 Proficient cluster_1 BRCA1 Deficient cluster_2 BRCA1 Deficient + 53BP1 Loss (Resistance) DNA_DSB1 DNA DSB BRCA1_1 BRCA1 DNA_DSB1->BRCA1_1 HR_Repair1 Homologous Recombination BRCA1_1->HR_Repair1 Cell_Survival1 Cell Survival HR_Repair1->Cell_Survival1 DNA_DSB2 DNA DSB BRCA1_2 BRCA1 (mutant) DNA_DSB2->BRCA1_2 53BP1_2 53BP1 DNA_DSB2->53BP1_2 NHEJ2 NHEJ 53BP1_2->NHEJ2 Cell_Death2 Cell Death NHEJ2->Cell_Death2 PARPi2 This compound PARPi2->Cell_Death2 DNA_DSB3 DNA DSB BRCA1_3 BRCA1 (mutant) DNA_DSB3->BRCA1_3 53BP1_3 53BP1 (loss) DNA_DSB3->53BP1_3 HR_Repair3 HR Restored DNA_DSB3->HR_Repair3 53BP1_3->HR_Repair3 Cell_Survival3 Cell Survival HR_Repair3->Cell_Survival3 PARPi3 This compound PARPi3->Cell_Survival3 Experimental_Workflow start Start: Observe this compound Resistance in BRCA1-mutant cells confirm_resistance Confirm IC50 Shift (Cell Viability Assay) start->confirm_resistance hypothesis1 Hypothesis 1: 53BP1 Loss confirm_resistance->hypothesis1 western_blot Western Blot for 53BP1 hypothesis1->western_blot Test hypothesis2 Hypothesis 2: Other Mechanisms hypothesis1->hypothesis2 Negative rad51_assay RAD51 Foci Assay western_blot->rad51_assay sequencing Sequence TP53BP1 rad51_assay->sequencing conclusion1 Conclusion: 53BP1 loss restores HR, causing resistance sequencing->conclusion1 check_pgp Check P-gp Expression hypothesis2->check_pgp Test check_brca1 Check BRCA1 Reversion check_pgp->check_brca1 conclusion2 Identify Alternative Resistance Pathway check_brca1->conclusion2

References

AZD2461 Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD2461, a next-generation PARP inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and validating potential off-target effects of this compound during preclinical investigations. The following information includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues that may arise during the experimental analysis of this compound's specificity.

Q1: We observe a cellular phenotype that is not consistent with PARP1/2 inhibition. How can we determine if this is an off-target effect?

A1: This is a critical observation that warrants a systematic investigation. Here’s a step-by-step approach to troubleshoot this issue:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended targets (PARP1 and PARP2) in your cellular model at the concentrations used. A Western blot to assess the inhibition of PAR (poly-ADP-ribose) formation after inducing DNA damage (e.g., with H₂O₂) is a standard method.

  • Dose-Response Correlation: Compare the concentration of this compound required to elicit the unexpected phenotype with the known IC50 values for PARP1 and PARP2 inhibition (see Table 1). A significant discrepancy may suggest an off-target effect.

  • Use a Structurally Different PARP Inhibitor: Compare the effects of this compound with another PARP inhibitor from a different chemical series. If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.

  • Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of PARP1 or PARP2. If the phenotype persists in the presence of the resistant mutant, it strongly points towards an off-target mechanism.

  • Investigate Known Off-Targets: this compound is known to have lower activity against PARP3 compared to olaparib (B1684210).[1][2][3][4] Consider if the observed phenotype could be related to the differential inhibition of PARP family members.

Q2: Our in vitro biochemical assays show potent inhibition of PARP, but we see weaker than expected efficacy in our cell-based assays. What could be the reason?

A2: This is a common challenge in drug development. Several factors could contribute to this discrepancy:

  • Cell Permeability and Efflux: Although this compound was designed to be a poor substrate for the P-glycoprotein (P-gp) efflux pump, residual efflux activity or the involvement of other transporters in your specific cell line could reduce the intracellular concentration of the compound.[2][3][4] Consider using cell lines with varying levels of efflux pump expression or co-administration with a P-gp inhibitor as a control.

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations that are much lower than intracellular levels. High cellular ATP can compete with ATP-competitive inhibitors, leading to reduced potency in a cellular context. While PARP inhibitors are not ATP-competitive, this is a general principle to consider for other potential off-targets.

  • Target Expression and Activity: Confirm the expression levels and basal activity of PARP1 and PARP2 in your cell line. Low target expression may lead to a less pronounced phenotype.

  • Cellular Metabolism of the Compound: The compound may be metabolized to a less active form within the cell.

Q3: We are seeing unexpected toxicity in our animal models that doesn't correlate with the known mechanism of PARP inhibition. How can we investigate this?

A3: Preclinical toxicity can often be a result of off-target effects. This compound has been shown to have a better tolerability profile than olaparib in mice, which is attributed to its lower inhibition of PARP3.[2][3][4] However, this improved tolerability was not observed in rats, highlighting species-specific differences.[2][3][4]

  • Histopathological Analysis: Conduct a thorough histopathological examination of tissues from the treated animals to identify any specific organ toxicities.

  • Toxicogenomics/Proteomics: Analyze changes in gene or protein expression in the affected tissues to identify pathways that may be perturbed by off-target activity.

  • Cross-Species Comparison: The differential toxicity between mice and rats for this compound was linked to varying levels of PARP3 expression in the bone marrow.[2][3][4] If you are using a different animal model, it would be prudent to assess the expression of potential off-targets in that species.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary targets and a key off-target.

TargetIC50 (nM)Reference
PARP15[2][3]
PARP22[2][3]
PARP3200[2]

Key Experimental Protocols

Here are detailed methodologies for key experiments to identify and validate the on- and off-target effects of this compound.

Kinome Profiling (General Protocol for Off-Target Identification)

Since a specific kinome scan for this compound is not publicly available, this general protocol can be used to screen for potential off-target kinase interactions.

  • Objective: To identify unintended kinase targets of this compound.

  • Methodology:

    • Assay Platform: Utilize a commercial kinome profiling service (e.g., KINOMEscan™, Kinase-Glo®).

    • Inhibitor Concentration: Screen this compound at one or more concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

    • Data Analysis: The results are typically reported as percent inhibition relative to a control. Hits are identified as kinases that show significant inhibition (e.g., >50% or >80%, depending on the stringency).

    • Follow-up: For any identified hits, determine the IC50 or Ki values in subsequent dose-response assays to confirm the potency of the off-target interaction.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement
  • Objective: To confirm that this compound binds to its intended targets (PARP1, PARP2) and potential off-targets in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).

    • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

    • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Protein Detection: Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.

Western Blot for PARP Activity
  • Objective: To measure the functional inhibition of PARP enzymes in cells.

  • Methodology:

    • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induction of DNA Damage: Treat the cells with a DNA-damaging agent such as H₂O₂ (e.g., 10 mM for 10 minutes) to stimulate PARP activity.

    • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for poly-ADP-ribose (PAR). Use an appropriate loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

    • Analysis: Quantify the band intensities to determine the reduction in PAR formation in the this compound-treated samples compared to the vehicle control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Inhibition cluster_DNA_Repair DNA Repair cluster_Cell_Fate Cell Fate in HR-Deficient Cells Single-Strand_Break Single-Strand Break PARP1_2 PARP1/2 Single-Strand_Break->PARP1_2 activates PAR PAR Synthesis (PARylation) PARP1_2->PAR catalyzes Replication_Fork Replication Fork PARP1_2->Replication_Fork stalled by inhibited PARP BER Base Excision Repair PAR->BER recruits repair factors This compound This compound This compound->PARP1_2 inhibits DSB Double-Strand Break Replication_Fork->DSB leads to Genomic_Instability Genomic Instability DSB->Genomic_Instability accumulation Apoptosis Apoptosis Genomic_Instability->Apoptosis induces

Caption: On-target signaling pathway of this compound in HR-deficient cells.

Off_Target_Workflow cluster_Observation Initial Observation cluster_Validation On-Target Validation cluster_Identification Off-Target Identification cluster_Confirmation Off-Target Confirmation Phenotype Unexpected Cellular Phenotype or Toxicity with this compound OnTarget Confirm On-Target (PARP1/2) Engagement (e.g., PARylation Assay) Phenotype->OnTarget DoseResponse Dose-Response Analysis OnTarget->DoseResponse KinomeScan Kinome Profiling DoseResponse->KinomeScan If phenotype is inconsistent with on-target effect Proteomics Chemical Proteomics DoseResponse->Proteomics CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA Validate Hits Proteomics->CETSA BiochemicalAssay Biochemical Assay (IC50 determination) CETSA->BiochemicalAssay CellularAssay Cell-based Assay with Off-Target Knockdown/out BiochemicalAssay->CellularAssay

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic Start Unexpected Result Observed CheckOnTarget Is On-Target (PARP) Inhibition Confirmed? Start->CheckOnTarget DoseMismatch Does Phenotype IC50 Match PARP Inhibition IC50? CheckOnTarget->DoseMismatch Yes RecheckAssay Re-evaluate Assay Conditions (e.g., Compound Stability, Cell Health) CheckOnTarget->RecheckAssay No OffTarget High Likelihood of Off-Target Effect DoseMismatch->OffTarget No OnTarget Likely On-Target Effect (Consider Downstream Signaling) DoseMismatch->OnTarget Yes

Caption: Troubleshooting logic for unexpected experimental results.

References

AZD2461 In Vivo Toxicity Minimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing toxicity associated with the PARP inhibitor AZD2461 in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable, potent small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2 enzymes.[1][2] Its primary mechanism of action involves blocking the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[3] This leads to the accumulation of DNA damage, which, during DNA replication, results in the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to synthetic lethality and tumor cell death.[3][4]

Q2: What are the known advantages of this compound over other PARP inhibitors like olaparib (B1684210) in preclinical models?

A2: this compound was developed as a next-generation PARP inhibitor to overcome some limitations of olaparib. A key advantage is its low affinity for the P-glycoprotein (P-gp) drug efflux transporter.[1] Overexpression of P-gp is a mechanism of acquired resistance to olaparib in preclinical models. This compound's reduced recognition by P-gp allows for better intracellular accumulation and efficacy in tumors that overexpress this transporter.[1] Additionally, in mouse models, this compound has been shown to be better tolerated in combination with chemotherapy compared to olaparib.[1][2][3][5][6]

Q3: What are the most common toxicities observed with this compound in in vivo studies?

A3: Like other PARP inhibitors, this compound can cause hematological and gastrointestinal toxicities.[7][8][9] The most frequently reported hematological toxicities for the PARP inhibitor class include anemia, neutropenia, and thrombocytopenia.[9][10] Gastrointestinal side effects may include nausea, vomiting, and diarrhea.[7][8] It is crucial to monitor animals closely for these adverse effects throughout the study.

Q4: Is the toxicity profile of this compound consistent across different animal species?

A4: No, there is a notable species-specific difference in the toxicity profile of this compound. While it is better tolerated than olaparib in mice, this improved tolerability does not extend to rats.[1][5][6] This difference is attributed to differential inhibitory activity against PARP3 and higher levels of PARP3 expression in the bone marrow of mice compared to rats and humans.[1][5][6] This highlights the importance of careful species selection and interpretation of toxicity data in preclinical studies.

Troubleshooting Guide: Managing this compound-Induced Toxicities

This guide provides practical steps to manage common toxicities encountered during in vivo studies with this compound.

Issue 1: Hematological Toxicity (Anemia, Neutropenia, Thrombocytopenia)
  • Signs and Symptoms: Pale paws and ears, lethargy, spontaneous bleeding, or signs of infection. Confirmed by complete blood count (CBC) analysis.

  • Troubleshooting Steps:

    • Baseline and Regular Monitoring: Conduct a baseline CBC before starting treatment and monitor regularly (e.g., weekly for the first month, then bi-weekly or monthly).[10]

    • Dose Interruption: If significant hematological abnormalities are observed (e.g., a substantial drop in hemoglobin, platelet, or neutrophil counts), consider a temporary interruption of this compound administration until blood counts recover to an acceptable level (e.g., Grade 1 or baseline).[11]

    • Dose Reduction: Upon recovery, resume treatment at a reduced dose (e.g., a 25-50% reduction from the previous dose).[7] If toxicity recurs, a further dose reduction may be necessary.

    • Supportive Care: In cases of severe anemia, consult with a veterinarian regarding the possibility of a blood transfusion. For neutropenia, consider housing animals in a sterile environment to minimize the risk of infection.

    • Co-administration of CHK2 inhibitors: Preclinical studies suggest that co-targeting CHK2 could alleviate some of the hematological side effects of PARP inhibitors without compromising their anti-cancer efficacy.

Issue 2: Gastrointestinal Toxicity (Diarrhea, Weight Loss)
  • Signs and Symptoms: Loose stools, dehydration, and a significant decrease in body weight (typically >15-20% from baseline).[12]

  • Troubleshooting Steps:

    • Daily Monitoring: Monitor body weight and stool consistency daily, especially during the first few weeks of treatment.[5]

    • Hydration and Nutritional Support: Ensure animals have easy access to water and palatable, high-calorie food. Wet mash or hydrogels can be provided to supplement hydration.

    • Dose Interruption and Reduction: For moderate to severe diarrhea or significant weight loss, interrupt dosing until the symptoms resolve. Re-initiate treatment at a lower dose.

    • Anti-diarrheal Medication: Consult with a veterinarian about the prophylactic or therapeutic use of anti-diarrheal agents like loperamide.

    • Supportive Care with Dexamethasone (B1670325): Studies have shown that dexamethasone can reduce chemotherapy-induced weight loss in mice and may be considered as a supportive care agent.

Issue 3: General Morbidity and Poor Clinical Score
  • Signs and Symptoms: Ruffled fur, hunched posture, reduced activity, and other signs of distress.

  • Troubleshooting Steps:

    • Regular Clinical Scoring: Implement a standardized clinical scoring system to objectively assess the overall health of the animals.[12]

    • Environmental Enrichment: Provide an enriched environment with nesting material and hiding places to reduce stress.

    • Analgesia: If pain is suspected as a contributing factor, consult with a veterinarian about appropriate analgesic options.

    • Humane Endpoints: Establish clear humane endpoints for the study (e.g., >20% weight loss, high clinical score) and euthanize animals that reach these endpoints to prevent unnecessary suffering.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies with this compound.

Table 1: In Vivo Dosing and Administration of this compound

Animal ModelTumor ModelDoseFormulationAdministration RouteScheduleReference
MouseOlaparib-resistant Brca1;p53-deficient mammary tumor100 mg/kg0.5% HPMCOral (gavage)Daily[1][3][5]
MouseSW620 colorectal xenograft10 mg/kgNot specifiedOral (gavage)Daily for 7 days (in combination with temozolomide)[2][5]
RatAthymic rat model10 and 20 mg/kgNot specifiedOral (gavage)Daily for 5 days (in combination with temozolomide)[5]

Table 2: Comparative Tolerability of this compound and Olaparib in Mice

| Combination Therapy | Observation | Conclusion | Reference | | :--- | :--- | :--- | | this compound (10 mg/kg) + Temozolomide (50 mg/kg) | Better tolerated than Olaparib + Temozolomide | this compound has a superior toxicity profile in mice when combined with chemotherapy. |[1][3] | | Olaparib (≤3 mg/kg) + Temozolomide (50 mg/kg) | Less efficacious than higher doses | Lowering olaparib dose to reduce toxicity may compromise anti-tumor activity. |[3] |

Experimental Protocols

Protocol 1: Oral Formulation and Administration of this compound
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water.

  • This compound Suspension: Weigh the required amount of this compound powder. Suspend the powder in the 0.5% HPMC vehicle to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse at 10 mL/kg).

  • Administration: Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed before each administration.[1][3][5]

Protocol 2: Monitoring Hematological Toxicity
  • Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the saphenous or submandibular vein into EDTA-coated tubes.

  • Complete Blood Count (CBC) Analysis: Analyze the blood sample using a calibrated automated hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell count with differential.

  • Frequency: Perform CBC analysis at baseline (before the first dose), weekly for the first four weeks of treatment, and then bi-weekly or monthly for the remainder of the study.[10]

  • Data Evaluation: Compare the CBC results to baseline values and establish thresholds for dose interruption and reduction based on the severity of the observed cytopenias.

Protocol 3: Determination of Maximum Tolerated Dose (MTD)
  • Dose Escalation: Start with a conservative dose of this compound based on in vitro potency and literature data. In subsequent cohorts of animals, escalate the dose incrementally (e.g., by 30-50%).[12]

  • Monitoring: Monitor animals daily for signs of toxicity, including weight loss and changes in clinical score.[12]

  • Endpoint Definition: Define the primary endpoint for MTD determination as >15% weight loss or a clinical score exceeding a predefined threshold (e.g., >2).[12]

  • MTD Determination: The MTD is defined as the highest dose level at which no more than a specified number of animals (e.g., 1 in 3) meet the toxicity endpoint.[12]

Visualizations

AZD2461_Mechanism_of_Action cluster_DNA_Damage DNA Damage & Repair cluster_Cell_Fate Cell Fate Single-Strand_Break Single-Strand Break (SSB) PARP PARP-1/2 Single-Strand_Break->PARP activates Base_Excision_Repair Base Excision Repair (BER) PARP->Base_Excision_Repair initiates Double-Strand_Break Double-Strand Break (DSB) PARP->Double-Strand_Break unrepaired SSBs lead to DSBs during replication Base_Excision_Repair->Single-Strand_Break repairs HR_Proficient_Cell HR Proficient Cell Double-Strand_Break->HR_Proficient_Cell HR_Deficient_Cell HR Deficient Cell (e.g., BRCA1/2 mutant) Double-Strand_Break->HR_Deficient_Cell Cell_Survival Cell Survival HR_Proficient_Cell->Cell_Survival HR repairs DSBs Synthetic_Lethality Synthetic Lethality (Cell Death) HR_Deficient_Cell->Synthetic_Lethality HR cannot repair DSBs This compound This compound This compound->PARP inhibits

Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.

Toxicity_Management_Workflow cluster_Monitoring Monitoring cluster_Decision Decision Point cluster_Intervention Intervention Daily_Observation Daily Observation: - Body Weight - Clinical Score - Stool Consistency Toxicity_Observed Toxicity Observed? (e.g., >15% weight loss, severe cytopenia) Daily_Observation->Toxicity_Observed Weekly_CBC Weekly/Bi-weekly CBC: - RBC, HGB, HCT - WBC + differential - Platelets Weekly_CBC->Toxicity_Observed Continue_Treatment Continue Treatment & Monitoring Toxicity_Observed->Continue_Treatment No Interrupt_Dosing Interrupt Dosing Toxicity_Observed->Interrupt_Dosing Yes Supportive_Care Provide Supportive Care: - Hydration/Nutrition - Anti-diarrheals - Analgesics Interrupt_Dosing->Supportive_Care Dose_Reduction Resume at Reduced Dose (e.g., -25% to -50%) Supportive_Care->Dose_Reduction Upon Recovery Dose_Reduction->Daily_Observation Dose_Reduction->Weekly_CBC Start_Treatment Start this compound Treatment Start_Treatment->Daily_Observation Start_Treatment->Weekly_CBC

Caption: Workflow for monitoring and managing this compound-induced toxicity in in vivo studies.

References

Technical Support Center: Interpreting Variable Responses to AZD2461 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD2461. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting variable responses observed in cell lines during experiments with the PARP inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] By inhibiting PARP, this compound prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[4][5] In cells with deficient homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[6][7][8]

Q2: How does this compound differ from other PARP inhibitors like olaparib (B1684210)?

This compound was developed as a next-generation PARP inhibitor following olaparib.[7] While both are potent inhibitors of PARP1 and PARP2, a key difference is that this compound is a poor substrate for the P-glycoprotein (P-gp) drug efflux transporter.[1][5][7][9] Overexpression of P-gp is a common mechanism of acquired resistance to olaparib.[5][7] Therefore, this compound may be effective in cell lines and tumors that have become resistant to olaparib due to P-gp overexpression.[1][7] Additionally, this compound has been shown to have less inhibitory activity against PARP3 compared to olaparib.[1][2][7]

Troubleshooting Guides

This section provides guidance on how to investigate and interpret unexpected results in your experiments with this compound.

Issue 1: My BRCA-mutant cell line is showing less sensitivity to this compound than expected.

While BRCA1/2 mutations are a primary indicator of sensitivity to PARP inhibitors, other factors can influence the response.

Possible Causes and Troubleshooting Steps:

  • Cell Line Integrity:

    • Verify the BRCA mutation status: Ensure the cell line's genetic integrity through sequencing or STR profiling. Genetic drift can occur over time in culture.

    • Check for secondary mutations: Resistance can arise from secondary mutations in the BRCA genes that restore their function.[5]

  • Alternative DNA Repair Pathways:

    • Assess 53BP1 expression: Loss of 53BP1 expression has been identified as a mechanism of resistance to PARP inhibitors in BRCA1-mutated cells.[5] This loss can partially restore homologous recombination.

    • Evaluate other HR pathway components: Deficiencies in other proteins involved in HR, such as RAD51, RAD54, ATM, ATR, CHK1, CHK2, and NBS1, can also confer sensitivity to PARP inhibitors.[10][11] Conversely, alterations that restore function to this pathway can lead to resistance.

  • Drug Efflux:

    • While this compound is a poor P-gp substrate, it's worth investigating the expression of other drug efflux pumps in your cell line.

Issue 2: My cell line is resistant to olaparib. How do I determine if this compound will be effective?

The primary reason for using this compound over olaparib is to overcome P-gp-mediated resistance.

Experimental Workflow to Test for P-gp Mediated Resistance:

  • Assess P-gp Expression:

    • Perform Western blotting or immunofluorescence to determine the protein levels of P-gp in your resistant cell line compared to its sensitive parental line.[1][12]

  • Co-treatment with a P-gp Inhibitor:

    • Treat the olaparib-resistant cells with olaparib in the presence and absence of a P-gp inhibitor (e.g., verapamil (B1683045) or tariquidar).[1][2] A restoration of sensitivity to olaparib in the presence of the P-gp inhibitor suggests that P-gp overexpression is the mechanism of resistance.

  • Evaluate this compound Sensitivity:

    • Treat the olaparib-resistant, P-gp-overexpressing cell line with this compound. If the resistance mechanism is primarily P-gp-mediated, the cells should be sensitive to this compound.[1][2][7]

Data Presentation

Table 1: In Vitro Potency of this compound against PARP Enzymes
EnzymeThis compound IC₅₀ (nM)Olaparib IC₅₀ (nM)
PARP155
PARP221
PARP32004

Data compiled from multiple sources.[1][2][3][13]

Table 2: Single-Agent Activity of this compound and Olaparib in Breast Cancer Cell Lines
Cell LineBRCA1 StatusThis compound IC₅₀ (µM)Olaparib IC₅₀ (µM)
MDA-MB-436Mutant< 0.1< 0.1
SUM1315MO2Mutant< 0.1< 0.1
SUM149PTMutant< 0.1< 0.1
T47DWild-Type> 10> 10
BT549Wild-Type> 10> 10
MDA-MB-231Wild-Type> 10> 10

IC₅₀ values are based on clonogenic survival assays.[1][2]

Table 3: Activity of this compound and Olaparib in Cell Lines with and without P-gp Overexpression
Cell LineP-gp ExpressionThis compound IC₅₀ (µM)Olaparib IC₅₀ (µM)Olaparib + Verapamil IC₅₀ (µM)
KB31Wild-Type~ 0.1~ 0.1Not Reported
KBA1High~ 0.1> 10~ 0.1

KBA1 is a genetically modified version of the HeLa cell line KB31 that overexpresses P-gp.[1][2]

Experimental Protocols

Cell Viability Assay (e.g., MTT or SRB Assay)

This protocol provides a general framework for determining the IC₅₀ value of this compound in a given cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium from the cells and add the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation:

    • Incubate the plates for a period that allows for at least two cell divisions (e.g., 72 hours).

  • Cell Viability Measurement:

    • For an MTT assay, add MTT solution and incubate until formazan (B1609692) crystals form. Solubilize the crystals with DMSO or a similar solvent.

    • For an SRB assay, fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and plot the results to determine the IC₅₀ value.

Alkaline Comet Assay for Single-Strand Break Repair

This assay assesses the ability of this compound to inhibit the repair of single-strand DNA breaks.

  • Cell Treatment:

    • Pre-treat cells with this compound or a vehicle control for a specified time (e.g., 1 hour).

  • Induction of DNA Damage:

    • Induce single-strand DNA breaks, for example, by treating with a DNA damaging agent like hydrogen peroxide or by exposing the cells to ionizing radiation (IR).

  • Repair Incubation:

    • Allow the cells to repair the DNA damage for various time points.

  • Comet Assay:

    • Embed the cells in low-melting-point agarose (B213101) on a microscope slide, lyse the cells, and then subject them to electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis:

    • Quantify the amount of DNA damage by measuring the length and intensity of the "comet tail," which represents fragmented DNA. An increase in the comet tail moment in this compound-treated cells indicates inhibition of single-strand break repair.[2]

Visualizations

Signaling Pathways

PARP_Inhibition_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Formation and Repair cluster_BRCA Cellular Context DNA_Damage DNA Damage (e.g., from ROS) SSB Single-Strand Break DNA_Damage->SSB PARP1_2 PARP1/2 SSB->PARP1_2 recruits Replication_Fork Replication Fork SSB->Replication_Fork unrepaired BER Base Excision Repair (BER) PARP1_2->BER activates DNA_Repair DNA Repair BER->DNA_Repair DSB Double-Strand Break Replication_Fork->DSB collapse leads to HR_Pathway Homologous Recombination (HR) Pathway DSB->HR_Pathway Cell_Survival Cell Survival HR_Pathway->Cell_Survival leads to Apoptosis Apoptosis HR_Pathway->Apoptosis failure leads to This compound This compound This compound->PARP1_2 inhibits BRCA_WT BRCA Wild-Type (Functional HR) BRCA_WT->HR_Pathway functional BRCA_Mutant BRCA Mutant (Defective HR) BRCA_Mutant->HR_Pathway defective

Caption: Mechanism of action of this compound leading to synthetic lethality.

Experimental Workflows

Resistance_Workflow Start Cell line shows olaparib resistance Check_Pgp Assess P-gp expression (e.g., Western Blot) Start->Check_Pgp Pgp_High P-gp expression is high Check_Pgp->Pgp_High High Pgp_Low P-gp expression is low Check_Pgp->Pgp_Low Low Pgp_Inhibitor Co-treat with olaparib and a P-gp inhibitor Pgp_High->Pgp_Inhibitor Other_Mechanisms Investigate other resistance mechanisms (e.g., secondary BRCA mutations, 53BP1 loss) Pgp_Low->Other_Mechanisms Test_this compound Test sensitivity to this compound Sensitive Sensitive to this compound Test_this compound->Sensitive Sensitive Resistant Resistant to this compound Test_this compound->Resistant Resistant Sensitivity_Restored Olaparib sensitivity restored? Pgp_Inhibitor->Sensitivity_Restored Sensitivity_Restored->Test_this compound Yes Sensitivity_Restored->Other_Mechanisms No

Caption: Workflow for investigating olaparib resistance.

Logical Relationships

Variable_Response_Logic cluster_Sensitivity Factors Increasing Sensitivity cluster_Resistance Factors Causing Resistance Response Variable Response to this compound BRCA_Mutation BRCA1/2 Mutation Response->BRCA_Mutation HR_Deficiency Other HR Deficiencies (e.g., ATM, RAD51) Response->HR_Deficiency High_PARP1 High PARP1 Expression Response->High_PARP1 Pgp_Overexpression P-gp Overexpression (less impact than olaparib) Response->Pgp_Overexpression BRCA_Reversion BRCA Reversion Mutations Response->BRCA_Reversion 53BP1_Loss 53BP1 Loss Response->53BP1_Loss Low_PARP1 Low PARP1 Expression Response->Low_PARP1

Caption: Factors influencing variable response to this compound.

References

Best practices for long-term storage of AZD2461 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of AZD2461 stock solutions, along with troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in both DMSO and ethanol. For in vitro experiments, DMSO is a common choice, with a maximum concentration of up to 100 mM. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q2: What is the recommended storage temperature for solid this compound?

A2: Solid this compound should be stored at -20°C upon receipt. Under these conditions, the compound is stable for at least three years.[1]

Q3: How should I store my this compound stock solutions for long-term use?

A3: For long-term storage, it is recommended to aliquot your stock solution into single-use vials and store them at -80°C. This can preserve the solution for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1] To maintain the integrity of the compound, it is critical to avoid repeated freeze-thaw cycles.[1]

Q4: Can I store my this compound stock solution at 4°C?

A4: Long-term storage of this compound stock solutions at 4°C is not recommended. For daily or weekly use, it is best to prepare fresh working solutions from a frozen stock. If temporary storage at 4°C is necessary, it should not exceed 24 hours.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution upon thawing. The compound may have come out of solution during freezing or due to temperature fluctuations.1. Warm the vial to room temperature for at least 60 minutes.2. Gently vortex the solution to aid in redissolving the precipitate.3. If precipitation persists, brief sonication in a water bath may be helpful.
Reduced or inconsistent activity of the compound in experiments. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.1. Ensure that stock solutions are properly aliquoted and that freeze-thaw cycles are minimized.2. Prepare a fresh stock solution from the solid compound.3. Perform a stability check on your existing stock solution using the protocol provided below.
Difficulty dissolving the solid compound. The solvent may contain moisture, or the incorrect solvent is being used.1. Use fresh, anhydrous DMSO or ethanol.[1]2. Ensure the correct solvent is being used as per the product datasheet.3. Gentle warming and vortexing can aid in dissolution. For ethanol, ultrasonic assistance may be required.[2]

Quantitative Data Summary

Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10039.54
Ethanol10039.54

Recommended Storage Conditions

FormTemperatureDuration
Solid-20°CUp to 3 years[1]
Stock Solution (in solvent)-80°CUp to 1 year[1]
Stock Solution (in solvent)-20°CUp to 1 month[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound Stock Solutions

This protocol outlines a method to assess the stability of a stored this compound stock solution by comparing its activity to a freshly prepared solution in a cell-based assay.

Materials:

  • Stored this compound stock solution

  • Freshly prepared this compound stock solution

  • BRCA1-mutant breast cancer cell line (e.g., MDA-MB-436)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Prepare a Fresh Stock Solution: Dissolve solid this compound in fresh, anhydrous DMSO to the same concentration as your stored stock solution.

  • Cell Seeding: Seed the BRCA1-mutant breast cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Create a series of dilutions from both the stored and the fresh this compound stock solutions in the cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

  • Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assess Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Plot the dose-response curves for both the stored and fresh this compound solutions.

    • Calculate the IC50 values for both solutions. A significant shift in the IC50 value for the stored solution compared to the fresh solution indicates potential degradation.

Visualizations

PARP_Signaling_Pathway This compound Mechanism of Action in PARP Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR Trapped_PARP PARP Trapping on DNA PARP1->Trapped_PARP Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair This compound This compound This compound->PARP1 inhibits This compound->Trapped_PARP enhances Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Cell_Death Cell Death (in HR-deficient cells) DNA_DSB->Cell_Death

Caption: this compound inhibits PARP1/2, leading to cell death in HR-deficient cells.

Experimental_Workflow Workflow for Assessing this compound Stock Solution Stability Start Start Prep_Fresh Prepare Fresh This compound Stock Start->Prep_Fresh Seed_Cells Seed BRCA1-mutant Cancer Cells Start->Seed_Cells Prep_Dilutions Prepare Serial Dilutions (Stored vs. Fresh) Prep_Fresh->Prep_Dilutions Seed_Cells->Prep_Dilutions Treat_Cells Treat Cells with This compound Dilutions Prep_Dilutions->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Analyze_Data Analyze Data & Compare IC50 Values Viability_Assay->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow for the experimental assessment of this compound stability.

References

Technical Support Center: Normalizing Data from AZD2461 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing data from cell viability assays involving the PARP inhibitor, AZD2461.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

A1: this compound is a potent, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] It primarily targets PARP-1 and PARP-2, enzymes crucial for the repair of DNA single-strand breaks (SSBs).[1] By inhibiting PARP, this compound prevents the repair of SSBs, which then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs leads to cell death through a process called synthetic lethality.[1] A key advantage of this compound is its low affinity for the P-glycoprotein (P-gp) drug efflux pump, making it effective in tumors that have developed resistance to other PARP inhibitors like olaparib (B1684210) due to P-gp overexpression.[3]

Q2: Which cell viability assays are commonly used with this compound?

A2: Common cell viability assays used to evaluate the efficacy of this compound include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SRB (Sulforhodamine B), and clonogenic survival assays.[3] The choice of assay depends on the specific research question, cell type, and desired endpoint.

Q3: Why is data normalization important in cell viability assays?

A3: Data normalization is crucial for accurately interpreting and comparing results from cell viability assays.[4] It accounts for variability between wells, plates, and experiments, such as differences in initial cell seeding density and reagent addition. Normalizing the data to untreated controls (representing 100% viability) allows for the accurate calculation of key parameters like the half-maximal inhibitory concentration (IC50).[5]

Q4: How is relative cell viability typically calculated?

A4: Relative cell viability is generally calculated as a percentage of the untreated control. The basic formula is:

(Absorbance of treated sample - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank) * 100.[6]

It is essential to subtract the background absorbance from all readings to ensure accuracy.[6]

Troubleshooting Guide for Data Normalization

This guide addresses common issues encountered during the normalization of data from cell viability assays with this compound.

Problem Potential Cause Recommended Solution
High background absorbance in blank wells - Contamination of media or reagents.- Reagent instability.- Phenol (B47542) red in the culture medium interfering with absorbance readings (especially in MTT assays).- Use sterile techniques and fresh, filtered reagents.- Store reagents as recommended by the manufacturer.- Use phenol red-free medium for the assay or perform a buffer wash before adding the assay reagent.
High variability between replicate wells - Uneven cell seeding.- Pipetting errors during reagent or drug addition.- Edge effects in the microplate.- Incomplete dissolution of formazan (B1609692) crystals (MTT assay).- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outermost wells of the plate or fill them with sterile PBS or media.- Ensure complete solubilization by gentle mixing and adequate incubation time with the solubilization buffer.
Normalized viability exceeds 100% - this compound or its solvent (e.g., DMSO) may have a slight proliferative effect at very low concentrations in some cell lines.- Inaccurate background subtraction.- Verify the effect by running a vehicle control with the same concentration of DMSO as the treated wells.- Ensure proper blank wells (media and assay reagent only) are included and their average absorbance is subtracted from all other wells.
Inconsistent IC50 values across experiments - Variation in cell passage number or health.- Differences in incubation times.- Instability of diluted this compound.- Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.- Standardize all incubation times for drug treatment and assay development.- Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
Low signal or poor dynamic range - Suboptimal cell seeding density (too few cells).- Assay incubation time is too short.- Incorrect wavelength used for absorbance reading.- Perform a cell titration experiment to determine the optimal seeding density for a linear response.- Optimize the incubation time for the specific cell line and assay.- Ensure the microplate reader is set to the correct wavelength for the specific assay (e.g., ~570 nm for MTT, ~540 nm for SRB).

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

Sulforhodamine B (SRB) Cell Viability Assay

This protocol measures cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound.

  • Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies.

  • Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound for a specified duration.

  • Colony Formation: After treatment, replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until colonies of at least 50 cells are visible.

  • Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution of methanol (B129727) and acetic acid (3:1). Stain the colonies with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction are then calculated.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a reference for expected outcomes.

Cell LineCancer TypeBRCA StatusIC50 (µM)Reference
HCT116 wtp53Colon CancerWild-Type~30-60[7]
HCT116 p53-/-Colon CancerWild-Type~30-60[7]
HT-29Colon CancerWild-Type>240[7]
HelaCervical CancerNot Specified45.5[8]

Visualizations

This compound Signaling Pathway: DNA Damage Response

AZD2461_Pathway This compound Mechanism of Action in DNA Damage Response cluster_0 DNA Damage & Repair cluster_1 Effect of this compound cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse during replication PARylation PAR Polymer Synthesis PARP->PARylation Repair_Complex Recruitment of Repair Proteins PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair SSB_Repair->DNA_SSB repairs This compound This compound This compound->PARP inhibits DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_Proficient Homologous Recombination (BRCA Proficient) DNA_DSB->HR_Proficient repaired by HR_Deficient Homologous Recombination (BRCA Deficient) DNA_DSB->HR_Deficient not repaired in Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Experimental Workflow for Data Normalization

Data_Normalization_Workflow Data Normalization Workflow for Cell Viability Assays cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Analysis & Visualization Acquire_Data Measure Absorbance/ Fluorescence/Luminescence Subtract_Blank Subtract Average Blank (Media + Reagent Only) Acquire_Data->Subtract_Blank Normalize_Control Normalize to Untreated Control (Set to 100% Viability) Subtract_Blank->Normalize_Control Calculate_Relative_Viability Calculate % Relative Viability for Treated Samples Normalize_Control->Calculate_Relative_Viability Plot_Data Plot Dose-Response Curve (% Viability vs. Log[this compound]) Calculate_Relative_Viability->Plot_Data Calculate_IC50 Calculate IC50 Value (Non-linear Regression) Plot_Data->Calculate_IC50

Caption: A streamlined workflow for normalizing cell viability assay data.

References

Addressing batch-to-batch variability of AZD2461

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the PARP inhibitor, AZD2461.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[1] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these breaks, which then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defects in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to cell death through a process called synthetic lethality.[2][3] A key feature of this compound is its low affinity for the P-glycoprotein (P-gp) drug efflux transporter, which can confer resistance to other PARP inhibitors like olaparib.[2][4]

Q2: How should I store and handle this compound?

A2: For optimal stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years).[5] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[5] When preparing solutions, ensure the use of fresh, anhydrous DMSO, as moisture can reduce solubility.[5][6]

Q3: What are the recommended solvents and concentrations for in vitro experiments?

A3: this compound is readily soluble in DMSO (≥16.35 mg/mL or ~41.3 mM) and ethanol (B145695) (≥45.2 mg/mL or ~114.3 mM with sonication), but it is insoluble in water.[2][7] For cell-based assays, a common starting concentration range is 5 to 50 µM, with incubation times of 48 to 72 hours, depending on the cell line and assay.[2] It is crucial to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8]

Q4: What are the potential sources of batch-to-batch variability with this compound?

A4: Batch-to-batch variability of small molecules like this compound can stem from several factors:

  • Purity: The presence of impurities from the chemical synthesis process can alter the compound's effective concentration and biological activity. A known potential side-product in the synthesis of some this compound analogs is a "proto-deborylated" compound, which may have different activity.[5][9]

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.

  • Solubility Issues: Incomplete solubilization of the compound can lead to inaccurate concentrations in your experiments.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and media components can all contribute to inconsistent results.[10]

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Possible Causes & Solutions

Possible CauseSuggested Solution
Compound Purity and Integrity Verify the purity of each batch of this compound using HPLC. If possible, obtain a certificate of analysis (CoA) from the supplier for each lot. Consider performing LC-MS to confirm the molecular weight and rule out significant degradation products.
Inaccurate Compound Concentration Ensure complete solubilization of the compound in DMSO before preparing working dilutions. Visually inspect stock solutions for any precipitate. Prepare fresh dilutions for each experiment.
Cell Seeding Density Maintain a consistent cell seeding density across all experiments. Use a cell counter for accurate cell numbers.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
Incubation Time Standardize the incubation time with this compound across all experiments, as its effects can be time-dependent.
Issue 2: Variable Effects on Downstream Signaling (e.g., PARP Activity, DNA Damage Markers)

Possible Causes & Solutions

Possible CauseSuggested Solution
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting PARP activity in your specific cell line.
Inconsistent Cell Lysis and Sample Prep Use ice-cold lysis buffer containing protease and phosphatase inhibitors. Process all samples quickly and consistently to preserve protein modifications.
Antibody Performance Validate the antibodies used for Western blotting to ensure they are specific and provide a linear signal range.
Variability in Stimulation/Treatment If studying the potentiation of other DNA-damaging agents, ensure consistent timing and concentration of the co-treatment.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches by HPLC

This protocol provides a general method for assessing the purity of different batches of this compound.

Materials:

  • This compound (from different batches)

  • HPLC-grade DMSO, acetonitrile, and water

  • Formic acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each this compound batch in DMSO. Dilute to a final concentration of 10 µg/mL in an appropriate mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A time-gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 254 nm

  • Analysis: Inject equal volumes of each sample. Compare the chromatograms for the presence of additional peaks, which may indicate impurities. The purity of each batch can be calculated based on the area under the peaks.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., BRCA-deficient)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PARP_Signaling_Pathway Simplified PARP Signaling Pathway and this compound Inhibition cluster_replication During DNA Replication DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounters PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER BER->DNA_SSB repairs DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB collapses into HR_Proficient Homologous Recombination (HR Proficient) DNA_DSB->HR_Proficient repaired by HR_Deficient Homologous Recombination (HR Deficient) DNA_DSB->HR_Deficient not repaired in Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death This compound This compound This compound->PARP inhibits

Caption: Simplified PARP signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results with this compound cluster_compound Compound Verification cluster_assay Assay Parameter Review cluster_cells Cell Culture Assessment Start Inconsistent Results (e.g., variable IC50) Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Purity Check Purity (HPLC) for each batch Check_Compound->Purity Check_Assay Step 2: Review Assay Parameters Concentration Accurate Serial Dilutions? Check_Assay->Concentration Check_Cells Step 3: Assess Cell Culture Conditions Density Consistent Seeding Density? Check_Cells->Density Resolve Consistent Results Solubility Confirm Complete Solubilization (visual) Purity->Solubility Storage Verify Proper Storage Conditions Solubility->Storage Storage->Check_Assay Incubation Consistent Incubation Time? Concentration->Incubation Reagents Reagents Freshly Prepared? Incubation->Reagents Reagents->Check_Cells Passage Low and Consistent Passage Number? Density->Passage Health Cells Healthy? (Morphology) Passage->Health Health->Resolve

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

A Comparative Analysis of PARP3 Inhibition: AZD2461 vs. Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Poly(ADP-ribose) polymerase 3 (PARP3) inhibitory activity of two prominent PARP inhibitors, AZD2461 and olaparib (B1684210). The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to PARP3 and its Inhibition

Poly(ADP-ribose) polymerase 3 (PARP3) is a member of the PARP family of enzymes involved in various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP3 plays a specific role in the cellular response to DNA double-strand breaks (DSBs), acting in concert with other repair proteins to facilitate the non-homologous end-joining (NHEJ) pathway.[2][3] Given its role in DNA repair, PARP3 has emerged as a potential therapeutic target in oncology.[3][4] Inhibitors of PARP enzymes, such as olaparib and the next-generation compound this compound, have shown significant promise in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like those with BRCA1 or BRCA2 mutations.[1][5][6] While both this compound and olaparib are potent inhibitors of PARP1 and PARP2, their activity against PARP3 differs significantly, which may have implications for their therapeutic efficacy and tolerability.[5][6]

Comparative Inhibitory Activity

This compound and olaparib exhibit distinct profiles in their ability to inhibit PARP family enzymes. While both are potent inhibitors of PARP1 and PARP2, their inhibitory activity against PARP3 shows a marked difference.[5][6] Olaparib is a significantly more potent inhibitor of PARP3 than this compound.

InhibitorPARP1 IC50 (nmol/L)PARP2 IC50 (nmol/L)PARP3 IC50 (nmol/L)
This compound 52200
Olaparib 514
Data sourced from O'Connor et al., Cancer Research, 2016.[5][6]

The data clearly indicates a 50-fold difference in PARP3 inhibitory activity between the two compounds, with olaparib demonstrating substantially higher potency.[5][6] This differential activity against PARP3 is a key distinguishing feature between this compound and olaparib.[5][6]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for PARP3 was conducted using a PARP3 enzyme inhibition assay. The key steps of this experimental protocol are outlined below.

PARP3 Enzyme Inhibition Assay

This assay measures the auto-ADP-ribosylation activity of the PARP3 enzyme in the presence of varying concentrations of the inhibitors.

Materials:

  • Recombinant PARP3 enzyme

  • Biotinylated NAD+ (Bio-NAD+)

  • Assay buffer

  • This compound and olaparib at various concentrations (e.g., 2.5 nmol/L to 1.5 µmol/L)

  • Streptavidin-HRP

  • Chemiluminescent substrate

Workflow: A common method for assessing PARP3 activity is a chemiluminescent assay.[7]

experimental_workflow cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis plate Coat 96-well plate with histone proteins add_reagents Add PARP3 enzyme, activated DNA, and varying concentrations of inhibitor (this compound or olaparib) plate->add_reagents add_substrate Add Biotinylated NAD+ mixture add_reagents->add_substrate incubation Incubate to allow for ADP-ribosylation add_substrate->incubation add_strep_hrp Add Streptavidin-HRP incubation->add_strep_hrp add_substrate_detect Add chemiluminescent substrate add_strep_hrp->add_substrate_detect read_plate Measure chemiluminescence add_substrate_detect->read_plate plot_data Plot signal vs. inhibitor concentration read_plate->plot_data calc_ic50 Calculate IC50 values plot_data->calc_ic50

Workflow for a typical PARP3 chemiluminescent assay.

The fundamental principle of this assay is that active PARP3 will catalyze the transfer of ADP-ribose from NAD+ to acceptor proteins (including itself). By using biotinylated NAD+, the extent of this reaction can be quantified. The resulting chemiluminescent signal is proportional to the PARP3 activity, and a decrease in signal in the presence of an inhibitor indicates its potency.

PARP3 Signaling in DNA Double-Strand Break Repair

PARP3 is a key player in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Its role involves facilitating the recruitment and activity of other DNA repair proteins.

PARP3_Signaling_Pathway DSB DNA Double-Strand Break PARP3 PARP3 DSB->PARP3 recruits Ku70_80 Ku70/Ku80 Complex DSB->Ku70_80 recruits APLF APLF PARP3->APLF facilitates association with damaged DNA XRCC4_LigIV XRCC4-DNA Ligase IV Ku70_80->XRCC4_LigIV recruits APLF->XRCC4_LigIV accelerates ligation Repair DNA Repair (NHEJ) XRCC4_LigIV->Repair mediates

Role of PARP3 in the Non-Homologous End-Joining (NHEJ) pathway.

Upon DNA damage, PARP3 is recruited to the site of the double-strand break.[2] It then facilitates the association of APLF (aprataxin and PNKP-like factor) with the damaged DNA, which in turn accelerates the ligation step mediated by the XRCC4-DNA Ligase IV complex.[3] This entire process contributes to the efficient repair of the DNA break. Inhibition of PARP3 can therefore disrupt this repair pathway, a mechanism that is exploited in cancer therapy.

Conclusion

The PARP inhibitors this compound and olaparib, while both potent against PARP1 and PARP2, display a significant disparity in their inhibitory activity towards PARP3. Olaparib is a much more potent inhibitor of PARP3, with an IC50 value that is 50-fold lower than that of this compound.[5][6] This difference in the PARP selectivity profile may contribute to variations in their biological effects, including potential differences in efficacy and toxicity profiles. Researchers should consider these distinct inhibitory activities when selecting a PARP inhibitor for their specific experimental needs and when interpreting the results of their studies. The differential PARP3 activity highlights the potential for developing more selective PARP inhibitors to optimize therapeutic outcomes.[5]

References

A Head-to-Head Comparison of AZD2461 and Other PARP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the next-generation PARP inhibitor, AZD2461, against other prominent PARP inhibitors, supported by experimental data. This document summarizes key performance indicators, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This compound is a novel PARP inhibitor developed to address some of the limitations of first-generation agents, notably P-glycoprotein (Pgp)-mediated drug resistance.[1] This guide offers a detailed head-to-head comparison of this compound with clinically approved PARP inhibitors: olaparib (B1684210), rucaparib, niraparib, and talazoparib.

Data Presentation: Quantitative Comparison of PARP Inhibitors

The following tables summarize the key in vitro characteristics of this compound and other leading PARP inhibitors, providing a quantitative basis for comparison.

Table 1: Comparative PARP Enzyme Inhibition (IC50, nM)

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP3 IC50 (nM)
This compound 5[2]1.8[2]200[2]
Olaparib5[3][4]1[3][4]4[4]
Rucaparib<5[5]<5[5]28[6]
Niraparib3.8[7][8]2.1[7][8]1300[8]
Talazoparib0.57[9]--

Note: A lower IC50 value indicates greater potency.

Table 2: Comparative In Vitro Cytotoxicity in Breast Cancer Cell Lines (IC50, µM)

Cell Line (BRCA Status)This compoundOlaparibRucaparibNiraparibTalazoparib
MDA-MB-436 (BRCA1 mutant)1.74.72.33.20.13
HCC1937 (BRCA1 mutant)-96131110
MCF-7 (BRCA wild-type)5.2~11~105.41.1

Data for this table is sourced from a comparative study on breast cancer cell lines.[10] A lower IC50 value indicates greater cytotoxicity.

Key Differentiating Features of this compound

This compound was developed as a next-generation PARP inhibitor with distinct properties aimed at overcoming challenges observed with earlier inhibitors like olaparib.

Overcoming P-glycoprotein (Pgp)-Mediated Resistance

A primary advantage of this compound is its low affinity for the P-glycoprotein (Pgp) efflux pump, a key mechanism of acquired resistance to some PARP inhibitors, including olaparib.[1] This characteristic allows this compound to maintain its intracellular concentration and efficacy in tumor cells that overexpress Pgp, a common occurrence in resistant tumors.[1]

Differential PARP3 Inhibition and Potential for Improved Tolerability

This compound is a significantly weaker inhibitor of PARP3 compared to olaparib.[2] This differential activity may contribute to a better tolerability profile, particularly in combination with chemotherapy. Preclinical studies in mice have shown that this compound is better tolerated than olaparib when combined with temozolomide.[1]

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental designs are crucial for understanding the mechanism and evaluation of PARP inhibitors.

PARP_Inhibition_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 Base Excision Repair (BER) cluster_2 Homologous Recombination (HR) Deficient Cell SSB SSB PARP1 PARP1 SSB->PARP1 PAR PAR Polymer Synthesis PARP1->PAR NAD+ Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Unrepaired SSB leads to Repair_Factors Recruitment of Repair Factors PAR->Repair_Factors SSB_Repair SSB Repair Repair_Factors->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficient Defective HR Repair (e.g., BRCA1/2 mutation) DSB->HR_Deficient Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient->Cell_Death PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP1 Inhibition & Trapping

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in homologous recombination-deficient cancer cells.

Experimental_Workflow cluster_0 In Vitro Cytotoxicity Assay (e.g., Clonogenic Survival) start Seed Cancer Cells (e.g., BRCA mutant & wild-type) treatment Treat with varying concentrations of PARP Inhibitors (this compound, Olaparib, etc.) start->treatment incubation Incubate for colony formation (10-14 days) treatment->incubation staining Fix and Stain Colonies (e.g., Crystal Violet) incubation->staining analysis Count Colonies and Calculate Surviving Fraction & IC50 staining->analysis

Caption: Generalized experimental workflow for a clonogenic survival assay to compare the cytotoxicity of PARP inhibitors.

Pgp_Efflux_Assay cluster_0 Cell with High Pgp Expression cell Cell Pgp Pgp Pump cell->Pgp Extracellular Extracellular Pgp->Extracellular Efflux Olaparib Olaparib Olaparib->cell Enters Cell Olaparib->Pgp This compound This compound This compound->cell Enters Cell This compound->Pgp Low Affinity Intracellular Intracellular This compound->Intracellular Accumulates

Caption: Logical diagram illustrating the differential interaction of Olaparib and this compound with the P-glycoprotein (Pgp) efflux pump.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used in the comparison of PARP inhibitors.

PARP Enzymatic Activity Assay

This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP enzymes.

  • Reagents and Materials: Recombinant human PARP1, PARP2, or PARP3 enzyme; activated DNA; NAD+; biotinylated NAD+; streptavidin-coated plates; detection reagent (e.g., HRP-conjugated anti-PAR antibody).

  • Procedure:

    • The PARP enzyme is incubated with activated DNA in an assay buffer.

    • The test compound (e.g., this compound) at various concentrations is added.

    • The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.

    • The reaction proceeds for a defined time at a specific temperature (e.g., 30 minutes at 30°C).

    • The reaction is stopped, and the plate is washed.

    • The amount of incorporated biotinylated ADP-ribose is quantified by adding a streptavidin-conjugated detection reagent.

    • The signal is measured using a plate reader.

  • Data Analysis: The percentage of PARP inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Clonogenic Survival Assay

This in vitro assay assesses the long-term ability of single cells to proliferate and form colonies after drug treatment.

  • Cell Seeding: A predetermined number of cells are seeded into 6-well plates and allowed to adhere overnight. The seeding density should be optimized for each cell line to yield 50-150 colonies in the control wells.

  • Drug Treatment: Cells are treated with a range of concentrations of the PARP inhibitor. A vehicle control (e.g., DMSO) is included.

  • Incubation: Plates are incubated for 10-15 days to allow for colony formation. The medium may be replaced with fresh medium containing the drug every 3-4 days.

  • Fixation and Staining: Colonies are washed with PBS, fixed (e.g., with a methanol/acetic acid solution), and stained with a solution such as 0.5% crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction for each treatment is calculated relative to the untreated control, and dose-response curves are generated to determine the IC50.

P-glycoprotein (Pgp) Efflux Assay

This assay determines whether a compound is a substrate of the Pgp efflux pump.

  • Cell Lines: Use cell lines with high endogenous Pgp expression (e.g., NCI/ADR-RES) or cells engineered to overexpress Pgp (e.g., MDCK-MDR1).

  • Reagents: A fluorescent Pgp substrate (e.g., Calcein-AM), the test compound, and a known Pgp inhibitor as a positive control (e.g., verapamil).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-incubated with the test compound or control inhibitor.

    • The fluorescent Pgp substrate is added to all wells.

    • The plate is incubated to allow for substrate uptake and efflux.

    • Intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: A decrease in intracellular fluorescence in the presence of the test compound compared to the control indicates that the compound is a substrate and is being effluxed by Pgp. Conversely, an increase in fluorescence suggests the compound may be a Pgp inhibitor.

Conclusion

This compound presents a compelling profile as a next-generation PARP inhibitor. Its key advantages lie in its ability to overcome Pgp-mediated resistance and its differential inhibition of PARP3, which may translate to a more favorable safety profile in certain therapeutic combinations. While it demonstrates comparable efficacy to olaparib in inhibiting PARP1/2 and in BRCA-deficient cells, its performance against other clinically approved PARP inhibitors like talazoparib, particularly in terms of PARP trapping, warrants further direct comparative studies. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound in the evolving landscape of PARP-targeted cancer therapy.

References

AZD2461 and Chemotherapy: A Preclinical Combination Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the synergistic effects of the PARP inhibitor AZD2461 with chemotherapy in preclinical settings, offering insights for researchers and drug development professionals.

This guide provides an objective comparison of the PARP inhibitor this compound in combination with chemotherapy, primarily focusing on preclinical data. It aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic potential, underlying mechanisms, and experimental validation of this therapeutic strategy. The information is compiled from published preclinical studies, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Performance Comparison: this compound vs. Olaparib (B1684210) in Combination with Temozolomide (B1682018)

This compound, a next-generation PARP inhibitor, was developed to overcome some of the limitations of the first-in-class inhibitor, olaparib, such as its susceptibility to P-glycoprotein (P-gp) mediated drug efflux.[1][2] Preclinical studies have demonstrated that this compound exhibits comparable efficacy to olaparib in potentiating the effects of chemotherapy, while offering a potentially improved tolerability profile in certain models.[2][3]

In Vitro Efficacy and DNA Repair Inhibition

In vitro assays confirm that this compound is as effective as olaparib at inhibiting the repair of single-strand DNA breaks (SSBs).[3] This is a critical mechanism for the synergistic activity with DNA-damaging chemotherapeutic agents.

Parameter This compound Olaparib Cell Line Assay Reference
PARP1 IC50 1.5 nmol/L1.3 nmol/L-Enzymatic Assay[3]
PARP2 IC50 0.7 nmol/L0.6 nmol/L-Enzymatic Assay[3]
SSB Repair Inhibition Comparable to OlaparibComparable to this compoundA459Alkaline Comet Assay[3]
Sensitization to MMS Potentiation observedNot explicitly comparedHeLaSRB Assay[3]
Single-agent IC50 (BRCA1-deficient) Potent activityPotent activityMDA-MB-436, SUM1315MO2, SUM149PTClonogenic Survival Assay[3]
Single-agent IC50 (BRCA1-proficient) Less potent activityLess potent activityT47D, BT549, MDA-MB-231Clonogenic Survival Assay[3]
In Vivo Antitumor Activity in Combination with Temozolomide

In a mouse colorectal xenograft model (SW620), the combination of this compound with temozolomide demonstrated significant antitumor activity, comparable to the combination of olaparib and temozolomide.[2][3]

Treatment Group Tumor Growth Inhibition Model Reference
Temozolomide (50 mg/kg) aloneModerateSW620 Colorectal Xenograft[3]
Temozolomide + this compound (10 mg/kg)Significant improvement over Temozolomide aloneSW620 Colorectal Xenograft[3]
Temozolomide + Olaparib (10 mg/kg)Significant improvement over Temozolomide aloneSW620 Colorectal Xenograft[3]

Note: The difference in tumor regrowth delay between the this compound and olaparib combination groups was not statistically significant.[3]

Tolerability in Combination Therapy

A key potential advantage of this compound is its improved tolerability in combination with chemotherapy in mouse models.[2][3] This has been attributed to its differential activity against PARP3.[3]

Parameter This compound + Temozolomide Olaparib + Temozolomide Model Reference
Body Weight Loss Better toleratedLess toleratedMouse[3]
Myelosuppression Less severeMore severeMouse[3]

Overcoming P-glycoprotein Mediated Resistance

This compound was specifically designed to be a poor substrate for the P-gp drug efflux pump, a common mechanism of resistance to olaparib.[1][2]

Cell Line Model Observation Conclusion Reference
P-gp overexpressing cells (KBA1)This compound retains activityThis compound overcomes P-gp mediated resistance[4]
Olaparib-resistant tumors (P-gp overexpression)This compound demonstrates antitumor activityThis compound is effective in olaparib-resistant models with P-gp overexpression[2][3]

Experimental Protocols

In Vivo Synergy Study: SW620 Xenograft Model

Objective: To assess the in vivo efficacy of this compound in combination with temozolomide.[3]

Animal Model: Athymic mice bearing SW620 human colorectal cancer xenografts.

Treatment Regimen:

  • Temozolomide: 50 mg/kg, administered orally once daily for 5 days.

  • This compound: 10 mg/kg, administered orally once daily for 7 days.

  • Olaparib: 10 mg/kg, administered orally once daily for 7 days.

  • Combination groups received both the respective PARP inhibitor and temozolomide.

Endpoint: Tumor growth inhibition and tolerability (body weight changes).

Alkaline Comet Assay

Objective: To assess the inhibition of single-strand break (SSB) repair.[3]

Methodology:

  • Human A459 cells were pre-exposed to 500 nmol/L of either this compound or olaparib.

  • Cells were then treated with ionizing radiation (IR) to induce SSBs.

  • The extent of DNA damage (comet tail length) was measured at different time points post-IR to assess the rate of DNA repair.

Clonogenic Survival Assay

Objective: To determine the single-agent cytotoxic activity of this compound and olaparib.[3]

Methodology:

  • BRCA1-deficient (MDA-MB-436, SUM1315MO2, SUM149PT) and BRCA1-proficient (T47D, BT549, MDA-MB-231) breast cancer cell lines were treated with a range of concentrations of this compound or olaparib.

  • Cells were allowed to form colonies over a period of time.

  • Colonies were stained and counted to determine the surviving fraction at each drug concentration.

  • IC50 values were calculated from the dose-response curves.

Visualizing the Mechanisms and Workflows

Signaling Pathway of PARP Inhibition and Chemotherapy Synergy

Synergy_Pathway cluster_chemo Chemotherapy (e.g., Temozolomide) cluster_parp PARP Inhibition cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate Chemo DNA Alkylating Agent SSB Single-Strand Breaks (SSBs) Chemo->SSB Induces This compound This compound PARP PARP1/2 This compound->PARP Inhibits PARP->SSB Repairs SSB->PARP Recruits DSB Double-Strand Breaks (DSBs) SSB->DSB Leads to at replication fork HRR Homologous Recombination Repair (HRR) DSB->HRR Repaired by Apoptosis Apoptosis DSB->Apoptosis Induces (if unrepaired)

Caption: Mechanism of synergy between this compound and chemotherapy.

Experimental Workflow for In Vivo Synergy Assessment

InVivo_Workflow cluster_setup Model Preparation cluster_treatment Treatment Regimen cluster_monitoring Data Collection cluster_analysis Endpoint Analysis Xenograft Establish SW620 Xenografts in Athymic Mice Group1 Vehicle Control Xenograft->Group1 Randomize into groups Group2 Temozolomide (50 mg/kg, 5 days) Xenograft->Group2 Randomize into groups Group3 This compound (10 mg/kg, 7 days) Xenograft->Group3 Randomize into groups Group4 Temozolomide + this compound Xenograft->Group4 Randomize into groups Group5 Olaparib (10 mg/kg, 7 days) Xenograft->Group5 Randomize into groups Group6 Temozolomide + Olaparib Xenograft->Group6 Randomize into groups TumorVolume Measure Tumor Volume Group1->TumorVolume During & Post-treatment BodyWeight Monitor Body Weight Group1->BodyWeight During & Post-treatment Group2->TumorVolume During & Post-treatment Group2->BodyWeight During & Post-treatment Group3->TumorVolume During & Post-treatment Group3->BodyWeight During & Post-treatment Group4->TumorVolume During & Post-treatment Group4->BodyWeight During & Post-treatment Group5->TumorVolume During & Post-treatment Group5->BodyWeight During & Post-treatment Group6->TumorVolume During & Post-treatment Group6->BodyWeight During & Post-treatment Efficacy Compare Tumor Growth Inhibition TumorVolume->Efficacy Tolerability Assess Tolerability BodyWeight->Tolerability

Caption: In vivo experimental workflow for assessing this compound synergy.

References

A Comparative Analysis of the Toxicity Profiles of AZD2461 and Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of two poly (ADP-ribose) polymerase (PARP) inhibitors: AZD2461 and the approved drug, olaparib (B1684210). The information is compiled from preclinical and clinical studies to support research and development in oncology.

Executive Summary

Olaparib, a first-in-class PARP inhibitor, has a well-documented clinical toxicity profile characterized primarily by hematological and gastrointestinal adverse events. This compound, a next-generation PARP inhibitor, was developed to overcome certain resistance mechanisms associated with olaparib. Preclinical data suggests that this compound may have a more favorable hematological toxicity profile when combined with chemotherapy in certain models, a difference potentially attributed to its differential activity against PARP3. However, this improved tolerability was not observed in all preclinical models, highlighting the complexity of translating these findings to the clinical setting.

Mechanism of Action: PARP Inhibition

Both this compound and olaparib are potent inhibitors of PARP1 and PARP2 enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, these drugs lead to the accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][2][3][4][5]

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HRR Proficient) cluster_1 BRCA-Mutated Cancer Cell (HRR Deficient) DNA_Damage_N DNA Single-Strand Break PARP_N PARP Enzyme DNA_Damage_N->PARP_N activates Replication_N DNA Replication DNA_Damage_N->Replication_N if unrepaired SSB_Repair_N Base Excision Repair PARP_N->SSB_Repair_N mediates DSB_N Double-Strand Break Replication_N->DSB_N HRR_N Homologous Recombination Repair DSB_N->HRR_N activates Cell_Survival_N Cell Survival HRR_N->Cell_Survival_N leads to DNA_Damage_C DNA Single-Strand Break PARP_C PARP Enzyme DNA_Damage_C->PARP_C Replication_C DNA Replication DNA_Damage_C->Replication_C accumulated SSBs PARP_Inhibitor Olaparib / this compound PARP_Inhibitor->PARP_C inhibits SSB_Repair_C Base Excision Repair (Inhibited) PARP_C->SSB_Repair_C blocked DSB_C Double-Strand Break Replication_C->DSB_C HRR_C Homologous Recombination Repair (Deficient) DSB_C->HRR_C impaired Cell_Death Apoptosis (Synthetic Lethality) HRR_C->Cell_Death leads to Experimental_Workflow In Vivo Toxicity Assessment Workflow Animal_Models Animal Models: - Athymic Nude Mice - Athymic Rats Treatment_Groups Treatment Groups (n=3-5 per group): 1. Vehicle Control 2. Temozolomide alone 3. Olaparib + Temozolomide 4. This compound + Temozolomide Animal_Models->Treatment_Groups Dosing_Regimen Dosing Regimen: - Temozolomide (e.g., 50 mg/kg, oral, 5 days) - Olaparib/AZD2461 (e.g., 50 mg/kg, oral, 7 days) Treatment_Groups->Dosing_Regimen Monitoring Monitoring: - Daily body weight measurement - Clinical signs of toxicity Dosing_Regimen->Monitoring Sample_Collection Sample Collection: - Bone marrow harvested at specific time points (e.g., Day 3, 5, 8 post-treatment) Monitoring->Sample_Collection Analysis Analysis: - Flow cytometry of bone marrow - Quantification of total nucleated cells - Analysis of hematopoietic stem and progenitor cell populations Sample_Collection->Analysis

References

Navigating Resistance: A Comparative Guide to AZD2461 and Platinum Agents in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between targeted therapies and conventional chemotherapy is paramount. This guide provides a detailed comparison of the next-generation PARP inhibitor, AZD2461, and traditional platinum-based chemotherapeutic agents, focusing on their mechanisms of action, efficacy in resistant models, and the underlying signaling pathways.

This analysis synthesizes available preclinical data to offer insights into the therapeutic potential of this compound, particularly in scenarios where resistance to platinum agents or first-generation PARP inhibitors is a clinical hurdle.

At a Glance: this compound vs. Platinum Agents

FeatureThis compoundPlatinum Agents (Cisplatin, Carboplatin)
Primary Mechanism of Action Inhibition of Poly(ADP-ribose) polymerase (PARP1/2), leading to the accumulation of single-strand DNA breaks and synthetic lethality in homologous recombination deficient (HRD) cells.[1][2]Formation of platinum-DNA adducts, leading to intra- and inter-strand crosslinks, which block DNA replication and transcription, ultimately inducing apoptosis.
Key Cellular Target PARP1 and PARP2 enzymes.[1][2]Nuclear DNA.
Basis of Tumor Selectivity Synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2]Preferential accumulation in and damage to rapidly dividing cells.
Known Resistance Mechanisms Upregulation of drug efflux pumps (e.g., P-glycoprotein for first-generation PARP inhibitors), secondary mutations restoring HRR function, and loss of PARP1 expression.Increased DNA repair capacity (e.g., nucleotide excision repair), reduced drug uptake, increased drug efflux, and inactivation by glutathione.
Performance in Olaparib-Resistant Models Demonstrates efficacy in models with acquired resistance to olaparib (B1684210) mediated by P-glycoprotein (P-gp) overexpression, as this compound is a poor substrate for this efflux pump.[1][2]Cross-resistance is often observed, particularly if the mechanism of PARP inhibitor resistance involves the restoration of homologous recombination repair.
Cross-Resistance with Platinum Agents The extent of cross-resistance is not fully elucidated in head-to-head preclinical studies. However, tumors resistant to platinum agents due to restored HRR function would likely be resistant to this compound. Conversely, this compound may be active in tumors with platinum resistance driven by mechanisms other than HRR restoration.Resistance to platinum agents, particularly through the restoration of homologous recombination repair, often confers cross-resistance to PARP inhibitors.[3][4][5][6]

Quantitative Analysis of Preclinical Efficacy

Direct head-to-head preclinical studies comparing the potency of this compound and platinum agents in the same platinum-resistant cancer cell lines are limited in the public domain. However, data from separate studies provide valuable insights into their relative activities in different contexts.

This compound vs. Olaparib in BRCA-Mutant and Olaparib-Resistant Breast Cancer Models

Studies have demonstrated that this compound retains significant activity in cancer cell lines that have developed resistance to the first-generation PARP inhibitor, olaparib, through the upregulation of the P-glycoprotein (P-gp) drug efflux pump.

Table 1: Comparative IC50 Values of this compound and Olaparib in Breast Cancer Cell Lines [7]

Cell LineBRCA1 StatusOlaparib IC50 (µM)This compound IC50 (µM)
MDA-MB-436Mutant0.0020.001
SUM1315MO2Mutant0.0030.002
SUM149PTMutant0.0040.003
T47DWild-Type>10>10
BT549Wild-Type>10>10
MDA-MB-231Wild-Type>10>10

Table 2: Efficacy of this compound in an Olaparib-Resistant, P-gp Overexpressing Cell Line [2]

Cell LineTreatmentRelative Growth Inhibition
KB2P3.4R (Olaparib-Resistant)OlaparibLow
KB2P3.4R (Olaparib-Resistant)This compound High
KB2P3.4R (Olaparib-Resistant)Olaparib + Tariquidar (P-gp inhibitor)High

These data highlight that this compound's efficacy is comparable to olaparib in BRCA-mutant settings and, crucially, is maintained in a model of acquired olaparib resistance driven by P-gp overexpression.

Signaling Pathways and Mechanisms of Action

The interplay between DNA damage repair pathways is central to understanding the efficacy and potential for cross-resistance between this compound and platinum agents.

DNA Damage Response and Repair Pathways

Platinum agents induce DNA damage, primarily in the form of inter- and intra-strand crosslinks. These lesions are recognized and repaired by several pathways, most notably the Nucleotide Excision Repair (NER) pathway for intra-strand adducts and the Homologous Recombination Repair (HRR) pathway for inter-strand crosslinks. In contrast, PARP inhibitors like this compound trap PARP enzymes on single-strand DNA breaks. During DNA replication, these unresolved single-strand breaks are converted into double-strand breaks. In cells with deficient HRR (e.g., BRCA-mutant tumors), these double-strand breaks cannot be accurately repaired, leading to cell death through a process known as synthetic lethality.

DNA_Repair_Pathways cluster_platinum Platinum Agents (e.g., Cisplatin) cluster_this compound This compound cluster_dna_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome platinum Platinum Agents ds_platinum DNA Crosslinks platinum->ds_platinum Induces This compound This compound ber Base Excision Repair (BER) This compound->ber Inhibits PARP in ssb Single-Strand Breaks (SSBs) dsb Double-Strand Breaks (DSBs) ssb->dsb Replication fork collapse ner Nucleotide Excision Repair (NER) ds_platinum->ner Repaired by hrr Homologous Recombination Repair (HRR) ds_platinum->hrr Repaired by dsb->hrr Repaired by ber->ssb Normally repairs apoptosis Apoptosis ner->apoptosis If overwhelmed hrr->apoptosis If overwhelmed hrr->apoptosis Deficiency leads to

Experimental Protocols

A detailed understanding of the methodologies used in preclinical studies is crucial for interpreting the data.

Cell Viability and Clonogenic Survival Assays

Objective: To determine the cytotoxic and cytostatic effects of this compound and platinum agents on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates (for viability assays) or 6-well plates (for clonogenic assays) at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: A range of concentrations of this compound, cisplatin, or carboplatin (B1684641) are added to the cells. For combination studies, a matrix of concentrations of both drugs is used.

  • Incubation: Cells are incubated with the drugs for a specified period (e.g., 72 hours for viability assays, or 10-14 days for clonogenic assays).

  • Assessment:

    • Viability Assay (e.g., MTT, CellTiter-Glo): A reagent is added that is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells. The intensity of the signal is proportional to the number of viable cells.

    • Clonogenic Assay: The medium is replaced with fresh, drug-free medium, and cells are allowed to grow until visible colonies form. Colonies are then fixed, stained (e.g., with crystal violet), and counted.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. For combination studies, synergy is determined using models such as the Chou-Talalay method.

Experimental_Workflow cluster_assays Assessment start Start seed_cells Seed Cancer Cells in Plates start->seed_cells drug_treatment Treat with this compound and/or Platinum Agents seed_cells->drug_treatment incubation Incubate for Specified Duration drug_treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay clonogenic_assay Clonogenic Assay incubation->clonogenic_assay data_analysis Data Analysis (IC50, Synergy) viability_assay->data_analysis clonogenic_assay->data_analysis end End data_analysis->end

Conclusion and Future Directions

This compound represents a promising therapeutic agent, particularly in the context of acquired resistance to first-generation PARP inhibitors mediated by P-gp overexpression. While direct preclinical comparisons with platinum agents in platinum-resistant models are not extensively available, the distinct mechanisms of action and resistance suggest that this compound could offer a therapeutic advantage in certain patient populations. Specifically, tumors that are resistant to platinum agents through mechanisms other than the restoration of homologous recombination repair may still be sensitive to this compound.

Future research should focus on head-to-head preclinical studies of this compound and platinum agents in well-characterized platinum-resistant models to delineate the precise cross-resistance profiles. Furthermore, clinical trials are needed to validate these preclinical findings and to determine the optimal sequencing or combination of this compound and platinum-based chemotherapy in relevant cancer types. A deeper understanding of the molecular determinants of response and resistance will be crucial for the successful clinical development of this compound and for personalizing cancer therapy.

References

Validating the Role of SLFN11 in AZD2461 Sensitivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Poly (ADP-ribose) polymerase (PARP) inhibitor AZD2461 with other alternatives, focusing on the role of Schlafen family member 11 (SLFN11) as a predictive biomarker for treatment sensitivity. The information presented is supported by experimental data from preclinical studies and outlines detailed methodologies for key experiments.

Introduction

Schlafen family member 11 (SLFN11) has emerged as a critical determinant of tumor cell sensitivity to DNA-damaging agents, including PARP inhibitors.[1][2][3] SLFN11, a putative DNA/RNA helicase, is involved in the DNA damage response (DDR) pathway.[2][4] Its expression in cancer cells has been strongly correlated with increased sensitivity to therapies that induce DNA replication stress.[5][6] this compound is a next-generation PARP inhibitor designed to overcome certain resistance mechanisms, such as efflux pump overexpression, that affect first-generation PARP inhibitors like olaparib (B1684210).[7][8][9] This guide evaluates the existing evidence for SLFN11's role in sensitivity to various PARP inhibitors and discusses the implications for the clinical development and application of this compound.

The Role of SLFN11 in PARP Inhibitor Sensitivity

SLFN11 expression is a robust predictive biomarker for the efficacy of several PARP inhibitors. High levels of SLFN11 are associated with increased sensitivity, while its absence or low expression is a major mechanism of resistance.[6][10] The proposed mechanism involves SLFN11's ability to irreversibly arrest DNA replication forks that have been stalled by PARP inhibitor-induced DNA lesions.[11][12] This leads to catastrophic DNA damage and subsequent cell death in SLFN11-proficient cancer cells.

In contrast, SLFN11-deficient cells can tolerate the DNA damage induced by PARP inhibitors, leading to continued cell survival and proliferation.[6] This has been consistently demonstrated across various cancer types, including small cell lung cancer (SCLC), ovarian cancer, and prostate cancer.[13][14][15]

Comparative Performance of PARP Inhibitors based on SLFN11 Status

While direct comparative studies of this compound alongside other PARP inhibitors in SLFN11-defined models are not extensively published, a wealth of data exists for other prominent PARP inhibitors. This data provides a strong rationale for investigating SLFN11 as a predictive biomarker for this compound.

Table 1: Comparative IC50 Values of PARP Inhibitors in SLFN11-Proficient vs. SLFN11-Deficient Cell Lines

Cell LineCancer TypeSLFN11 StatusOlaparib IC50 (µM)Talazoparib IC50 (µM)Reference
H209SCLCHigh~1~0.01[11]
H526SCLCLow>10>1[11]
DU145ProstateProficientNot Reported~0.1[6]
DU145-SLFN11-KOProstateDeficientNot Reported>1[6]
CCRF-CEMLeukemiaProficientNot Reported~0.005[6]
CCRF-CEM-SLFN11-delLeukemiaDeficientNot Reported~0.1[6]

SCLC: Small Cell Lung Cancer; KO: Knockout; del: Deletion. IC50 values are approximate and collated from the referenced studies.

The data clearly indicates that cancer cells with high SLFN11 expression are significantly more sensitive to both olaparib and the highly potent PARP trapper, talazoparib. The loss of SLFN11 expression results in a dramatic increase in the IC50 values, signifying resistance.

This compound: A Profile

This compound was developed as a next-generation PARP inhibitor with a key advantage of being a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of acquired resistance to olaparib.[7][8] Preclinical studies have demonstrated that this compound is as effective as olaparib in inhibiting PARP and has comparable single-agent activity in BRCA-deficient cancer cells.[1][16] While its performance in the context of SLFN11 has not been explicitly detailed in comparative studies, its fundamental mechanism of action as a PARP inhibitor suggests that its efficacy is also likely to be influenced by the SLFN11 status of the tumor.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

PARP_Inhibitor_SLFN11_Pathway cluster_0 DNA Damage & PARP Inhibition cluster_1 Replication Fork cluster_2 SLFN11-Mediated Response DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP inhibits & traps Replication_Fork Replication Fork Trapped_PARP->Replication_Fork blocks progression Stalled_Fork Stalled Replication Fork Replication_Fork->Stalled_Fork SLFN11_High High SLFN11 Expression Stalled_Fork->SLFN11_High activates SLFN11_Low Low/No SLFN11 Expression Stalled_Fork->SLFN11_Low no effect Replication_Arrest Irreversible Replication Arrest SLFN11_High->Replication_Arrest induces Replication_Restart Replication Restart & Survival SLFN11_Low->Replication_Restart Apoptosis Cell Death (Apoptosis) Replication_Arrest->Apoptosis Resistance Drug Resistance Replication_Restart->Resistance

Caption: SLFN11-dependent mechanism of PARP inhibitor sensitivity.

Experimental_Workflow cluster_0 Cell Line Selection & Culture cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Start Select Cancer Cell Lines (SLFN11-High vs. SLFN11-Low/KO) Culture Cell Culture Start->Culture Treatment Treat with PARP Inhibitors (this compound, Olaparib, etc.) at varying concentrations Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Western_Blot Western Blot (for SLFN11, PARP, γH2AX) Treatment->Western_Blot IHC Immunohistochemistry (for SLFN11 in tissue) Treatment->IHC for in vivo models IC50 Calculate IC50 Values Viability->IC50 Protein_Expression Analyze Protein Levels Western_Blot->Protein_Expression Tissue_Staining Score Tissue Staining IHC->Tissue_Staining

Caption: General experimental workflow for validating SLFN11's role.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (both SLFN11-proficient and -deficient) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of PARP inhibitors (e.g., this compound, olaparib, talazoparib) for 72-96 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Western Blot for SLFN11 and DDR Markers
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SLFN11, PARP, γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) for SLFN11
  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a validated primary antibody against SLFN11 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the staining using a DAB chromogen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

  • Scoring: Evaluate the percentage and intensity of nuclear SLFN11 staining in tumor cells to generate an H-score.

Conclusion and Future Directions

The expression of SLFN11 is a powerful predictive biomarker for the sensitivity of cancer cells to a range of PARP inhibitors. While direct evidence for this compound is still emerging, the fundamental role of SLFN11 in the DNA damage response strongly suggests that it will also be a key determinant of sensitivity to this next-generation PARP inhibitor.

For drug development professionals, the validation of SLFN11 as a predictive biomarker for this compound is a critical next step. This will involve head-to-head preclinical studies with other PARP inhibitors in SLFN11-proficient and -deficient models. Furthermore, the inclusion of SLFN11 as an exploratory biomarker in clinical trials of this compound will be essential to confirm its clinical utility. Such studies will pave the way for a more personalized approach to cancer therapy, ensuring that patients who are most likely to benefit from this compound are identified and treated effectively.

References

Safety Operating Guide

Navigating the Safe Disposal of AZD2461: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the investigational PARP inhibitor, AZD2461, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposing of potent chemical compounds is essential to mitigate risks to personnel and the surrounding environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management in a research setting.

Key Compound Information and Safety Considerations

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes essential data for this compound.

PropertyData
Chemical Name 4-[[4-fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]phenyl]methyl]-1(2H)-phthalazinone
Molecular Formula C₂₂H₂₂FN₃O₃
Molecular Weight 395.4 g/mol
Mechanism of Action Potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2.[1][2][3]
Appearance Solid
Storage Conditions Store at -20°C.[1][2][3][4]
Solubility Soluble in DMSO and ethanol.[1][3]
Primary Hazard As a PARP inhibitor potentially used in cancer research, this compound should be handled as a potentially cytotoxic and hazardous compound.[5][6][7]
Personal Protective Equipment (PPE) Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound. For potent compounds, double gloving may be advisable.[5]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound and materials contaminated with it must follow a systematic process to ensure safety and regulatory compliance. The following workflow outlines the critical steps for researchers.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe chemical waste management.[8][9]

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, disposable lab coats), and contaminated lab supplies (e.g., weigh boats, pipette tips, microfuge tubes) in a dedicated, clearly labeled hazardous waste container.[10]

    • This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof hazardous waste container.[11]

    • Do not mix this compound waste with other incompatible chemical waste streams, such as strong acids, bases, or oxidizers.[12]

    • Aqueous and organic solvent waste streams should generally be kept separate, following your institution's specific guidelines.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.[9][10][11]

Step 2: Proper Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and crucial for safety.[10]

  • All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first item of waste is added.

  • The label must include:

    • The full chemical name: "this compound" and any other chemical constituents of the waste.

    • The approximate concentration of each component.

    • The date the waste was first added to the container (accumulation start date).[10]

    • The specific hazards associated with the waste (e.g., "Toxic," "Cytotoxic").

Step 3: Safe Storage of Hazardous Waste

Waste must be stored safely in the laboratory pending collection.

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.[12]

  • Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills or leaks.[8][12]

  • Store incompatible waste streams separately to prevent accidental reactions.[8][12]

Step 4: Arranging for Waste Pickup and Disposal

  • Once a waste container is full or has reached the maximum accumulation time allowed by your institution (often six months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request form or a direct call to the EHS office.[5]

  • Do not dispose of this compound waste in regular trash, down the drain, or through any other non-designated disposal route.[8][9]

This compound Disposal Workflow

AZD2461_Disposal_Workflow This compound Disposal Workflow cluster_storage Interim Storage in Lab cluster_disposal Final Disposal A Solid Waste (e.g., contaminated gloves, tubes) D Collect in Labeled Solid Waste Container A->D B Liquid Waste (e.g., stock solutions, media) E Collect in Labeled Liquid Waste Container B->E C Sharps Waste (e.g., needles, syringes) F Collect in Labeled Sharps Container C->F G Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->G E->G F->G H Request Waste Pickup from EHS G->H When container is full or accumulation time limit is reached I EHS Transports for Proper Disposal H->I

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental Protocols for Safe Handling During Disposal Procedures

While a specific protocol for the chemical neutralization of this compound is not available, the primary "experimental protocol" for its disposal revolves around the safe and compliant execution of the steps outlined above. Key procedural considerations include:

  • Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills. For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills, absorb the liquid with spill pads or another inert absorbent and place it in the hazardous waste container. Clean the spill area thoroughly. Report the spill to your laboratory supervisor and EHS department.

  • Container Decontamination: Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed. The first rinseate must be collected as hazardous liquid waste. Subsequent rinses may be disposable down the drain, depending on institutional policy.[11] It is often more practical to dispose of the empty, unrinsed container as solid hazardous waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.

References

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.